molecular formula C10H14ClN5O4 B12063604 Adenosinehydrochloride

Adenosinehydrochloride

Cat. No.: B12063604
M. Wt: 303.70 g/mol
InChI Key: YFJCRJZTDYDCRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Adenosinehydrochloride is a useful research compound. Its molecular formula is C10H14ClN5O4 and its molecular weight is 303.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality Adenosinehydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Adenosinehydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H14ClN5O4

Molecular Weight

303.70 g/mol

IUPAC Name

2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride

InChI

InChI=1S/C10H13N5O4.ClH/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10;/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13);1H

InChI Key

YFJCRJZTDYDCRZ-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N.Cl

Origin of Product

United States

Foundational & Exploratory

Adenosine Monohydrochloride: Physicochemical Properties and Experimental Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Adenosine monohydrochloride (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


) is the hydrochloride salt form of adenosine, an endogenous purine nucleoside that modulates diverse physiological processes through G-protein-coupled receptors (

).[][2][3][4][5] While adenosine free base (CAS 58-61-7) is the standard commercial form, the monohydrochloride salt (CAS 58056-57-8 or 19065-22-6) is utilized in specific research contexts to enhance aqueous solubility and stability in acidic media.[6]

This guide details the physicochemical profile of adenosine monohydrochloride, distinguishes it from related purines (e.g., Adenine HCl, AMP), and provides standardized protocols for its preparation and application in receptor binding assays.

Part 1: Physicochemical Profile

Chemical Identity & Properties

The hydrochloride salt significantly alters the solubility profile of the parent nucleoside. The protonation typically occurs at the N1 position of the adenine ring (


), creating a cationic species that readily dissolves in aqueous buffers compared to the sparingly soluble free base.
PropertyDataNotes
Chemical Name Adenosine MonohydrochlorideAlso referred to as Adenosine HCl
CAS Number 58056-57-8 Distinct from Free Base (58-61-7)
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Often written as

Molecular Weight 303.70 g/mol Free Base (267.[][2]24) + HCl (36.[6]46)
Appearance White crystalline powderHygroscopic; store desiccated
Solubility (Water) > 50 mg/mLFree base is ~5 mg/mL at 20°C
pKa (N1) ~3.6Protonation site for salt formation
UV Max (

)
257 nm (pH 1-2)Shifts slightly vs. neutral pH
Critical Distinction: Adenosine vs. Derivatives

Researchers often confuse adenosine salts with downstream metabolites or nucleobases.[6] Verification of the correct reagent is critical for assay validity.

  • Adenosine (Free Base): The parent nucleoside.[6][7] Low water solubility.[6]

  • Adenosine Monohydrochloride: High solubility salt; dissociates to Adenosine + HCl in physiological buffers.[6]

  • Adenine Hydrochloride: The nucleobase without the ribose sugar. Inactive at adenosine receptors.[6]

  • AMP (Adenosine Monophosphate): Phosphorylated nucleotide.[6] Highly acidic; requires buffering.[6]

Part 2: Mechanistic Pharmacology

Adenosine Receptor Signaling Pathways

Adenosine acts as a "retaliatory metabolite," signaling cellular stress or metabolic demand.[6] Its effects are mediated by four GPCR subtypes.[6] The ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 and 

receptors have opposing effects on the cAMP-PKA pathway, acting as a homeostatic switch.
  • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     Receptor:  Couples to 
    
    
    
    proteins. Inhibits Adenylyl Cyclase (AC), reduces cAMP, and activates ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
    
    
    channels (hyperpolarization).
  • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     Receptor:  Couples to 
    
    
    
    proteins.[8] Activates Adenylyl Cyclase, increases cAMP, and activates PKA/CREB pathways.[6][8]
Signaling Pathway Diagram

The following diagram illustrates the divergent signaling of Adenosine through


 and 

receptors.

AdenosineSignaling Adenosine Receptor Signaling Pathways (A1 vs A2A) Adenosine Adenosine (Ligand) A1R A1 Receptor (High Affinity) Adenosine->A1R A2AR A2A Receptor (High Affinity) Adenosine->A2AR Gi Gi/o Protein A1R->Gi Gs Gs Protein A2AR->Gs AC Adenylyl Cyclase (AC) Gi->AC Inhibition K_Channel K+ Channel (Hyperpolarization) Gi->K_Channel Activation Gs->AC Activation cAMP cAMP AC->cAMP Production PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB Phosphorylation (Gene Transcription) PKA->CREB

Figure 1: Divergent signaling of Adenosine.[6] ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 activation inhibits cAMP production (Gi-coupled), while 

activation stimulates it (Gs-coupled).

Part 3: Experimental Protocols

Preparation of Adenosine HCl Stock Solution (100 mM)

Commercially available Adenosine HCl is hygroscopic.[6] If the salt is unavailable, it is standard practice to prepare the hydrochloride form in situ from the free base using stoichiometric HCl. This method ensures freshness and accurate concentration.[6]

Materials:

  • Adenosine Free Base (MW 267.24).[6][7]

  • 0.1 M Hydrochloric Acid (HCl), analytical grade.[6]

  • Milli-Q Water.[6]

Protocol:

  • Weighing: Weigh 267.2 mg of Adenosine Free Base.

  • Acid Dissolution: Transfer to a vial and add 5.0 mL of 0.2 M HCl .

    • Note: The theoretical molar ratio is 1:1. Using 0.2 M HCl ensures full protonation and rapid dissolution.[6]

  • Mixing: Vortex until fully dissolved. The solution should be clear and colorless.

  • Adjustment: Add Milli-Q water to a final volume of 10.0 mL .

    • Result: Final concentration is ~100 mM Adenosine in ~0.1 M HCl.[6]

  • Storage: Aliquot into sterile microcentrifuge tubes. Store at -20°C.

    • Stability:[2][5] Stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles.

In Vitro Receptor Binding Assay (General Guidelines)

When using Adenosine HCl in physiological buffers (pH 7.4), the salt will dissociate.[6] The buffering capacity of the assay medium (e.g., HEPES or Tris) must be sufficient to neutralize the HCl introduced by the stock solution.

  • Buffer Prep: Prepare 50 mM Tris-HCl, 10 mM

    
    , 1 mM EDTA, pH 7.4.
    
    • Critical Step: Add Adenosine Deaminase (ADA) (2 U/mL) to the membrane prep prior to the assay to remove endogenous adenosine, unless studying endogenous levels.[6]

  • Dilution: Dilute the 100 mM Adenosine HCl stock at least 1:1000 into the assay buffer.

    • Check: Ensure the final pH of the assay volume remains 7.4. The small volume of acid from the stock is typically negligible in 50 mM Tris.

  • Incubation: Incubate membranes with radioligand (e.g., ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     for 
    
    
    
    or
    
    
    for
    
    
    ) and varying concentrations of Adenosine HCl.
  • Termination: Filter rapidly through GF/B filters and count radioactivity.

Part 4: Analytical Verification

To validate the identity of Adenosine Monohydrochloride, the following analytical benchmarks should be met:

MethodExpected Result
HPLC Single peak at retention time matching Adenosine standard.
Mass Spectrometry (ESI+) Major ion peak at m/z 268.1 ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

. (Note: HCl is lost in MS source).[6]
Elemental Analysis Presence of Chlorine (Cl) in equimolar ratio to Adenosine.[6]
pH (1% Solution) Acidic (pH ~2.5 - 3.5).[6]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 52950385, Adenosine hydrochloride.[6] Retrieved from [Link][6]

  • Fredholm, B. B., et al. (2011). International Union of Basic and Clinical Pharmacology.[6] LXXXI. Nomenclature and classification of adenosine receptors. Pharmacological Reviews.[6] Retrieved from [Link]

Sources

Adenosine HCl vs Adenosine free base solubility comparison

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for researchers and drug development professionals comparing the physicochemical properties, solubility profiles, and handling protocols of Adenosine (Free Base) versus its acidified form, often referred to as Adenosine Hydrochloride (HCl) .

Executive Summary

  • Adenosine (Free Base): The standard commercial form. It is chemically stable but has poor water solubility (~6 mg/mL at 25°C).[1] Ideal for cell culture and neutral-pH biological assays.[1]

  • Adenosine HCl: Typically generated in situ by dissolving the free base in dilute hydrochloric acid. It offers significantly higher solubility (>50 mg/mL) but introduces a risk of acid-catalyzed hydrolysis (degradation to Adenine + Ribose).[1] It is not commonly sold as a pre-isolated powder due to hygroscopicity and stability concerns.

Chemical Fundamentals

The solubility difference lies in the protonation of the N1 nitrogen on the adenine ring.

FeatureAdenosine (Free Base)Adenosine Hydrochloride (Acidified)
CAS Number 58-61-7N/A (In situ preparation)
Molecular Weight 267.24 g/mol ~303.7 g/mol (effective salt MW)
Key pKa pKa₁ ≈ 3.5 (N1 protonation)N/A (Already protonated)
Charge at pH 7.4 Neutral (Zwitterionic character negligible)Cationic (at pH < 3.[1][2]5)
Primary Solvation Hydrogen bonding (limited by lattice energy)Ionic solvation (favorable enthalpy)
Mechanism of Solubilization

Adenosine has a high crystal lattice energy due to extensive intermolecular hydrogen bonding. In neutral water, it struggles to break this lattice.

  • Acidification (HCl): Lowering the pH below the pKa (3.5) protonates the N1 nitrogen. The resulting cationic species (

    
    ) disrupts the crystal lattice and interacts strongly with water dipoles, dramatically increasing solubility.
    

SolubilityMechanism cluster_stability Stability Risk Ado Adenosine (Solid) High Lattice Energy Ado_Aq Adenosine (Aq) ~6 mg/mL Ado->Ado_Aq Slow Dissolution (Neutral pH) Ado_HCl Adenosine-H+ (Aq) >50 mg/mL Ado_Aq->Ado_HCl Protonation (pH < 3.5) Degradation Hydrolysis Products (Adenine + Ribose) Ado_HCl->Degradation Time/Heat HCl HCl (H+) HCl->Ado_HCl

Figure 1: Solubility equilibrium and stability risk. Protonation drives solubility but opens the pathway for glycosidic bond cleavage.

Solubility Profile Comparison

Data represents saturation limits at 25°C unless noted.

Solvent / MediumAdenosine (Free Base)Adenosine HCl (Acidified)Notes
Water (Neutral) ~6 mg/mL N/ASlow to dissolve; requires heating to 50°C.
PBS (pH 7.2) ~10 mg/mL N/APhosphate ions slightly aid solubility.[1]
0.1 M HCl Soluble>20 mg/mL Forms HCl salt in situ.
1.0 M HCl Soluble>50 mg/mL Rapid dissolution; high ionic strength.
DMSO ~20 mg/mL SolubleBest non-aqueous choice for Free Base.
Ethanol Insoluble (<1 mg/mL)InsolubleCommon precipitant for nucleic acids.[1]

Critical Note: "Adenosine HCl" is rarely sold as a powder because the salt is hygroscopic and acidic, which catalyzes its own degradation in the solid state if moisture is present. Researchers should buy the Free Base and acidify only when necessary.

Stability & Handling

The Acid Hydrolysis Trap

While HCl dramatically improves solubility, it compromises stability. The N-glycosidic bond (connecting the adenine base to the ribose sugar) is susceptible to acid-catalyzed hydrolysis.[1]

  • Neutral pH (Free Base): Stable for months at 4°C.[1]

  • Acidic pH (HCl form): Stable for hours to days at 4°C, but degrades rapidly at room temperature or upon heating.[1]

    • Reaction: Adenosine + H₂O (+ H⁺) → Adenine + D-Ribose.[1]

Recommendation: If you must prepare a high-concentration stock (>10 mg/mL) using HCl, keep it on ice and use it within 24 hours. For long-term storage, use DMSO stocks stored at -20°C.[1][3]

Experimental Protocols

Protocol A: Standard Stock (Free Base in DMSO)

Best for: Cell culture, receptor binding assays, long-term storage.[1]

  • Weigh 20 mg of Adenosine Free Base.

  • Add 1 mL of high-purity DMSO (anhydrous).

  • Vortex vigorously. If dissolution is slow, warm to 37°C for 5 minutes.

  • Sterilization: Pass through a 0.22 µm PTFE or Nylon filter (do not use cellulose acetate with DMSO).

  • Storage: Aliquot and store at -20°C. Stable for >6 months.

Protocol B: High-Concentration Aqueous Stock (Acidified)

Best for: Animal injections where DMSO is contraindicated, requiring high doses in small volumes.[1]

  • Weigh 50 mg of Adenosine Free Base.

  • Add 0.8 mL of 1 M HCl .

  • Vortex until clear (the solution will be highly acidic, pH ~1-2).

  • Neutralization (Critical Step):

    • Immediately before use, dilute this stock into a large volume of buffered saline (e.g., PBS) to neutralize the pH.

    • Warning: If you neutralize the high-concentration stock without diluting, the Adenosine will precipitate immediately (reverting to Free Base).[1]

    • Calculation: To inject 5 mg/kg into a mouse, dilute the acid stock 1:10 into PBS immediately prior to injection.

Decision Matrix

DecisionTree Start Start: Select Adenosine Form Conc Required Concentration? Start->Conc LowConc < 5 mg/mL Conc->LowConc Low HighConc > 10 mg/mL Conc->HighConc High Solvent Is DMSO allowed? UseDMSO Use DMSO Stock (Dilute into media) Solvent->UseDMSO Yes (In Vitro) UseHCl Use Acidified Stock (HCl) *Prepare Fresh* Solvent->UseHCl No (In Vivo / Sensitive) UseAq Use Aqueous Free Base (Warm to 50°C to dissolve) LowConc->UseAq HighConc->Solvent

Figure 2: Selection workflow based on concentration and solvent tolerance.

References

  • Cayman Chemical. (2022).[4] Adenosine Product Information & Solubility Data. Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1] Adenosine Product Specification Sheet (A9251). Retrieved from [1]

  • Almagambetova, E., et al. (2013).[1][5] "Stability of Diluted Adenosine Solutions in Polyolefin Infusion Bags." Hospital Pharmacy, 48(6), 484–488.[1][5] Retrieved from

  • PubChem. (2024). Adenosine Compound Summary: Physical Properties. Retrieved from [1]

  • Abdel-Hamid, M., et al. (2000).[1] "Stability study of selected adenosine nucleosides using LC and LC/MS analyses." Journal of Pharmaceutical and Biomedical Analysis, 22(5), 745-755.[1] (Confirming acid hydrolysis kinetics). Retrieved from [1]

Sources

Mechanistic Pharmacology of Adenosine Hydrochloride: A1 Receptor Dynamics and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

Adenosine hydrochloride is a purine nucleoside that functions as a potent endogenous modulator of cellular physiology.[1] Its primary therapeutic utility in terminating paroxysmal supraventricular tachycardia (PSVT) is derived from its agonism of the Adenosine A1 Receptor (A1R) . This G-protein-coupled receptor (GPCR) initiates a rapid signal transduction cascade resulting in the hyperpolarization of atrioventricular (AV) nodal tissue.

This guide dissects the molecular mechanisms of A1R activation, downstream effector coupling, and the experimental methodologies required to validate these pathways in a drug discovery context.

Molecular Architecture & Binding Kinetics

The A1 receptor is a member of the Class A (rhodopsin-like) GPCR family. It possesses the characteristic seven-transmembrane (7TM)


-helical architecture.
Ligand-Receptor Interaction
  • Orthosteric Site: Adenosine binds deep within the transmembrane bundle. Key residues involved in binding include Asn254 (hydrogen bonding with the adenine ring) and Phe171 (

    
    -stacking interactions).
    
  • Allosteric Modulation: The A1R possesses a distinct allosteric site located in the extracellular loops (ECL2), which allows for the binding of Positive Allosteric Modulators (PAMs). PAMs stabilize the receptor in a high-affinity conformation for the orthosteric agonist, reducing the dissociation rate of adenosine.

Data Summary: A1R Ligand Affinity Constants

Ligand TypeCompoundAffinity (

or

)
Mechanism
Endogenous Agonist Adenosine~70 nM (High affinity state)Orthosteric activation
Selective Agonist CCPA0.4 - 0.8 nMHigh selectivity for A1 over A2A
Antagonist DPCPX~0.4 nMCompetitive inhibition
PAM PD 81,723N/A (Enhances agonist binding)Allosteric stabilization

Signal Transduction Cascade (The Core Mechanism)

Upon ligand binding, the A1R undergoes a conformational change that catalyzes the exchange of GDP for GTP on the G


 subunit of the heterotrimeric G-protein complex. The A1R couples preferentially to the 

family
of G-proteins.
The Divergent Pathway

The signal splits into two primary arms mediated by the dissociated subunits:

  • 
     - Adenylyl Cyclase Inhibition (Metabolic Arm): 
    
    • The GTP-bound

      
       subunit inhibits Adenylyl Cyclase (AC) .
      
    • Result: Rapid depletion of intracellular cyclic AMP (cAMP).

    • Downstream: Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), reducing phosphorylation of L-type Calcium channels (decreasing Ca

      
       influx).
      
  • 
     - Ion Channel Modulation (Electrical Arm): 
    
    • The liberated

      
       dimer diffuses laterally along the membrane.
      
    • Target 1: Direct binding to G-protein-gated Inwardly Rectifying Potassium (GIRK/Kir3.x) channels. This increases potassium efflux (

      
      ), driving the membrane potential towards the potassium equilibrium potential (
      
      
      
      mV).
    • Target 2: Direct inhibition of voltage-gated N-type and P/Q-type

      
       channels, further suppressing neurotransmitter release or depolarization.
      
Visualization: A1R Signaling Topology

The following diagram illustrates the bifurcation of the A1R signal into metabolic and electrical effectors.

A1R_Signaling Adenosine Adenosine (Ligand) A1R A1 Receptor (GPCR) Adenosine->A1R Binding Gi_Heterotrimer Gi/o Heterotrimer A1R->Gi_Heterotrimer Activation G_Alpha Gα-i (GTP) Gi_Heterotrimer->G_Alpha Dissociation G_BetaGamma Gβγ Dimer Gi_Heterotrimer->G_BetaGamma Dissociation AC Adenylyl Cyclase G_Alpha->AC Inhibition (-) GIRK GIRK Channels (Kir3.x) G_BetaGamma->GIRK Activation (+) Ca_Channel N/P/Q-type Ca2+ Channels G_BetaGamma->Ca_Channel Inhibition (-) cAMP cAMP Levels AC->cAMP Decreased Production PKA Protein Kinase A cAMP->PKA Reduced Activation Hyperpolarization Hyperpolarization (Electrical Silence) GIRK->Hyperpolarization K+ Efflux Ca_Channel->Hyperpolarization Reduced Ca2+ Influx

Figure 1: The A1 Receptor signaling bifurcation. Note the G


 subunit drives the immediate electrophysiological effects (GIRK activation), while G

mediates metabolic suppression.

Physiological Translation: The Anti-Arrhythmic Mechanism

In the context of Supraventricular Tachycardia (SVT), the "Electrical Arm" described above is the primary therapeutic driver.

  • IV Bolus Administration: Adenosine is administered as a rapid IV bolus (6mg/12mg).[2][3]

  • AV Node Targeting: It binds A1 receptors on the AV node.

  • Hyperpolarization: Activation of GIRK channels causes immediate hyperpolarization of the resting membrane potential.

  • Conduction Block: This hyperpolarization, combined with reduced Calcium current (L-type modulation via cAMP drop and direct channel inhibition), significantly prolongs the effective refractory period of the AV node.

  • Circuit Termination: The prolonged refractory period blocks the re-entrant impulse, effectively "breaking" the tachycardia circuit and restoring sinus rhythm.

Experimental Validation Protocols

To validate A1R activity in a drug development setting, researchers must use assays that confirm both binding affinity and functional efficacy.

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the affinity (


) of a test compound for the A1R using membrane preparations.

Reagents:

  • Ligand: [

    
    H]-DPCPX (Antagonist) or [
    
    
    
    H]-CCPA (Agonist).[4]
  • Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific control: 10

    
    M R-PIA or NECA.
    

Workflow:

  • Membrane Prep: Harvest CHO or HEK293 cells stably expressing human A1R. Homogenize and centrifuge (40,000 x g) to isolate membranes.

  • Incubation: Mix 50

    
    g membrane protein + 1 nM Radioligand + Test Compound (varying concentrations).
    
  • Equilibrium: Incubate at 25°C for 60 minutes. Note: Agonist binding often requires Mg

    
     to stabilize the high-affinity G-protein coupled state.
    
  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Quantification: Add liquid scintillant and count radioactivity (CPM).

  • Analysis: Plot specific binding vs. log[concentration] to derive IC

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: cAMP Inhibition Assay (Functional)

Objective: Confirm the


-coupling efficacy of an agonist. Since A1R inhibits cAMP, the system must first be stimulated.

Workflow Visualization:

cAMP_Assay Step1 Cell Seeding (CHO-A1R Cells) Step2 Forskolin Challenge (Stimulate AC -> High cAMP) Step1->Step2 24h Incubation Step3 Agonist Treatment (Add Test Compound) Step2->Step3 Simultaneous or Pre-treat Step4 Lysis & Detection (TR-FRET / GloSensor) Step3->Step4 30 min Incubation Step5 Data Analysis (Calculate % Inhibition) Step4->Step5 Read Signal

Figure 2: Functional cAMP inhibition workflow. Forskolin is critical to raise the baseline cAMP, allowing the inhibitory effect of the A1 agonist to be measured.

Pharmacokinetics & Metabolism

Understanding the pharmacokinetics (PK) of adenosine is crucial for interpreting its clinical utility and limitations.

  • Half-Life (

    
    ):  Extremely short, < 10 seconds  in human plasma.
    
  • Metabolism:

    • Uptake: Rapidly transported into erythrocytes and endothelial cells via equilibrative nucleoside transporters (ENT1/ENT2).

    • Enzymatic Degradation:

      • Adenosine Deaminase (ADA): Deaminates adenosine to Inosine (inactive at A1R).[5]

      • Adenosine Kinase: Phosphorylates adenosine to AMP (re-entering the energy pool).[1][5]

  • Drug Interactions:

    • Dipyridamole: Inhibits adenosine uptake (ENT inhibitor), potentiating the effect of adenosine.[5]

    • Theophylline/Caffeine: Methylxanthines that act as competitive antagonists at the A1R, blocking the effect of adenosine.

Drug Development Frontiers

Current research focuses on overcoming the limitations of orthosteric adenosine agonists (cardiovascular side effects) through two main avenues:

  • Biased Agonism: Developing ligands that preferentially activate the

    
     pathway (neuroprotection/analgesia) while minimizing 
    
    
    
    -arrestin recruitment (which is often linked to receptor downregulation and desensitization).
  • Positive Allosteric Modulators (PAMs): Compounds that bind to the allosteric site (ECL2) and only enhance the activity of endogenous adenosine. This maintains the spatial and temporal physiological signaling patterns, potentially reducing off-target side effects compared to systemic agonists.

References

  • Mechanism of Action of Adenosine for SVT. Dr. Oracle. (2025).[2]

  • Adenosine A1 Receptor Assay. Innoprot.

  • Discovery and Structure–Activity Relationship Studies of Novel Adenosine A1 Receptor-Selective Agonists. ACS Medicinal Chemistry Letters. (2022).

  • The full activation mechanism of the adenosine A1 receptor revealed by GaMD and Su-GaMD simulations. Proceedings of the National Academy of Sciences (PNAS). (2022).[3][6][7][8]

  • A1 adenosine receptor-mediated GIRK channels contribute to the resting conductance of CA1 neurons. Journal of Neurophysiology.

  • Adenosine. StatPearls [Internet].[3] NCBI.

  • Ligand-Directed Labeling of the Adenosine A1 Receptor in Living Cells. ACS Chemical Biology.

Sources

Adenosine hydrochloride role in purinergic signaling pathways

Author: BenchChem Technical Support Team. Date: February 2026

Adenosine Hydrochloride in Purinergic Signaling: Mechanisms, Experimental Protocols, and Therapeutic Applications

Introduction

Adenosine is a ubiquitous purine nucleoside that functions as a critical homeostatic regulator in all mammalian tissues.[] While the endogenous ligand is adenosine free base, Adenosine Hydrochloride (HCl) is frequently utilized in research and pharmaceutical formulations due to its superior aqueous solubility and stability profile.[]

In the context of drug development, understanding the distinction between the salt form (delivery vehicle) and the free base (active ligand) is paramount. Once solubilized in physiological buffers, the HCl salt dissociates, yielding the active adenosine molecule which engages the P1 family of G-protein-coupled receptors (GPCRs) .[] This guide dissects the mechanistic role of adenosine in purinergic signaling, providing validated protocols for functional assays and highlighting its dualistic role in immunomodulation and oncology.

The Biochemistry of the Ligand

Adenosine HCl is the hydrochloride salt of adenosine. The protonation at the N1 position of the adenine ring (pKa ~3.5) in the salt form enhances hydrophilicity, solving a critical handling issue found with the free base, which often precipitates in high-concentration stock solutions.[]

Table 1: Physicochemical Comparison for Research Handling
FeatureAdenosine (Free Base)Adenosine Hydrochloride
CAS Number 58-61-758056-57-8
Solubility (Water) Low (~10 mg/mL at 25°C)High (>100 mg/mL)
pH in Solution Neutral (~7.[]0)Acidic (~2.5 - 3.[]5)
Stability Susceptible to rapid microbial degradationMore stable in solid state; hygroscopic
Handling Protocol Requires warming/sonication for >10mM stocksDissolves rapidly; Must neutralize pH before cell use
Primary Use General cell culture supplementsHigh-concentration stocks; in vivo injections
ngcontent-ng-c1989010908="" class="ng-star-inserted">

Critical Experimental Note: When using Adenosine HCl for in vitro assays, the resulting solution will be acidic. You must buffer the stock solution (e.g., with HEPES or NaOH) to physiological pH (7.4) before adding it to cell cultures to prevent acid-induced cytotoxicity, which can mimic receptor-mediated apoptosis.[]

Molecular Mechanisms: The P1 Receptor Family

Adenosine signaling is mediated by four GPCR subtypes: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


, 

,

, and

. These receptors act as the "sensors" of metabolic stress. Under hypoxic or inflammatory conditions, extracellular ATP is dephosphorylated by ectonucleotidases (CD39/CD73) into adenosine, triggering these pathways.[]
  • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     and 
    
    
    
    (Gi/o-coupled):
    Generally inhibitory. They inhibit adenylyl cyclase (AC), reducing cAMP, and activate potassium channels (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
    
    
    , GIRK), causing hyperpolarization (e.g., slowing heart rate).
  • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     and 
    
    
    
    (Gs-coupled):
    Generally stimulatory.[2] They activate AC, increasing cAMP and PKA activity.[]
    • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       Exception: At high agonist concentrations, 
      
      
      
      can also couple to Gq , mobilizing intracellular calcium (
      
      
      ).
Diagram 1: The Adenosine Signaling Cascade

AdenosineSignaling cluster_receptors P1 Receptors (GPCRs) Adenosine Extracellular Adenosine A1 A1 Receptor Adenosine->A1 A3 A3 Receptor Adenosine->A3 A2A A2A Receptor Adenosine->A2A A2B A2B Receptor Adenosine->A2B Gi Gi/o Protein A1->Gi A3->Gi Gs Gs Protein A2A->Gs A2B->Gs Gq Gq Protein A2B->Gq High [Ado] AC Adenylyl Cyclase Gi->AC Inhibits IonCh K+ Channels (GIRK) Gi->IonCh Activates Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Modulates Ca Intracellular Ca2+ PLC->Ca Increases

Figure 1: Differential coupling of Adenosine Receptors to G-proteins.[] A1/A3 inhibit cAMP via Gi, while A2A/A2B stimulate cAMP via Gs.[] A2B possesses dual specificity (Gs/Gq).[]

Physiological Context: The "Adenosine Halo"

In drug development, particularly immuno-oncology, adenosine is viewed as a metabolic checkpoint.[]

  • Tumor Microenvironment (TME): Hypoxic tumors release massive amounts of ATP.[] Ectonucleotidases CD39 (ATP ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     AMP) and CD73  (AMP 
    
    
    
    Adenosine) create a high-adenosine "halo" around the tumor.
  • Immune Evasion: Adenosine binds to ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     receptors  on T-cells and NK cells.[3] The resulting cAMP surge activates PKA, which inhibits TCR signaling, effectively "putting the brakes" on the immune attack.
    
  • Therapeutic Strategy: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     antagonists (e.g., Ciforadenant) or CD73 inhibitors are developed to lift this suppression.
    

Experimental Protocols

To validate drug candidates targeting this pathway, functional assays measuring cAMP accumulation are the gold standard.

Protocol: Gs-Coupled cAMP Accumulation Assay (TR-FRET)

Objective: Determine the potency (


) of an agonist (using Adenosine HCl) or the 

of an antagonist on

receptors.

Materials:

  • HEK293 cells overexpressing human ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     receptor.
    
  • Ligand: Adenosine Hydrochloride (Sigma-Aldrich or equivalent).[]

  • Assay Kit: TR-FRET cAMP kit (e.g., HTRF or Lance Ultra).[]

  • Buffer: HBSS + 20 mM HEPES (pH 7.4) + IBMX (Phosphodiesterase inhibitor).[] Note: IBMX is crucial to prevent cAMP degradation.[]

Step-by-Step Workflow:

  • Ligand Preparation:

    • Dissolve Adenosine HCl in water to 100 mM.[]

    • Adjust pH to 7.4 using 1N NaOH.[]

    • Perform serial dilutions in Assay Buffer (containing 500 ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      M IBMX).
      
  • Cell Preparation:

    • Harvest cells and resuspend at 200,000 cells/mL in Assay Buffer.[]

    • Dispense 5

      
      L of cells (1,000 cells) into a 384-well low-volume white plate.
      
  • Stimulation:

    • Add 5

      
      L of Adenosine HCl dilutions to the cells.
      
    • Antagonist Mode: Pre-incubate antagonist for 15 min, then add ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       concentration of Adenosine.
      
    • Incubate for 30 minutes at Room Temperature (RT).

  • Detection (Lysis & FRET):

    • Add 5 ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      L of cAMP-d2 (acceptor).
      
    • Add 5 ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      L of Anti-cAMP-Cryptate (donor).
      
    • Incubate for 1 hour at RT.

  • Readout:

    • Read plate on a TR-FRET compatible reader (Excitation: 337nm; Emission: 665nm/620nm).[]

    • Calculate Ratio: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      .
      
Diagram 2: Functional Assay Workflow

AssayWorkflow Stock 1. Prepare Stock Adenosine HCl + Buffer (pH Adjust Required) Treat 3. Treatment Incubate 30 min @ RT Stock->Treat Cells 2. Cell Suspension + PDE Inhibitor (IBMX) Cells->Treat Lysis 4. Lysis & Detection Add FRET Donor/Acceptor Treat->Lysis Read 5. Data Acquisition TR-FRET Reader Lysis->Read

Figure 2: Step-by-step workflow for cAMP functional assay using Adenosine HCl.

Drug Development Implications

Targeting the adenosine pathway requires selecting the right receptor subtype based on the therapeutic indication.

Table 2: Therapeutic Targets in the Adenosine Pathway
ReceptorPrimary IndicationDrug ClassMechanism
ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Arrhythmia (SVT)AgonistSlows AV node conduction (Adenosine IV).
ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Immuno-oncologyAntagonistBlocks T-cell suppression in TME.
ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Parkinson's DiseaseAntagonistModulates dopamine signaling in striatum.
ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Neuropathic PainAgonistReduces nociception via Gi pathway.
CD73 Solid TumorsInhibitorPrevents formation of extracellular adenosine.[]

References

  • Fredholm, B. B., et al. (2011).[] "International Union of Basic and Clinical Pharmacology. LXXXI. Nomenclature and classification of adenosine receptors." Pharmacological Reviews.

  • Borea, P. A., et al. (2018).[] "The A3 adenosine receptor: history and perspectives." Pharmacological Reviews.

  • Allard, B., et al. (2017).[] "The adenosine pathway in immuno-oncology." Nature Reviews Clinical Oncology.[] []

  • PubChem. (2024).[] "Adenosine Hydrochloride Compound Summary." National Library of Medicine.[]

  • Cekic, C., & Linden, J. (2016).[] "Purinergic regulation of the immune system." Nature Reviews Immunology.[] []

Sources

Technical Guide: Adenosine Hydrochloride & Blood-Brain Barrier Permeability Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the dual pharmacological nature of Adenosine Hydrochloride (Adenosine HCl) in the context of the Blood-Brain Barrier (BBB). Researchers must distinguish between two distinct experimental objectives: (1) The Pharmacokinetics of Adenosine , determining how the nucleoside itself permeates the BBB via nucleoside transporters (ENTs/CNTs); and (2) The Pharmacodynamics of Adenosine , determining how A2A receptor signaling modulates endothelial tight junctions to transiently "open" the BBB for therapeutic delivery.

This document provides the mechanistic grounding, experimental protocols, and data validation frameworks required to execute high-fidelity permeability studies.

Part 1: Physicochemical & Mechanistic Foundation

The Solute: Adenosine Hydrochloride

Adenosine Hydrochloride is the salt form of the endogenous purine nucleoside adenosine.[1][2] While the salt enhances aqueous solubility for formulation (


 vs. 

for free base), the biological activity is driven exclusively by the adenosine moiety upon dissociation.
  • Stability: Aqueous solutions (

    
    ) are stable for 14 days at 
    
    
    
    [1].
  • The "Sink" Problem: Adenosine has a plasma half-life of

    
     due to rapid metabolism by Adenosine Deaminase (ADA) and Adenosine Kinase (AK). BBB permeability studies must account for this metabolic sink, which creates a steep concentration gradient favoring efflux or degradation over parenchymal accumulation.
    
Transport vs. Modulation

The interaction between Adenosine and the BBB is bidirectional.

  • Carrier-Mediated Transport (CMT): Adenosine enters endothelial cells via Equilibrative Nucleoside Transporters (ENT1/ENT2) and Concentrative Nucleoside Transporters (CNT2) [2].

  • Receptor-Mediated Modulation: Extracellular adenosine binds to A2A receptors on the endothelial surface.[3] This triggers a cAMP/PKA-dependent signaling cascade that destabilizes tight junctions (Claudin-5, VE-Cadherin), temporarily increasing paracellular permeability [3, 4].

Visualization: Transport & Signaling Pathways

The following diagram illustrates the competing forces of transport, metabolism, and signaling at the neurovascular unit.

Adenosine_BBB_Mechanism cluster_0 Blood-Brain Barrier Interface node_endo Brain Endothelial Cell node_blood Lumen (Blood) node_Ade Adenosine (Extracellular) node_blood->node_Ade IV Injection node_brain Brain Parenchyma node_A2A A2A Receptor node_Ade->node_A2A Binding (Signaling) node_ENT ENT1/2 Transporter node_Ade->node_ENT Transport (Influx) node_cAMP cAMP Increase node_A2A->node_cAMP Gs Protein node_Metab Metabolism (ADA -> Inosine) (AK -> AMP) node_ENT->node_Metab Rapid Degradation node_PKA PKA Activation node_cAMP->node_PKA node_RhoA RhoA / Actin Remodeling node_PKA->node_RhoA node_TJ Tight Junction Disassembly (Claudin-5/VE-Cadherin) node_RhoA->node_TJ Cytoskeletal Stress node_TJ->node_brain Paracellular Opening (Allows Drug Entry) node_Metab->node_brain Metabolites enter brain

Figure 1: Mechanistic dual-pathway of Adenosine at the BBB.[4] Left: Transport/Metabolism via ENT.[5] Right: A2A-mediated opening of Tight Junctions.

Part 2: Experimental Protocols (Self-Validating Systems)

In Vitro Screening: Transendothelial Electrical Resistance (TEER)

Before in vivo application, use this assay to validate the bioactivity of your Adenosine HCl lot and its ability to modulate endothelial integrity.

Objective: Quantify the drop in barrier resistance upon A2A activation.

Materials:

  • Primary Brain Microvascular Endothelial Cells (BMECs) or hCMEC/D3 line.

  • Transwell inserts (

    
     pore size).
    
  • EVOM or similar Voltohmmeter.

  • Adenosine HCl Stock:

    
     in PBS (freshly prepared).
    
  • Control: ZM241385 (A2A antagonist).

Protocol:

  • Seed & Culture: Grow BMECs on Transwell inserts until TEER plateaus (

    
    ).
    
  • Baseline Measurement: Record

    
     resistance.
    
  • Treatment:

    • Experimental: Add Adenosine HCl (

      
      ) to the luminal (top) chamber.
      
    • Specificity Control: Pre-treat with ZM241385 (

      
      ) 30 mins prior to Adenosine.
      
  • Kinetic Monitoring: Measure TEER at 15, 30, 60, and 120 minutes.

  • Validation Criteria: A valid Adenosine effect shows a transient dip (20-40% reduction) in TEER peaking at 30-60 mins, which is blocked by the antagonist [3].

In Vivo Assessment: Evans Blue Extravasation

This is the "Gold Standard" for assessing BBB permeability modulation. It measures the leakage of albumin-bound dye, which only occurs if the BBB is compromised (opened).

Objective: Determine if Adenosine HCl administration successfully opens the BBB in a rodent model.

Workflow Visualization:

Evans_Blue_Protocol start Anesthesia (Chloral Hydrate/Isoflurane) step1 IV Injection: Adenosine HCl (Test) vs Saline (Ctrl) start->step1 step2 Tracer Injection: 2% Evans Blue (4 mL/kg) step1->step2 Wait 5-15 min (Modulation Window) step3 Circulation Time: 30 - 60 Minutes step2->step3 step4 Transcardial Perfusion: Saline (Clear blood) step3->step4 Critical Step: Remove Intravascular Dye step5 Tissue Extraction: Dissect Brain Regions step4->step5 step6 Quantification: Formamide Extraction OD 620nm step5->step6

Figure 2: Step-by-step workflow for Evans Blue extravasation assay to quantify Adenosine-mediated BBB opening.

Detailed Protocol Steps:

  • Preparation: Dissolve Evans Blue (EB) powder at 2% w/v in saline. Filter

    
     to remove crystals.
    
  • Modulation: Inject Adenosine HCl IV. Note: Due to short half-life, a continuous infusion or a stable agonist (e.g., Regadenoson) is often preferred for sustained opening. If using Adenosine HCl, inject immediately prior to or simultaneously with the tracer.

  • Tracer Administration: Inject EB IV (

    
    ).
    
  • Perfusion (CRITICAL): After 30-60 mins, deeply anesthetize and perfuse transcardially with cold saline until fluid from the right atrium runs clear. Failure to perfuse renders the data invalid as it measures intravascular dye, not parenchymal leakage.

  • Quantification:

    • Weigh brain tissue.

    • Homogenize in 50% Trichloroacetic acid (TCA) or Formamide (

      
       tissue).
      
    • Incubate at

      
       for 24h (if Formamide) or centrifuge (if TCA).
      
    • Measure absorbance of supernatant at 620 nm (peak) and 740 nm (background correction).

    • Calculate concentration using a standard curve.

Part 3: Data Analysis & Interpretation

Quantitative Metrics

Present your data using the following standard metrics to ensure comparability with literature.

MetricFormula / DefinitionInterpretation
Permeability Coefficient (

)

Used for in vitro Transwell. Higher value = Leaky barrier.
Extravasation Index

Used for in vivo Evans Blue. Significant increase over saline control indicates BBB opening.
Brain/Plasma Ratio

Normalizes for differences in injection efficiency. Essential for PK studies.
Troubleshooting & Causality
  • Issue: High variability in Evans Blue data.

    • Causality: Incomplete perfusion. Residual blood in capillaries mimics leakage.

    • Fix: Extend perfusion time; verify "white brain" appearance visually.

  • Issue: No effect seen with Adenosine HCl bolus.

    • Causality: Rapid metabolism (

      
      ). The "sink" eliminated the drug before A2A activation could remodel actin.
      
    • Fix: Use continuous infusion or switch to a stable A2A agonist (e.g., Lexiscan/Regadenoson) for proof-of-concept, then bridge back to Adenosine HCl with optimized timing.

References

  • Stability of Adenosine Solutions: G.S. Jhiang et al. "Stability of 2 mg/mL Adenosine Solution in Polyvinyl Chloride and Polyolefin Infusion Bags."[6] Int J Pharm Compd. 2017.

  • Adenosine Transport Mechanisms (ENT/CNT): V.L. Damaraju et al. "Nucleoside transport across the blood-brain barrier." Neurochem Int. 2003.[7][8]

  • A2A Receptor Signaling & BBB Permeability: M.S. Bynoe et al. "Adenosine receptor signaling: a key to opening the blood-brain door."[2] Fluids Barriers CNS.[9] 2015.

  • Cytoskeletal Remodeling Protocol: D.G. Kim & M.S.[9] Bynoe. "A2A Adenosine Receptor Regulates the Human Blood-Brain Barrier Permeability."[3][9][10] Mol Neurobiol.[9] 2015.

  • Evans Blue Methodology: M. Manaenko et al. "Measuring Blood-brain-barrier Permeability Using Evans Blue in Mice." Bio-protocol.[8] 2011.[2][6][11]

Sources

Difference between Adenosine and Adenosine Hydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary

In the landscape of purinergic signaling research and pharmaceutical development, the distinction between Adenosine (Free Base) and Adenosine Hydrochloride (Salt) is often oversimplified as a matter of mere solubility. However, this chemical variance dictates fundamental differences in stability, pH dynamics, and suitability for specific biological applications.

  • Adenosine (Free Base) is the clinical standard (e.g., Adenocard®) for treating Supraventricular Tachycardia (SVT) due to its physiological pH compatibility, despite its lower aqueous solubility.

  • Adenosine Hydrochloride is a specialized research reagent , utilized primarily when high-concentration aqueous stock solutions are required without the use of organic co-solvents (DMSO), necessitating rigorous pH buffering before biological introduction.

This guide dissects the physicochemical properties, handling protocols, and mechanistic implications of both forms to ensure experimental rigor and patient safety.

Part 1: Chemical Fundamentals

At the molecular level, the difference lies in the protonation of the adenine ring. Adenosine is a purine nucleoside comprising adenine attached to a ribofuranose moiety via a


-N9-glycosidic bond.[1]
Structural Comparison
FeatureAdenosine (Free Base)Adenosine Hydrochloride
CAS Number 58-61-7 58056-57-8 (Monohydrochloride)
Molecular Formula


Molecular Weight 267.24 g/mol 303.70 g/mol
Physical State Crystalline powder (often hemihydrate)Crystalline solid (hygroscopic)
Protonation Site Neutral at pH 7Protonated at N1 position of adenine ring

The Protonation Event: The conversion to the salt form involves the protonation of the N1 nitrogen on the adenine ring by hydrochloric acid. This disrupts the crystal lattice energy of the free base, significantly altering its solvation thermodynamics in water.

Part 2: Physicochemical Properties[2]

The choice between these two forms is almost exclusively driven by solubility requirements versus pH sensitivity .

Solubility Profiles
  • Adenosine (Free Base): Exhibits thermodynamic limitations in water. At 25°C, solubility is approximately 7 mg/mL . This often necessitates heating (to ~50°C) or the use of organic solvents like DMSO (Solubility ~20 mg/mL) or acidified water for preparation.

  • Adenosine HCl: The ionic nature of the hydrochloride salt disrupts intermolecular hydrogen bonding, rendering it freely soluble in water (>50 mg/mL). This allows for the creation of concentrated stock solutions directly in aqueous media, avoiding the cytotoxic effects of DMSO in sensitive cell culture assays.

pH Dynamics & Stability

This is the most critical parameter for experimental design.

  • Free Base: Dissolves to form a near-neutral solution (pH ~6.0–7.0). It is stable in this state but susceptible to deamination (to Inosine) or glycosidic bond hydrolysis under extreme acid/base conditions.

  • Hydrochloride Salt: Dissolving Adenosine HCl in water creates a highly acidic solution (pH ~2.0–3.0) due to the dissociation of the HCl moiety.

    • Critical Risk: If this solution is added directly to cell culture media or injected without buffering, it can cause immediate localized acidosis, protein denaturation, or precipitation of media components.

    • Stability Warning: While the solid salt is stable, acidic solutions of adenosine are prone to hydrolysis , cleaving the glycosidic bond to release Adenine and Ribose over time. Therefore, HCl salt solutions should be prepared fresh or buffered immediately.

Part 3: Biological Mechanism & Signaling Pathways

Regardless of the starting form (Base or Salt), once the molecule is dissolved and buffered to physiological pH (7.4), the active species is identical: neutral Adenosine . It acts on P1 purinergic receptors (


).
Pathway Visualization

The following diagram illustrates the downstream signaling cascades activated by Adenosine. Note the divergent G-protein coupling (


 vs. 

) which dictates the physiological outcome (e.g., bradycardia vs. vasodilation).

AdenosineSignaling cluster_receptors G-Protein Coupled Receptors cluster_gproteins Transducers cluster_effectors Effectors Adenosine Extracellular Adenosine A1 A1 Receptor (Cardiomyocytes) Adenosine->A1 A2A A2A Receptor (Vascular Smooth Muscle) Adenosine->A2A A2B A2B Receptor (Immune Cells) Adenosine->A2B A3 A3 Receptor (Mast Cells) Adenosine->A3 Gi Gi/o Protein A1->Gi Gs Gs Protein A2A->Gs A2B->Gs A3->Gi Gq Gq Protein A3->Gq AC_inh Adenylyl Cyclase (Inhibition) Gi->AC_inh Decreases cAMP K_chan K+ Channels (Activation) Gi->K_chan Hyperpolarization (Slowing HR) AC_act Adenylyl Cyclase (Activation) Gs->AC_act Increases cAMP (Vasodilation) PLC Phospholipase C Gq->PLC IP3/DAG Pathway

Figure 1: Adenosine Receptor Signaling Pathways. The A1 receptor mediates the negative chronotropic effects essential for SVT treatment, while A2A mediates vasodilation.

Part 4: Experimental Protocols

Decision Matrix: Which Form to Use?
  • Use Adenosine (Free Base) if: You are developing a clinical formulation, performing in vivo studies where pH is critical, or can tolerate low concentrations (<5 mM).

  • Use Adenosine HCl if: You need a high-concentration stock (>10 mM) for in vitro serial dilutions and wish to avoid DMSO.

Protocol A: Preparation of Clinical-Grade Stock (Free Base)

Target: 3 mg/mL (approx. 11 mM) in Saline

  • Weighing: Weigh 30 mg of Adenosine (Free Base).

  • Vehicle: Measure 10 mL of 0.9% Sodium Chloride (Saline).

  • Dissolution (Critical Step): Adenosine will not dissolve immediately at room temperature.

    • Heat the solution to 50–60°C in a water bath with varying agitation (vortexing) for 10–15 minutes.

    • Note: The solution must be clear and particulate-free.

  • Cooling: Allow to cool to room temperature. The drug may remain supersaturated or precipitate if cooled too rapidly; inspect for crystals.

  • Filtration: Sterilize using a 0.22 µm PES filter.

Protocol B: High-Concentration Research Stock (HCl Salt)

Target: 50 mM Aqueous Stock

  • Calculation: Weigh 15.18 mg of Adenosine HCl (MW: 303.7) for every 1 mL of water.

  • Dissolution: Add to sterile distilled water. Dissolution should be rapid at room temperature.

  • Buffering (Mandatory):

    • Measure the pH; it will be acidic (~pH 3).

    • Do not use this directly on cells.

    • Neutralize by adding equimolar NaOH or diluting 1:100 into a strong buffer (e.g., HEPES-buffered media) immediately prior to use.

    • Alternative: Dissolve directly in 100 mM Phosphate Buffer (pH 7.4), though solubility may be slightly lower than in pure water due to the common ion effect.

Workflow Visualization: Solubilization Logic

SolubilizationWorkflow Start Start: Select Adenosine Form Decision Required Concentration? Start->Decision LowConc < 10 mM (Clinical/Standard) Decision->LowConc HighConc > 10 mM (High Throughput) Decision->HighConc FreeBase Use Adenosine (Free Base) LowConc->FreeBase Salt Use Adenosine Hydrochloride HighConc->Salt ProcessBase 1. Add Saline/PBS 2. Heat to 50°C 3. Vortex until clear FreeBase->ProcessBase ProcessSalt 1. Add Water 2. Dissolves Rapidly 3. BUFFER REQUIRED Salt->ProcessSalt Warning Warning: Acidic pH! Must neutralize. ProcessSalt->Warning

Figure 2: Selection and Solubilization Workflow. A logical guide for researchers to choose the correct form based on concentration requirements.

Part 5: Handling, Stability, and Storage

Hygroscopicity
  • Adenosine HCl is often hygroscopic. It will absorb atmospheric moisture, which can alter the effective weight of the powder over time.

    • Best Practice: Store in a desiccator at -20°C. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Adenosine (Free Base) is generally less hygroscopic but should still be stored cool and dry.

Chemical Stability[2][4][5][6][7]
  • Hydrolysis: Both forms are susceptible to hydrolysis of the N-glycosidic bond in acidic environments.

    • Risk:[2][3] An unbuffered stock solution of Adenosine HCl (pH 3) stored at room temperature will degrade faster than a neutral solution of Adenosine Free Base.

    • Recommendation: Always store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 60961, Adenosine. PubChem. Available at: [Link]

  • Dr. Oracle. Adenosine Formulations for SVT: No Clinically Relevant Difference (Succinate/Tartrate/Base comparison). Dr. Oracle Medical Intelligence. Available at: [Link]

  • Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature Reviews Drug Discovery, 5(3), 247-264.

Sources

Adenosine Hydrochloride: Thermodynamic Stability & Physicochemical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of the thermodynamic stability profile of Adenosine Hydrochloride (Adenosine HCl), distinguishing its physicochemical behavior from the free base, Adenosine. While Adenosine (free base) is the standard pharmaceutical form, the hydrochloride salt is frequently encountered during synthesis, purification, and specific acidic formulation contexts.

Key Technical Insight: The conversion of Adenosine to its Hydrochloride salt creates a "Solubility-Stability Paradox." Protonation at the N1 position drastically increases aqueous solubility but simultaneously activates the glycosidic bond towards acid-catalyzed hydrolysis, significantly reducing solution-state half-life compared to the neutral free base.[1][2]

Chemical Identity & Solid-State Thermodynamics[1][2]

Crystal Structure and Polymorphism

Unlike the free base, which crystallizes readily in stable monoclinic forms, Adenosine Hydrochloride crystallizes in the monoclinic space group P2₁ . The protonation occurs at the N1 position of the purine ring, introducing a positive charge that is balanced by the chloride counterion.

  • Lattice Parameters:

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    .[1]
  • Conformation: The ribose ring adopts a C(2')-endo-C(3')-exo conformation, distinct from the varying puckering modes observed in the free base.[1][2]

Thermal Transitions (DSC & Melting)

Thermodynamic characterization via Differential Scanning Calorimetry (DSC) reveals distinct behaviors between the neutral and salt forms.[2]

PropertyAdenosine (Free Base)Adenosine Hydrochloride
Melting Point (

)
234–236 °C (Sharp endotherm)~170–190 °C (Broad endotherm with decomposition)
Enthalpy of Fusion (

)
~38 kJ/molNot defined (Decomposition dominates)
Hygroscopicity Non-hygroscopicModerately hygroscopic (Requires desiccation)

Expert Commentary: The lower apparent melting point of the HCl salt is indicative of thermal instability. Upon heating, the salt undergoes dehydrohalogenation (loss of HCl) followed by rapid degradation of the glycosidic linkage, making "melting point" a misnomer for the salt; it is more accurately a decomposition temperature (


) .

Solution Thermodynamics

Solubility Profile

The thermodynamic driving force for dissolution (


) differs fundamentally between the species.
  • Adenosine (Free Base): Dissolution is endothermic and entropy-driven, limited by strong intermolecular hydrogen bonding in the crystal lattice.[1][2]

    • Water Solubility (25°C): ~3–5 mg/mL (Low)[1][2]

    • Hot Water (60°C): Soluble[1][2][3][4][5][6][7][8][9]

  • Adenosine HCl: Protonation breaks the lattice energy barrier, allowing high solvation enthalpy.

    • Water Solubility (25°C): >50 mg/mL (High)[1][2]

pKa and Ionization

The stability of the salt is governed by the dissociation equilibrium:



  • pKa (N1 Protonation): 3.5 – 3.6[1][2]

  • pKa (Sugar Hydroxyls): ~12.5[1][2]

Implication: To maintain Adenosine in its HCl salt form in solution, the pH must be maintained well below 3.5. Raising the pH above 4.0 causes precipitation of the free base, a critical risk in IV formulation development.

Chemical Stability & Degradation Kinetics[1]

The primary degradation pathway for Adenosine HCl is the acid-catalyzed hydrolysis of the N-glycosidic bond, yielding Adenine and D-Ribose.[2] This reaction follows pseudo-first-order kinetics.[1][2]

Degradation Mechanism

In the salt form (low pH), the protonated N1 stabilizes the leaving group character of the purine base, lowering the activation energy for the cleavage of the C1'–N9 bond.

DegradationPathway cluster_conditions Kinetic Drivers AdenosineHCl Adenosine HCl (Protonated N1) Transition Oxocarbenium Intermediate AdenosineHCl->Transition Acid Catalysis (k1) Rate Limiting Step Products Adenine + D-Ribose (Degradants) Transition->Products + H2O (Rapid) Factors pH < 3.0 High Temp (>40°C)

Figure 1: Acid-catalyzed hydrolysis pathway of Adenosine Hydrochloride.

Kinetic Parameters (Arrhenius Data)

Stability data indicates a strong temperature dependence.[1][2]

Temperature (°C)Rate Constant (

) (

) at pH 1.0
Estimated

(Shelf-Life)
25°C

~35 Days
40°C

~6 Days
60°C

< 1 Day

Note: Data derived from acid-catalyzed hydrolysis models.[1][2] Neutral Adenosine solutions (pH 7) are significantly more stable (


 years).[1][2]

Experimental Protocols

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of Adenosine HCl vs. Free Base.[1][2]

  • Preparation: Add excess solid Adenosine (or Adenosine HCl) to 10 mL of degassed water in a glass vial.

  • Equilibration: Agitate at 25.0 ± 0.1°C for 24 hours using a thermomixer.

  • Filtration: Filter supernatant through a 0.22 µm PVDF syringe filter (pre-heated to prevent precipitation).

  • Quantification: Dilute filtrate and analyze via HPLC-UV (260 nm).

  • pH Check: Measure the pH of the saturated solution. Crucial: Adenosine HCl will drastically lower pH; ensure this is recorded.

Protocol: Stability-Indicating HPLC Method

Objective: Quantify Adenosine and separate degradation products (Adenine, Inosine).[1][2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[1][2]

  • Mobile Phase A: 10 mM Ammonium Phosphate Buffer (pH 6.0).

  • Mobile Phase B: Methanol.[1]

  • Gradient: 0-10% B over 15 mins. (Adenosine is polar; high aqueous content is needed).[1][2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.[1]

  • Retention Times:

    • Adenine: ~4.5 min

    • Adenosine: ~12.0 min[2]

StabilityWorkflow Start Start: Sample Preparation Stress Stress Conditions (Acid: 0.1N HCl, 60°C) (Oxidative: 3% H2O2) Start->Stress Neutralize Neutralization / Quenching Stress->Neutralize HPLC HPLC-UV Analysis (Gradient Elution) Neutralize->HPLC Data Data Processing (Peak Area Integration) HPLC->Data Calc Calculate k_obs & t_90 Data->Calc

Figure 2: Workflow for accelerated stability testing of Adenosine derivatives.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 52950385, Adenosine hydrochloride.[1] Retrieved from [Link][1][2]

  • Shikata, K., et al. (1973). The crystal and molecular structure of adenosine hydrochloride. Acta Crystallographica Section B. Retrieved from [Link]

  • Proot, P., et al. (1998). Stability of Adenosine in Infusion.[1][10] Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • DailyMed (2023). Adenosine Injection Prescribing Information. Retrieved from [Link][1][2]

Sources

Methodological & Application

Application Note: Preparation of Adenosine Hydrochloride Stock Solution for Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and drug development professionals requiring a robust, standardized method for preparing Adenosine Hydrochloride stock solutions.

Abstract & Biological Context

Adenosine is a ubiquitous endogenous purine nucleoside that modulates diverse physiological functions—including neurotransmission, vasodilation, and immune suppression—via four G-protein-coupled receptors (A1, A2A, A2B, and A3) [1]. In cell culture applications, exogenous adenosine is used to study purinergic signaling, simulate tumor microenvironments (TME), or modulate stem cell differentiation.

While Adenosine free base (CAS 58-61-7) has limited water solubility (~3 mg/mL at 20°C), Adenosine Hydrochloride (the salt form) is frequently utilized or generated in situ to significantly enhance aqueous solubility without the need for organic solvents like DMSO, which can be cytotoxic or interfere with signaling pathways.

This guide provides a high-fidelity protocol for preparing a sterile, stable Adenosine Hydrochloride stock solution, ensuring precise dosing and experimental reproducibility.

Physicochemical Properties & Reagents

Key Constants
PropertyAdenosine Free BaseAdenosine Hydrochloride
CAS Number 58-61-758056-57-8 (or 2922-94-3)
Molecular Weight 267.24 g/mol 303.70 g/mol (Monohydrochloride)
Solubility (Water) ~10 mM (~3 mg/mL)>50 mM (High solubility)
Appearance White crystalline powderWhite crystalline powder
pKa 3.5, 12.5N/A (Salt dissociates)
Critical Considerations (The "Why")
  • Solubility vs. pH: Adenosine free base dissolves poorly in neutral water. It readily dissolves in dilute mineral acids (forming the hydrochloride salt). If you possess the free base, you must use acidic conditions to achieve high concentrations (>10 mM) in aqueous media.

  • Stability: Adenosine is susceptible to deamination by Adenosine Deaminase (ADA), present in serum-supplemented media (FBS). Stock solutions must be sterile and stored frozen.

  • pH Shock: Adenosine HCl solutions are acidic. When adding high volumes to cell culture, the buffering capacity of the medium (bicarbonate/HEPES) must be respected. For typical signaling assays (10–100 µM working concentration), the volume added is negligible (<1% v/v), and pH adjustment of the stock is rarely necessary.

Protocol: Preparation of 50 mM Stock Solution

Target Concentration: 50 mM Volume: 10 mL Solvent: Ultrapure Water (Milli-Q) or 0.1 M HCl (if starting with free base)

Option A: Using Commercial Adenosine Hydrochloride Salt

Reagent: Adenosine Hydrochloride (MW: 303.70 g/mol )

  • Weighing: Accurately weigh 151.85 mg of Adenosine Hydrochloride powder.

  • Dissolution: Transfer to a 15 mL conical tube. Add 8 mL of sterile ultrapure water. Vortex vigorously until completely dissolved.

    • Note: The salt should dissolve rapidly. If turbidity persists, warm slightly to 37°C.

  • Volume Adjustment: Adjust the final volume to 10 mL with ultrapure water.

  • Verification: The solution will be acidic. Do not neutralize with NaOH if storing for long periods, as acidic pH stabilizes the nucleoside against hydrolysis.

Option B: Generating Hydrochloride Salt from Free Base (In Situ)

Reagent: Adenosine Free Base (MW: 267.24 g/mol ) Why this works: Protonation of the N1 nitrogen enhances polarity and solubility.

  • Weighing: Accurately weigh 133.62 mg of Adenosine Free Base.

  • Acidification: Add 5 mL of 0.1 M HCl . Vortex.

    • Mechanism:[1] This converts the base to the hydrochloride salt in situ.

  • Dissolution: If the solution is not clear, add 0.1 M HCl in 1 mL increments or warm to 37°C until clear.

  • Volume Adjustment: Adjust final volume to 10 mL with ultrapure water.

Quantitative Reference Table
Target Conc. (mM)Mass (Free Base) / 10 mLMass (HCl Salt) / 10 mLSolvent Recommendation
10 mM 26.7 mg30.4 mgWater or PBS
50 mM 133.6 mg151.9 mg0.05 M HCl (for Base) / Water (for Salt)
100 mM 267.2 mg303.7 mg0.1 M HCl (for Base) / Water (for Salt)

Sterilization & Storage

Filtration (Critical Step)

Do not autoclave adenosine solutions, as heat can induce glycosidic bond hydrolysis [2].

  • Use a 0.22 µm PES (Polyethersulfone) or PVDF syringe filter.

  • Pre-wet the filter with a small volume of solvent to minimize binding.

  • Filter the stock solution into sterile, DNase/RNase-free microcentrifuge tubes.

Storage Strategy
  • Aliquot: Divide into small volumes (e.g., 100 µL – 500 µL) to avoid freeze-thaw cycles.

  • Temperature: Store at -20°C . Stable for at least 6 months.

  • Thawing: Thaw on ice or at room temperature. Vortex before use. If precipitate forms, warm to 37°C for 5 minutes.

Application in Cell Culture

Dilution Workflow

To achieve a working concentration of 100 µM in a 6-well plate (2 mL media/well):

  • Dilution Factor: 1:500 (from 50 mM stock).

  • Calculation: Add 4 µL of 50 mM Stock to 2 mL of culture medium.

  • Mixing: Swirl gently. Do not vortex cells.

Preventing Degradation

Serum (FBS) contains Adenosine Deaminase (ADA), which converts Adenosine to Inosine (inactive at A1/A2 receptors) with a half-life of <1 hour in culture [3].

  • Serum-Free: Perform short-term stimulation (0–4 hours) in serum-free media.

  • ADA Inhibitors: For long-term incubation (>4 hours) in serum-containing media, co-treat with EHNA (erythro-9-(2-hydroxy-3-nonyl)adenine) at 10 µM to block degradation.

Visualizations

Figure 1: Preparation Workflow

AdenosinePrep Start Weigh Reagent (Base or HCl Salt) Dissolve Dissolve (Water or 0.1M HCl) Start->Dissolve Check Check Clarity (Warm if needed) Dissolve->Check Filter Sterile Filter (0.22 µm PES) Check->Filter Aliquot Aliquot & Freeze (-20°C) Filter->Aliquot

Caption: Step-by-step workflow for the preparation of sterile Adenosine Hydrochloride stock solution.

Figure 2: Adenosine Signaling & Degradation Pathway

Signaling Adenosine Extracellular Adenosine Receptors GPCRs (A1, A2A, A2B, A3) Adenosine->Receptors Activates Inosine Inosine (Inactive) Adenosine->Inosine Degradation Effect cAMP / Ca2+ Signaling Receptors->Effect Transduction ADA Adenosine Deaminase (ADA) ADA->Inosine Catalyzes

Caption: Adenosine activates GPCRs but is rapidly degraded by ADA to Inosine in serum-containing media.[2][3]

References

  • Borea, P. A., et al. (2018). "The A3 adenosine receptor: history and perspectives." Pharmacological Reviews, 70(3), 819-869.

  • Sigma-Aldrich. (n.d.). "Adenosine Product Information & Solubility." Technical Data Sheet.

  • Cayman Chemical. (2022).[4] "Adenosine Product Insert." Cayman Chemical.[4]

  • Tocris Bioscience. (n.d.). "Adenosine: Technical Data and Solubility." Tocris.

Sources

Adenosine hydrochloride solubility protocols in PBS and water

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Adenosine Hydrochloride Solubility & Preparation Protocols

Executive Summary

Adenosine is a critical nucleoside modulator in physiological signaling, acting on P1 purinergic receptors (


).[1] However, its utility in research is frequently compromised by poor aqueous solubility and pH-dependent precipitation.[1]

This guide clarifies the distinct solubility profiles of Adenosine Free Base versus Adenosine Hydrochloride (HCl) . While the HCl salt offers enhanced initial solubility in water due to ionization, it presents a "neutralization trap" when introduced to buffered systems like Phosphate Buffered Saline (PBS).[1] This protocol provides a scientifically grounded workflow to prepare stable stock solutions and avoid precipitation during physiological application.

Physicochemical Profile & Solubility Mechanics

Understanding the chemical state of your reagent is the first step in reproducible science. Adenosine exists in two primary commercial forms:

FeatureAdenosine (Free Base)Adenosine Hydrochloride (Salt)
CAS Number 58-61-758056-57-8
Molecular Weight 267.24 g/mol 303.70 g/mol
Water Solubility Low (~7 mg/mL at 25°C)Moderate/High (Acidic pH dependent)
pH in Water Neutral (~6.0–7.[1]0)Acidic (~2.0–3.[1]0)
Primary Use General cell cultureHigh-concentration stock preparation

The Solubility Mechanism: Adenosine contains basic nitrogen atoms within the purine ring (specifically N1, pKa ~3.5).[1]

  • In Water (Free Base): The molecule is largely uncharged at neutral pH, leading to strong intermolecular hydrogen bonding and poor solubility.[1]

  • In Acid (HCl Salt): Protonation of the purine ring disrupts crystal lattice interactions, significantly increasing solubility.[1]

  • The "PBS Trap": When Adenosine HCl is dissolved in PBS (pH 7.4), the buffer neutralizes the protons. The molecule reverts to its free base form. If the concentration exceeds ~10 mg/mL, the free base will precipitate out of solution. [1]

Experimental Protocols

Protocol A: High-Concentration Stock Solution (Water)

Purpose: To create a stable, concentrated stock for long-term storage.[1]

Reagents:

  • Adenosine Hydrochloride (Solid)[1][2][3]

  • Nuclease-free Ultra-pure Water (unbuffered)[1]

  • 0.1 M HCl (Optional, for pH adjustment)[1]

Workflow:

  • Calculation: Calculate the mass required for a 20 mg/mL stock.

    • Note: Do not exceed 50 mg/mL without verifying batch-specific solubility.[1]

  • Dissolution: Add the solid to 80% of the final volume of water.

    • Crucial Step: The pH will naturally drop. Do not adjust pH to neutral yet. The acidic environment stabilizes the dissolved salt.

  • Agitation: Vortex vigorously or sonicate at 40 kHz for 5–10 minutes.

    • Observation: Solution should be clear and colorless.[4][5]

  • Filtration: Sterile filter using a 0.22 µm PES membrane.

    • Caution: Nylon filters may bind nucleosides; PES or PVDF is preferred.

  • Storage: Aliquot into light-protective tubes and store at -20°C.

Protocol B: Physiological Working Solution (PBS)

Purpose: To prepare a vehicle-compatible solution for cell culture or in vivo injection.[1]

Reagents:

  • Adenosine Stock Solution (from Protocol A) or Solid Adenosine HCl[1]

  • 1x PBS (pH 7.4, without Calcium/Magnesium)

Workflow:

  • Limit Check: Ensure your target final concentration is ≤ 10 mg/mL .

    • Risk:[1] Concentrations >10 mg/mL in PBS are thermodynamically unstable and prone to precipitation.

  • Dilution: Slowly add the Acidic Stock (Protocol A) to pre-warmed (37°C) PBS while stirring.

    • Chemistry: The PBS buffering capacity will neutralize the HCl.

  • pH Verification: Check the final pH.

    • If the volume of Acidic Stock added is >10% of the total volume, the PBS buffering capacity may be overwhelmed. Adjust pH back to 7.4 using dilute NaOH if necessary.

  • Visual Inspection: Hold the tube against a dark background with a light source. Any turbidity or "swirling" indicates precipitation (reversion to free base).[1]

Visualization: Solubility & Workflow Logic

The following diagram illustrates the chemical equilibrium and the decision logic for preparation.

AdenosineWorkflow Start Start: Adenosine HCl Solid SolventChoice Choose Solvent Start->SolventChoice Water Water (Unbuffered) SolventChoice->Water For Stock PBS PBS (pH 7.4) SolventChoice->PBS Direct Use DissolutionAcid Dissolution (Acidic pH) Protonated Form Stabilized Water->DissolutionAcid DissolutionNeut Dissolution (Neutral pH) Deprotonation Occurs PBS->DissolutionNeut StableStock Stable Stock Solution (Store -20°C) DissolutionAcid->StableStock CheckConc Conc > 10 mg/mL? DissolutionNeut->CheckConc Precipitation PRECIPITATION RISK (Reversion to Free Base) CheckConc->Precipitation Yes WorkingSol Stable Working Solution (Immediate Use) CheckConc->WorkingSol No StableStock->PBS Dilute into Buffer

Figure 1: Decision matrix for Adenosine HCl solubilization.[1] Note the critical precipitation risk when neutralizing high concentrations in PBS.

Quality Control & Validation

Every stock solution must be self-validated before use in critical assays.[1]

1. Concentration Verification (UV-Vis Spectroscopy) Adenosine exhibits a characteristic absorption peak at 260 nm.[1]

  • Molar Extinction Coefficient (

    
    ):  15,400 M
    
    
    
    cm
    
    
    (at pH 7.0).[1]
  • Protocol:

    • Dilute a small aliquot of your stock 1:1000 in PBS.

    • Measure Absorbance at 260 nm (

      
      ).[1][6]
      
    • Calculate concentration:

      
      [1]
      

2. Stability Check

  • Deamination: Adenosine slowly degrades to Inosine. This results in a shift in UV max and biological inactivity.

  • Storage: Aqueous stocks are stable for ~14 days at 4°C. For long-term (>1 month), store at -20°C. Avoid repeated freeze-thaw cycles.

3. Troubleshooting Table

ObservationCauseCorrective Action
Cloudiness in PBS Concentration >10 mg/mLDilute with more warm PBS.[1]
Cloudiness in Water pH is too high (neutral)Add 1N HCl dropwise to lower pH < 4.[1]0.
Yellow Discoloration Oxidation/DegradationDiscard.[1] Prepare fresh.

References

  • Cayman Chemical. (2022).[1][7] Adenosine Product Information & Solubility Data. Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1] Adenosine Product Specification & Stability. Retrieved from [1]

  • Almagambetova, E., et al. (2013).[1] Stability of Diluted Adenosine Solutions in Polyolefin Infusion Bags. Hospital Pharmacy, 48(6), 484–488.[1] Retrieved from [1]

  • PubChem. (2023).[1] Adenosine Hydrochloride Compound Summary. Retrieved from [1]

  • Tocris Bioscience. (2023).[1] Adenosine Solubility and Technical Data. Retrieved from [1]

Sources

Application Note: Adenosine Hydrochloride Intravenous Injection Protocols for Mice

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the methodological framework for the intravenous (IV) administration of Adenosine Hydrochloride in murine models. Due to adenosine’s ultra-short half-life (<10 seconds in vivo), standard injection protocols often fail to yield reproducible physiological data. This guide provides optimized protocols for rapid bolus injection (for transient heart block/bradycardia induction) and continuous infusion (for stress testing/vasodilation), emphasizing the critical role of catheter placement, dead-volume management, and real-time ECG monitoring.

Introduction & Mechanistic Rationale

Adenosine is an endogenous purine nucleoside that modulates cardiovascular function via four G-protein-coupled receptors:


, 

,

, and

.[1] In murine research, exogenous adenosine is primarily used to:
  • Induce transient atrioventricular (AV) block to study conduction system physiology (

    
     receptor mediated).
    
  • Mimic ischemic preconditioning or reduce reperfusion injury (

    
     mediated vasodilation and anti-inflammatory effects).
    
  • Assess coronary flow reserve (pharmacologic stress test).

The Pharmacokinetic Challenge

The primary technical hurdle is the rapid metabolism of adenosine by erythrocyte adenosine deaminase and cellular uptake via nucleoside transporters. In mice, the half-life is estimated to be even shorter than the human value of <10 seconds. Consequently, intraperitoneal (IP) or subcutaneous (SC) administration is ineffective for acute cardiovascular endpoints; the drug is metabolized before reaching the myocardium. Only rapid IV administration with an immediate saline flush ensures bioavailability.

Signaling Pathway Visualization

The following diagram illustrates the divergent physiological effects based on receptor activation, guiding the choice of dosage and monitoring parameters.

AdenosineSignaling Adenosine IV Adenosine HCl A1 A1 Receptor (Cardiomyocytes/AV Node) Adenosine->A1 A2A A2A Receptor (Vascular Smooth Muscle) Adenosine->A2A Gi Gi Protein A1->Gi Gs Gs Protein A2A->Gs cAMP_down ↓ cAMP Gi->cAMP_down K_channel Open K+ Channels (Hyperpolarization) Gi->K_channel cAMP_up ↑ cAMP Gs->cAMP_up Bradycardia Bradycardia / AV Block (Transient) cAMP_down->Bradycardia Vasodilation Coronary Vasodilation (Hypotension) cAMP_up->Vasodilation Secondary Effect K_channel->Bradycardia Primary Effect

Figure 1: Adenosine receptor signaling pathways. A1 activation drives the negative chronotropic effects (heart rate slowing), while A2A activation drives vasodilation.

Pre-Clinical Considerations & Materials

Formulation and Stability

Adenosine is sparingly soluble. While clinical formulations (e.g., Adenocard) come as 3 mg/mL in saline, research-grade powder requires careful preparation.

  • Solvent: Sterile 0.9% Saline (pH 4.5–7.5).

  • Max Solubility: ~3–5 mg/mL at room temperature. Warming to 37°C can increase solubility to ~10 mg/mL, but precipitation may occur upon cooling in the catheter. Stick to ≤3 mg/mL to prevent catheter occlusion.

  • Stability: Stock solutions (3 mg/mL) are stable at 4°C for 7 days. Discard if crystallization is visible.[2]

Anesthesia Selection

Anesthesia choice profoundly impacts baseline heart rate (HR) and adenosine sensitivity.

  • Isoflurane (Preferred): Maintains higher baseline HR (400–500 bpm), allowing for clear detection of adenosine-induced bradycardia.

  • Ketamine/Xylazine: Induces baseline bradycardia. Not recommended for AV block studies as the effect may be masked or result in fatal asystole.

Equipment List
  • Catheter: PE-10 polyethylene tubing or commercially available mouse jugular catheters (1-2 French).

  • Syringes: Two 1 mL syringes (one for Adenosine, one for Saline Flush).

  • Connector: 3-way stopcock or Y-connector (Essential for rapid flush).

  • Monitoring: 3-lead surface ECG (e.g., ADInstruments PowerLab or similar).

Experimental Protocol: Rapid IV Bolus

This protocol is designed to induce transient AV block or bradycardia.

Step 1: Preparation
  • Anesthetize mouse with 1.5–2% Isoflurane in

    
    . Maintain body temperature at 37°C using a heating pad (hypothermia alters drug metabolism).
    
  • Establish Access:

    • Gold Standard:Right Jugular Vein Cannulation. This minimizes transit time to the heart.

    • Alternative:Lateral Tail Vein. Requires dilation (warm water/heat lamp). Note: The transit time is longer; higher doses may be required.[3]

  • Setup Fluidics: Connect the Adenosine syringe and Saline syringe to the Y-connector attached to the catheter. Ensure the line is free of air bubbles.

Step 2: Dosage Calculation

Mouse metabolic rates require higher weight-based dosing than humans.

  • Starting Dose (Diagnostic): 0.1 mg/kg[4]

  • Escalation Dose (AV Block): 0.5 mg/kg – 2.0 mg/kg

  • Therapeutic Model (Ischemia/Reperfusion): Up to 15 mg/kg (administered post-reperfusion).[5]

Table 1: Dosing Guidelines for C57BL/6 Mice (25g)

Target EffectDose (mg/kg)Volume (3 mg/mL stock)Injection Speed
Mild Bradycardia 0.1~0.8 µL (Dilute stock 1:10)Bolus (<1s)
Complete AV Block 1.0~8.3 µLBolus (<1s)
Ischemia Protection 10 - 15~80 - 120 µLSlow Bolus (5-10s)
Step 3: Injection Sequence (The "Double-Push" Technique)

Critical: The dead volume of a PE-10 catheter (~5–10 µL) is significant relative to the drug volume. The drug must be pushed into the circulation immediately.

  • Record Baseline: Ensure stable ECG for 30 seconds.

  • Inject Adenosine: Depress the adenosine plunger rapidly (< 1 second).

  • Immediate Flush: Instantly switch to the saline syringe and inject 50–100 µL of saline.

    • Note: The delay between drug and flush must be < 0.5 seconds.

  • Observation: Mark the trace. Effect (bradycardia/pause) typically occurs within 2–5 seconds (jugular) or 5–10 seconds (tail vein).

  • Recovery: Rhythm should normalize within 10–30 seconds.

Workflow Diagram

ProtocolWorkflow Start Start: Anesthetized Mouse (Isoflurane 1.5-2%) Access Vascular Access (Jugular vs. Tail Vein) Start->Access Baseline Acquire Baseline ECG (>30s stable rhythm) Access->Baseline Inject Inject Adenosine Bolus (Time T=0) Baseline->Inject Flush Rapid Saline Flush (50-100 µL within 0.5s) Inject->Flush Monitor Monitor ECG Response Flush->Monitor Decision Is AV Block/Bradycardia Observed? Monitor->Decision Success Endpoint Reached (Record Duration/Severity) Decision->Success Yes Fail No Effect Decision->Fail No Retry Wait 2 mins (Clearance) Increase Dose by 50% Fail->Retry Retry->Baseline

Figure 2: Step-by-step workflow for rapid IV adenosine bolus administration.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No change in Heart Rate Drug metabolized in catheter (Dead volume issue).Use a Y-connector closer to the animal. Ensure flush is immediate.
No change in Heart Rate Dose too low for strain.Increase dose.[4][6][7][8] C57BL/6 often requires higher doses than BALB/c.
Prolonged Asystole (>5s) Dose too high or deep anesthesia.Initiate chest compressions immediately. Reduce next dose by 50%.
Precipitation in Line Stock solution too concentrated or cold.Warm solution to 37°C. Limit concentration to 3 mg/mL.
Reflex Tachycardia Hypotension-induced baroreceptor reflex.This is a normal secondary response to vasodilation (

). Analyze the initial bradycardic phase only.

Safety & Ethics

  • IACUC Compliance: Adenosine can cause transient cardiac arrest.[3] Protocols must explicitly state "induction of transient heart block" as a procedure.

  • Monitoring: Continuous ECG is mandatory to distinguish between transient block and fatal asystole.

  • Resuscitation: If sinus rhythm does not return within 60 seconds, administer chest compressions. Atropine is generally ineffective against adenosine-mediated block but Theophylline (adenosine antagonist) can be used for reversal in overdose cases.

References

  • Adenosine 3mg/ml Solution for Injection - Summary of Product Characteristics. (2023). medicines.org.uk. Retrieved from [Link]

  • Adenosine - CV Pharmacology. (2023). cvpharmacology.com. Retrieved from [Link]

  • In vivo assessment of coronary flow and cardiac function after bolus adenosine injection in adenosine receptor knockout mice. (2016). Physiological Reports. Retrieved from [Link]

  • Assessment of Squalene-Adenosine Nanoparticles in Two Rodent Models of Cardiac Ischemia-Reperfusion. (2023). Pharmaceutics.[2] Retrieved from [Link]

  • Adenosine in Acute Myocardial Infarction-Associated Reperfusion Injury: Does it Still Have a Role? (2022). Frontiers in Pharmacology. Retrieved from [Link]

Sources

In vitro cell viability assays using Adenosine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity In Vitro Viability Profiling of Adenosine Hydrochloride

Abstract

Adenosine hydrochloride (Adenosine HCl) is a ubiquitous signaling nucleoside used in drug development for its modulation of purinergic receptors (A1, A2A, A2B, A3) and metabolic intervention.[1][2][3] However, its in vitro characterization is fraught with artifacts often overlooked in standard protocols. This guide delineates the critical variables—specifically Adenosine Deaminase (ADA) degradation in serum and ATP-assay interference —that compromise data integrity. We present optimized protocols for metabolic (MTS) and apoptotic (Annexin V) assays, ensuring precise EC50/IC50 determination.

Introduction: The Mechanistic Dual-Edge

Adenosine operates through two distinct mechanisms depending on concentration and exposure time:

  • Receptor-Mediated Signaling (Nanomolar - Micromolar): Activation of G-protein coupled receptors (GPCRs). For instance, A3 receptor activation often triggers intrinsic apoptosis in tumor cells.

  • Metabolic Interference (Millimolar): At high concentrations, adenosine enters the cell via Equilibrative Nucleoside Transporters (ENTs). It interferes with the transmethylation pathway (S-adenosylhomocysteine accumulation) and pyrimidine synthesis ("pyrimidine starvation"), leading to cytotoxicity.

Critical Experimental Constraint: Fetal Bovine Serum (FBS) contains high levels of Adenosine Deaminase (ADA) , which rapidly converts adenosine to inosine. Standard heat inactivation (56°C) does not fully ablate bovine ADA activity. Consequently, treating cells in standard 10% FBS media results in a rapidly decaying effective dose, rendering IC50 values irreproducible.

Material Preparation & Handling

Compound: Adenosine Hydrochloride (CAS: 2922-42-1) Molecular Weight: 303.7 g/mol (Salt form)

Solubility & pH Buffering

Unlike free base adenosine, the HCl salt is highly water-soluble but acidic.

  • Vehicle: Dissolve in sterile, nuclease-free water or PBS.

  • Solubility: ~50 mg/mL in water.

  • pH Adjustment (Crucial): A 10 mM solution of Adenosine HCl can drop media pH, causing non-specific toxicity.

    • Protocol: Prepare a 100 mM stock in PBS. Check pH. If < 7.0, neutralize carefully with 1N NaOH before adding to cells.

  • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.

Experimental Design Strategy

To validate bioactivity, you must control for enzymatic degradation and assay interference.

VariableStandard Approach (Flawed)Optimized Approach (Recommended)
Media DMEM + 10% FBSSerum-Free Media (short-term) or Heat-Inactivated Dialyzed FBS + ADA Inhibitor (e.g., 5 µM EHNA).
Assay Type ATP Luminescence (CellTiter-Glo)MTS/WST-1 (Metabolic) or Flow Cytometry (Membrane integrity).
Controls Vehicle onlyVehicle, Positive Control (Staurosporine), and Inosine Control (to prove effect is Adenosine-specific).
Diagram 1: Adenosine Signaling & Experimental Artifacts

AdenosinePathways cluster_ext Extracellular Space cluster_mem Cell Membrane cluster_int Intracellular Space Ade Adenosine HCl Ino Inosine (Inactive/Different Activity) Ade->Ino Rapid Conversion in FBS Rec Adenosine Receptors (A1, A2A, A2B, A3) Ade->Rec Binding ENT Nucleoside Transporter (ENT1/2) Ade->ENT Uptake ADA Serum ADA (Degradation) cAMP cAMP Signaling Rec->cAMP Signaling ATP_Pool Intracellular ATP Pool ENT->ATP_Pool Metabolic Flux Apoptosis Apoptosis/Necrosis cAMP->Apoptosis A3 Receptor Activation ATP_Pool->Apoptosis Imbalance/Toxicity Artifact !! WARNING !! Exogenous Adenosine Inflates ATP Assays ATP_Pool->Artifact

Caption: Dual pathways of Adenosine action and the critical artifact of serum ADA degradation and ATP pool expansion.

Detailed Protocols

Protocol A: Metabolic Viability Assay (MTS/WST-1)

Preferred over MTT to avoid solubilization steps that may disturb loose cells.

Objective: Determine IC50 of Adenosine HCl without ATP interference.

  • Cell Seeding:

    • Seed cells (e.g., A549, HEK293) at 5,000–10,000 cells/well in 96-well plates.

    • Allow attachment overnight (16–24 h).

  • Media Exchange (Critical Step):

    • Aspirate growth media.

    • Wash 1x with warm PBS.

    • Add Serum-Free Media (e.g., Opti-MEM) OR media supplemented with 10 µM EHNA (ADA inhibitor).

  • Treatment:

    • Prepare Adenosine HCl serial dilutions (e.g., 0, 10, 50, 100, 500, 1000 µM) in the treatment media. Ensure pH is 7.4.

    • Add 100 µL per well.[4][5]

    • Incubate for 24–72 hours at 37°C, 5% CO2.

  • Assay Development:

    • Add 20 µL of MTS/PMS reagent (or WST-1) directly to wells.

    • Incubate 1–4 hours. Monitor color change (yellow to brown).

    • Measure Absorbance at 490 nm (MTS) or 450 nm (WST-1).

  • Analysis:

    • Normalize to Vehicle Control (100%).

    • Fit data to a non-linear regression (4-parameter logistic) to calculate IC50.

Protocol B: Apoptosis vs. Necrosis (Annexin V / PI Flow Cytometry)

Gold Standard for determining the mechanism of cell death.

  • Preparation:

    • Seed cells in 6-well plates (3 x 10^5 cells/well).

    • Treat with Adenosine HCl (at IC50 and 2x IC50 concentrations) for 24 hours in ADA-free conditions.

  • Harvesting:

    • Collect supernatant (contains floating dead cells).

    • Trypsinize adherent cells gently; combine with supernatant.

    • Centrifuge at 300 x g for 5 min.

  • Staining:

    • Wash pellet with cold PBS.

    • Resuspend in 100 µL 1X Annexin Binding Buffer .

    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .

    • Incubate 15 min at RT in the dark.

  • Acquisition:

    • Add 400 µL Binding Buffer.

    • Analyze by Flow Cytometry (FL1 for Annexin, FL2/FL3 for PI).

  • Interpretation:

    • Q4 (Annexin-/PI-): Live.

    • Q3 (Annexin+/PI-): Early Apoptosis (Likely A3 receptor mediated).

    • Q2 (Annexin+/PI+): Late Apoptosis/Necrosis (Likely metabolic toxicity).

Data Analysis & Troubleshooting

Why "CellTiter-Glo" (ATP Assay) is Risky

Adenosine is a direct precursor to ATP. In nutrient-deprived conditions, exogenous adenosine can be metabolized into ATP, increasing the luminescent signal even if cell proliferation has stopped.

  • Recommendation: If you must use ATP assays, verify results with a DNA-content assay (e.g., CyQUANT) or Protease assay (CellTiter-Fluor).

Troubleshooting Table
ObservationProbable CauseCorrective Action
No toxicity observed ADA degradation in serum.Use serum-free media or add 5-10 µM EHNA inhibitor.
Media turns yellow instantly Acidic pH of Adenosine HCl.Buffer stock solution with NaOH or HEPES before addition.
High background in controls Cell overgrowth.Reduce initial seeding density.
Inconsistent IC50 Evaporation in outer wells.Use water in edge wells; randomize plate layout.
Diagram 2: Optimized Workflow

Workflow Prep 1. Preparation 100mM Stock in PBS (Adjust pH to 7.4) Media 2. Media Selection Serum-Free OR FBS + ADA Inhibitor Prep->Media Treat 3. Treatment 24-72 Hours (Serial Dilutions) Media->Treat Assay 4. Assay Choice Treat->Assay MTS MTS/WST-1 (Metabolic) Assay->MTS Routine Screening FACS Annexin V/PI (Mechanism) Assay->FACS Mode of Death ATP ATP Assay (Use Caution!) Assay->ATP Validation Only

Caption: Step-by-step workflow emphasizing pH correction and media selection.

References

  • Mechanism of Cytotoxicity: Li, S., et al. (2013).[2][3] "Intracellular ATP Concentration Contributes to the Cytotoxic and Cytoprotective Effects of Adenosine."[3] PLoS One. Link

  • ADA in Serum: Ungerer, J.P., et al. (1992). "Adenosine deaminase isoenzymes in human serum." Clinical Chemistry. Link

  • Assay Interference: Crouch, S.P., et al. (1993). "The use of ATP bioluminescence as a measure of cell proliferation and cytotoxicity." Journal of Immunological Methods. Link

  • Adenosine Solubility & Stability: Cayman Chemical Product Information, "Adenosine."[6] Link

  • General Viability Protocols: Riss, T.L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual. Link

Sources

HPLC method development for Adenosine hydrochloride detection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Robust HPLC Method Development for Adenosine Hydrochloride and Related Impurities

Executive Summary

This guide details the development of a high-performance liquid chromatography (HPLC) protocol for the quantification of Adenosine Hydrochloride and the separation of its primary degradation product, Adenine. Unlike generic templates, this protocol emphasizes the mechanistic understanding of nucleoside retention behavior on Reverse Phase (RP) stationary phases. We transition from a standard USP-based approach to a modernized, robust methodology suitable for high-throughput environments.

Introduction & Chemical Basis

Adenosine (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


) is a purine nucleoside comprising adenine attached to a ribofuranose moiety.[1][2][3][4][5][6][7] In its hydrochloride form, it is widely used as an antiarrhythmic agent.
Critical Chemical Properties for HPLC
  • Polarity: Adenosine is highly polar (logP ≈ -1.05), making retention on standard C18 columns challenging without specific mobile phase engineering.

  • Ionization (pKa):

    • 
       (Protonation of N1 on the purine ring).
      
    • 
       (Sugar hydroxyls).
      
    • Implication: At pH < 3.0, adenosine is positively charged, reducing retention on hydrophobic C18 phases. At pH > 4.5, it exists primarily as a neutral species, maximizing hydrophobic interaction.

  • UV Absorption: The purine ring exhibits a strong absorbance maximum (

    
    ) at 260 nm , with significant absorbance at 254 nm (standard mercury lamp emission).
    

Method Development Strategy

The development process follows a "Quality by Design" (QbD) approach, prioritizing resolution (


) between Adenosine and Adenine (the primary degradant).
Workflow Visualization

The following diagram outlines the logical flow for developing this method, ensuring all critical parameters are optimized before validation.

MethodDevelopment Start Start: Define ATP/QTPP ColSelect Column Selection (C18 vs. Polar Embedded) Start->ColSelect MP_Screen Mobile Phase Screening (pH & Buffer) ColSelect->MP_Screen Target: Retention k' > 2 Opt_Org Organic Modifier (MeOH vs. ACN) MP_Screen->Opt_Org Check Resolution (Rs) Final_Opt Final Optimization (Flow/Temp) Opt_Org->Final_Opt Minimize Run Time Final_Opt->MP_Screen Fail Valid Validation (ICH Q2) Final_Opt->Valid System Suitability Met?

Figure 1: Strategic workflow for Adenosine HPLC method development.

Optimized Experimental Protocol

This protocol is designed to be stability-indicating , meaning it can detect Adenosine in the presence of its breakdown products (Adenine, Inosine).

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (L1), 4.6 × 150 mm, 3.5 µm or 5 µmA standard C18 provides sufficient hydrophobicity. 150 mm length balances resolution with speed.
Mobile Phase Buffer: 10 mM Potassium Phosphate (pH 6.0) Organic: Methanol Ratio: 90:10 (v/v)pH 6.0 ensures Adenosine is neutral (retentive). Methanol is preferred over ACN for better selectivity of purines.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency.
Detection UV @ 254 nm (or 260 nm)254 nm is the USP standard; 260 nm offers ~15% higher sensitivity if needed.
Temperature 25°C (Ambient) or 30°CControlled temperature prevents retention time drift due to viscosity changes.
Injection Vol 10 - 20 µLSufficient for sensitivity without overloading the column (preventing peak fronting).
Run Time ~15 MinutesAdenosine elutes ~6-8 min; Adenine elutes earlier (~3-5 min).

Note on Ion-Pairing: The USP monograph utilizes Tetrabutylammonium Phosphate (ion-pairing agent) to improve peak shape. However, for modern columns (high purity silica, end-capped), ion-pairing is often unnecessary and reduces column life. The protocol above uses a simple RP system for robustness.

Reagent Preparation
  • Phosphate Buffer (10 mM, pH 6.0):

    • Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

      
      ) in 900 mL of HPLC-grade water.
      
    • Adjust pH to 6.0 ± 0.1 using dilute KOH or Phosphoric Acid.

    • Dilute to 1000 mL. Filter through a 0.45 µm nylon membrane.

  • Mobile Phase:

    • Mix 900 mL of Buffer with 100 mL of Methanol.

    • Degas via sonication or vacuum filtration.

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh 25 mg of Adenosine Reference Standard.

    • Transfer to a 25 mL volumetric flask. Dissolve in Mobile Phase.

  • System Suitability Solution:

    • Prepare a solution containing 0.02 mg/mL Adenine and 1.0 mg/mL Adenosine in the mobile phase.

Step-by-Step Execution

  • System Equilibration:

    • Purge lines with Mobile Phase.[7]

    • Equilibrate column at 1.0 mL/min for 45 minutes until the baseline is flat (drift < 1 mAU/min).

    • Check Pressure: Should be stable (typically 1000–1800 psi depending on particle size).

  • Blank Injection:

    • Inject 20 µL of Mobile Phase.[1][8] Ensure no interfering peaks at the retention time of Adenosine.

  • System Suitability Testing (SST):

    • Inject the System Suitability Solution (Adenine + Adenosine).[8]

    • Requirement: Resolution (

      
      ) between Adenine and Adenosine must be > 1.5 (Baseline separation).
      
    • Inject the Standard Solution (5 replicates).

    • Requirement: RSD of peak area < 2.0%.[1]

  • Sample Analysis:

    • Inject samples in duplicate.

    • Bracket every 10 samples with a Standard injection to monitor drift.

System Suitability Decision Tree

Use this logic flow to determine if the system is ready for analysis.

SST_Logic Start Inject SST Solution Check_Rs Calculate Resolution (Rs) Adenine vs Adenosine Start->Check_Rs Decision_Rs Rs > 1.5? Check_Rs->Decision_Rs Check_RSD Inject 5x Standards Calc Area RSD Decision_Rs->Check_RSD Yes Fail_Col FAIL: Check Column/MP Decision_Rs->Fail_Col No Decision_RSD RSD < 2.0%? Check_RSD->Decision_RSD Pass PASS: Proceed to Samples Decision_RSD->Pass Yes Fail_Inj FAIL: Check Injector/Pump Decision_RSD->Fail_Inj No

Figure 2: System Suitability decision logic for routine analysis.

Validation Parameters (ICH Q2)

To ensure the method is scientifically valid, the following parameters must be established.

ParameterAcceptance CriteriaExperimental approach
Specificity No interference from blank or placebo at

of Adenosine.
Inject Mobile Phase, Placebo, and Impurity Mix.
Linearity

5 levels ranging from 50% to 150% of target concentration (e.g., 0.5 to 1.5 mg/mL).
Accuracy 98.0% – 102.0% RecoverySpike Placebo with Adenosine at 80%, 100%, and 120% levels.
Precision RSD

2.0%
6 replicate injections of a single sample preparation.
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)Determine via serial dilution of standard.
Robustness System Suitability remains validVary pH (±0.2), Flow (±0.1 mL/min), and %Organic (±2%).

Troubleshooting & Scientific Insights

  • Issue: Tailing Factor > 1.5

    • Cause: Interaction between the basic nitrogen of Adenosine and residual silanols on the silica support.

    • Solution: Use a "Base Deactivated" (BDS) or heavily end-capped column (e.g., Waters Symmetry or Agilent Zorbax Eclipse). Alternatively, increase buffer concentration to 20-25 mM to mask silanols.

  • Issue: Retention Time Drift

    • Cause: pH instability. Adenosine retention is sensitive to pH near its pKa (3.6).

    • Solution: Ensure buffer is within the buffering capacity range. Phosphate buffer at pH 6.0 is stable; however, if working at pH 3-4, ensure precise pH adjustment.

  • Issue: Co-elution of Impurities

    • Cause: Inosine or Guanosine eluting too close.

    • Solution: Decrease Methanol concentration (e.g., from 10% to 5%). This increases retention and generally improves resolution of polar analytes.

References

  • USP Monographs: Adenosine Injection. United States Pharmacopeia. (Current Revision). Link

  • Sottofattori, E., Anzaldi, M., & Ottonello, L. (2001).[9] HPLC determination of adenosine in human synovial fluid.[9] Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 1143-1146.[9] Link

  • Kiessling, P., et al. (2004).[2][10] Development and validation of a high-performance liquid chromatography assay... for the analysis of adenosine and the degradation product adenine. Journal of Pharmaceutical and Biomedical Analysis, 36(3), 535-539.[10] Link

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • SIELC Technologies. HPLC Separation of Adenosine and Adenine. Link

Sources

Application Note: Adenosine Hydrochloride Formulation for Topical Wound Healing

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development scientists investigating the topical application of Adenosine Hydrochloride for wound healing. It synthesizes mechanistic insights with practical, laboratory-proven protocols for formulation, characterization, and efficacy testing.

Introduction & Mechanism of Action

Adenosine is an endogenous purine nucleoside that functions as a potent regulator of tissue repair and inflammation.[1] While endogenous adenosine has an extremely short half-life (<10 seconds in plasma) due to rapid metabolism by Adenosine Deaminase (ADA) , its therapeutic potential in wound healing is significant when delivered topically in a stabilized formulation.

The "Hydrochloride" Advantage

Adenosine base has limited water solubility (~7 mg/mL at 25°C). Adenosine Hydrochloride (Adenosine HCl) is utilized to significantly enhance aqueous solubility, facilitating the creation of high-concentration reservoirs within hydrogels or emulsions. However, the dissociation of the HCl salt releases protons, necessitating precise buffering to ensure the final formulation is biocompatible (pH 6.0–7.4) and does not irritate the wound bed.

Mechanistic Pathway

Topical adenosine accelerates wound closure primarily through the A2A and A2B adenosine receptors on dermal fibroblasts, endothelial cells, and macrophages.

  • A2A Receptor: Activation increases intracellular cAMP, reducing pro-inflammatory cytokines (TNF-α) and promoting angiogenesis (via VEGF release).

  • A2B Receptor: Regulates collagen deposition and tissue remodeling, critical for the proliferative phase of healing.

AdenosinePathway Adenosine Adenosine HCl (Topical) Receptors A2A / A2B Receptors Adenosine->Receptors Binding Signaling cAMP / PKA Pathway Receptors->Signaling Activation Effectors VEGF & Collagen Synthesis Signaling->Effectors Upregulation Outcome Accelerated Wound Closure Effectors->Outcome Repair ADA Adenosine Deaminase ADA->Adenosine Degradation

Figure 1: Adenosine signaling cascade in wound healing. Note the critical degradation step by ADA that formulations must overcome.

Formulation Strategy: Buffered Adenosine Hydrogel

This protocol describes the preparation of a 1% (w/w) Adenosine HCl Hydrogel . A hydrogel vehicle is chosen for its high water content, which maintains a moist wound environment, and its ability to release hydrophilic drugs efficiently.

Pre-Formulation Data
ParameterSpecificationNote
Active Adenosine HydrochlorideMW: 303.7 g/mol (Salt); ~267.2 g/mol (Base)
Solubility >100 mg/mL (Water)significantly higher than base form
Target pH 6.5 ± 0.5Critical for wound biocompatibility
Vehicle HPMC or Carbopol 980Bioadhesive, clear gel
Stabilizer EDTA (0.1%)Chelates metals that catalyze oxidation
Protocol 1: Preparation of 1% Adenosine HCl Hydrogel

Materials:

  • Adenosine Hydrochloride (High Purity)

  • Hydroxypropyl Methylcellulose (HPMC) K4M (Gelling agent)

  • Phosphate Buffered Saline (PBS) 10X

  • Sodium Hydroxide (1N NaOH) for pH adjustment

  • Methylparaben (Preservative - optional for acute studies)

Step-by-Step Workflow:

  • Solubilization (Phase A):

    • Dissolve 1.0 g Adenosine HCl in 80 mL of deionized water .

    • Stir until completely clear. Note: The solution will be acidic (pH ~2-3).

  • Buffering (Critical Step):

    • Add 10 mL of PBS 10X to provide buffering capacity.

    • Slowly titrate with 1N NaOH under continuous stirring while monitoring pH.

    • Stop when pH reaches 6.0–6.5 . Caution: Do not over-alkalinize, as adenosine stability decreases at high pH.

  • Gelling (Phase B):

    • Slowly disperse 2.0 g HPMC powder into the vortex of the stirring solution to avoid clumping.

    • Allow the polymer to hydrate for 2–4 hours (or overnight) at 4°C to remove air bubbles.

  • Final Adjustment:

    • Add water to reach a final weight of 100 g .

    • Mix gently to ensure homogeneity without introducing air.

FormulationWorkflow Start Start: Adenosine HCl Dissolve Dissolve in dH2O (Acidic Solution) Start->Dissolve Buffer Add PBS & Adjust pH (Target: 6.5 with NaOH) Dissolve->Buffer Neutralization Gel Disperse HPMC Polymer (Hydrate 4h @ 4°C) Buffer->Gel QC QC: pH, Viscosity, HPLC Gel->QC

Figure 2: Formulation workflow for Adenosine HCl Hydrogel.

Protocol 2: Quality Control & Characterization

To ensure the integrity of the study, the formulation must be characterized before in vivo use.

HPLC Assay for Content & Purity

Adenosine is detected via UV absorbance.[2][3][4] The HCl salt dissociates, so you are quantifying the Adenosine moiety.

  • Column: C18 Reverse Phase (e.g., Waters Symmetry or equivalent, 5 µm, 4.6 x 150 mm).

  • Mobile Phase: Water : Acetonitrile (95:5 v/v). Simple isocratic elution works well for adenosine.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 260 nm .[2][5]

  • Retention Time: Typically ~4–6 minutes.

  • Standard Prep: Dissolve Adenosine HCl standard in water; prepare serial dilutions (10–100 µg/mL).

In Vitro Release Study (Franz Diffusion Cell)
  • Membrane: Synthetic cellulose membrane (MWCO 12-14 kDa) or excised murine skin.

  • Receptor Medium: PBS (pH 7.4) maintained at 37°C.

  • Sampling: Collect 200 µL aliquots at 0.5, 1, 2, 4, 8, and 24 hours. Replace with fresh buffer.

  • Analysis: Quantify via HPLC.

  • Criteria: Expect >80% release within 24 hours for a hydrogel.

Protocol 3: In Vivo Efficacy (Murine Excisional Wound Model)

This model is the gold standard for assessing topical wound healing agents.

Ethical Statement: All animal work must be approved by the Institutional Animal Care and Use Committee (IACUC).

Experimental Design:

  • Subjects: C57BL/6 mice (Male, 8–10 weeks).

  • Groups (n=8 per group):

    • Untreated Control (Saline).

    • Vehicle Control (HPMC Gel only).

    • Treatment Group (1% Adenosine HCl Gel).

    • Positive Control (e.g., Regranex/Becaplermin, if available).

Procedure:

  • Wounding: Anesthetize mice. Shave dorsum. Create two full-thickness excisional wounds (4–6 mm diameter) using a biopsy punch.

  • Application: Apply 20 µL of the hydrogel topically to the wound bed daily . Cover with a semi-occlusive dressing (e.g., Tegaderm) to prevent grooming/drying.

  • Readouts:

    • Digital Planimetry: Photograph wounds daily with a scale bar. Calculate % Wound Closure:

      
      
      
    • Histology (Day 7 & 14): H&E staining for re-epithelialization; Masson’s Trichrome for collagen deposition.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Gel pH too high (>8.0) or temp too lowMaintain pH < 7.5. Adenosine solubility drops in strong alkali.
Rapid Degradation Bacterial contamination or oxidationAdd 0.1% Methylparaben. Store at 4°C.
Skin Irritation Residual acidity from HCl saltEnsure final pH is > 6.0. Re-check pH after polymer hydration.
Low Efficacy Rapid metabolism by ADAIncrease dosing frequency (BID) or encapsulate in liposomes.

References

  • Cronstein, B. N., et al. (2004). "Adenosine and its receptors in wound healing." Journal of Investigative Dermatology. Link(Search: Adenosine A2A wound healing Cronstein)

  • Montesinos, M. C., et al. (1997). "Wound healing is accelerated by agonists of adenosine A2 (G alpha s-linked) receptors."[1][6][7] Journal of Experimental Medicine. Link

  • Chan, E. S., & Cronstein, B. N. (2010). "Adenosine in fibrosis and wound healing."[8][9][10] Handbook of Experimental Pharmacology. Link

  • USP Monograph . "Adenosine Injection."[11][12][13] United States Pharmacopeia.[11] (Standard for HPLC methods).

  • Vallerand, D., et al. (2022). "Microgel-Assisted Delivery of Adenosine to Accelerate Fracture Healing."[12] ACS Applied Materials & Interfaces. Link

Sources

Adenosine hydrochloride buffer preparation for enzymatic assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Adenosine Hydrochloride Substrate Preparation for High-Throughput Enzymatic Assays

Executive Summary & Scientific Rationale

Adenosine is a critical purine nucleoside involved in signaling pathways (via P1 receptors) and metabolic regulation.[1][2] In enzymatic assays—specifically for Adenosine Deaminase (ADA) or Adenosine Kinase (AK) —the preparation of the substrate solution is the most common source of experimental variability.[1]

While Adenosine free base (


) has poor aqueous solubility at room temperature, Adenosine Hydrochloride  (

) is often preferred for its enhanced solubility profile.[1][2] However, dissolving the hydrochloride salt releases protons (

), significantly lowering the pH of unbuffered solutions.[1] If this acidic substrate stock is added directly to a weak assay buffer, it can shift the reaction pH outside the enzyme’s catalytic optimum (

), leading to false inhibition data or non-linear kinetics.[1]

This guide provides a standardized, self-validating protocol to prepare a stable, pH-balanced Adenosine Hydrochloride substrate system for enzymatic analysis.

Critical Physicochemical Considerations

ParameterSpecificationImpact on Assay
Molecular Weight

(HCl salt)
Essential for Molarity calculations.[1][2] Note: Free base MW is

.[2][3]
Solubility Water:

High solubility allows concentrated stocks, but generates acidic pH (

).[1][2]
Extinction Coefficient

Used for concentration verification (Beer-Lambert Law).[1][2]
pKa

(N1) and

Substrate ionization state changes with pH; Enzymes require the neutral form.[1][2]
Stability Hydrolysis at extreme pHStable at

in neutral buffer; susceptible to bacterial deamination at RT.[2]

Protocol A: Preparation of 50 mM Adenosine HCl Stock Solution

Objective: Create a high-concentration, pH-neutralized stock solution suitable for long-term storage.

Reagents:

  • Adenosine Hydrochloride (Solid,

    
     purity).[1][2]
    
  • Ultrapure Water (Type I,

    
    ).[1][2]
    
  • 1.0 M NaOH (for pH adjustment).[1][2]

  • 100 mM Phosphate Buffer or HEPES (pH 7.[1][2]4) – Optional intermediate.

Procedure:

  • Calculation: To prepare

    
     of 
    
    
    
    stock:
    
    
    [1][2]
  • Solubilization (The Acidic Phase):

    • Weigh

      
       of Adenosine Hydrochloride.
      
    • Add to a beaker containing approx.

      
       of Ultrapure Water.
      
    • Note: The powder will dissolve rapidly, but the pH will drop to

      
      . Do not  add directly to the final volume of assay buffer yet, as the high localized acidity can precipitate buffer salts.
      
  • Neutralization (The Critical Step):

    • Place the beaker on a magnetic stirrer with a calibrated pH probe.

    • Slowly add

      
       dropwise.[2]
      
    • Target: Adjust pH to 6.5 – 7.0 .

    • Caution: Avoid overshooting pH

      
      , as alkaline conditions can accelerate ribose ring instability.[2]
      
  • Final Volume Adjustment:

    • Transfer the solution to a

      
       volumetric flask.
      
    • Bring to volume with Ultrapure Water or

      
       Phosphate Buffer.[2]
      
    • Filter sterilize (

      
      ) into light-protective aliquots.[1][2]
      
    • Storage:

      
       (Stable for 6 months).
      

Protocol B: Working Substrate Preparation (Assay Ready)

Objective: Dilute the stock into the Reaction Buffer to achieve the


 or saturation concentrations required for the assay.

Reagents:

  • Reaction Buffer: 50 mM Potassium Phosphate (pH 7.4) OR 50 mM HEPES (pH 7.4).

    • Note: Avoid Tris buffers for ADA assays if possible, as some amine buffers can interfere with ammonia detection methods (e.g., Berthelot reaction).[1][2]

Procedure:

  • Thaw the

    
     Adenosine Stock on ice.[2]
    
  • Dilute to

    
     the final desired concentration (e.g., for a 
    
    
    
    final assay concentration, prepare
    
    
    ).
  • Validation Step: Measure pH of this working solution. It must match the assay buffer pH (

    
    ). If the stock was acidic, this dilution step is where the assay buffer capacity is tested.
    

Quality Control: Self-Validating Concentration Check

Do not rely solely on gravimetric weight.[2] Hygroscopic salts absorb water, altering the effective mass. Validate the true concentration using UV-Vis spectrophotometry.

  • Dilute the stock 1:1000 in 100 mM Phosphate Buffer (pH 7.0) .

    • Target Absorbance range:

      
      .[1][2]
      
  • Measure Absorbance at 260 nm (

    
    )  using a quartz cuvette.
    
  • Calculate Actual Concentration (

    
    ):
    
    
    
    
    [1][2]
    • Where

      
       and 
      
      
      
      .[1][2]

Acceptance Criteria: Calculated concentration must be within


 of target.

Visualizing the Workflow & Mechanism

Diagram 1: Substrate Preparation Workflow

AdenosinePrep Weigh Weigh Adenosine HCl (Acidic Salt) Dissolve Dissolve in Water (pH drops to ~3.0) Weigh->Dissolve Solubilization Neutralize Neutralize with NaOH (Target pH 6.5-7.0) Dissolve->Neutralize pH Adjustment Dilute Dilute in Assay Buffer (50mM Phosphate, pH 7.4) Neutralize->Dilute Working Soln Validate QC: UV A260 Check (Beer-Lambert Law) Dilute->Validate Verification

Caption: Step-by-step workflow for preparing a pH-neutral Adenosine substrate solution from HCl salt.

Diagram 2: Adenosine Deaminase (ADA) Reaction Pathway[1][2]

ADAReaction Adenosine Adenosine (Substrate) Complex Enzyme-Substrate Complex Adenosine->Complex + ADA Enzyme Water H₂O Water->Complex Inosine Inosine (Product) Complex->Inosine Deamination (Decrease A265) Ammonia Ammonia (NH₃) (By-product) Complex->Ammonia Berthelot Detection

Caption: The enzymatic conversion of Adenosine to Inosine by ADA, highlighting detection endpoints.

References

  • PubChem. (2023).[1][2] Adenosine Hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Kaltenbach, M., et al. (2011).[1][2][4] Stability of diluted adenosine solutions in polyvinyl chloride infusion bags. Am J Health-Syst Pharm.[1][2] Retrieved from [Link][1][2][4]

Sources

Application Note: Solubilization and Stability Protocols for Adenosine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals requiring precise protocols for the preparation of Adenosine Hydrochloride (HCl) and Adenosine free base solutions. It addresses the critical trade-offs between solubility and chemical stability , a common pitfall in purinergic signaling research.

Executive Summary & Chemical Context

Adenosine is a purine nucleoside that modulates physiological processes via four G-protein-coupled receptors (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


).[1][2][3] In research settings, it is supplied in two primary forms:[4][5][6]
  • Adenosine (Free Base): The standard zwitterionic form. Poor water solubility (~3 mg/mL) but stable at neutral pH.

  • Adenosine Hydrochloride (HCl): The protonated salt form.[6] High aqueous solubility (due to ionization) but generates a strongly acidic solution that auto-catalyzes hydrolysis , leading to rapid degradation.[2]

Crucial Insight: Many researchers select the HCl salt to achieve higher aqueous concentrations (>10 mM), unaware that the resulting acidic pH (


) causes the glycosidic bond to hydrolyze, breaking the molecule into Adenine and Ribose. Therefore, DMSO is the preferred vehicle for stable stock solutions, while aqueous preparations require immediate buffering. 

Decision Matrix: Solvent Selection Guide

FeatureWater / Saline (Aqueous) DMSO (Dimethyl Sulfoxide)
Solubility Limit High (as HCl salt, >20 mg/mL) Low (if neutralized, ~3 mg/mL)High (~20 mg/mL)
Chemical Stability Poor (Acidic HCl solution hydrolyzes rapidly)Excellent (Aprotic environment prevents hydrolysis)
Biological Use Direct injection/application (if pH adjusted)Requires dilution (DMSO toxicity limit <0.1-1%)
Storage Fresh prep only (unless frozen & neutral)Long-term storage at -20°C
Primary Risk Precipitation upon neutralizationCellular toxicity from solvent

Protocol A: Preparation of Stable DMSO Stock Solution (Recommended)

Purpose: To create a high-concentration, stable stock solution (typically 10–50 mM) for long-term storage and subsequent dilution.[2]

Reagents & Equipment[1][2][3][4][5][8]
  • Adenosine Hydrochloride (Solid)[7][8]

  • Dimethyl Sulfoxide (DMSO), Anhydrous grade (≥99.9%)

  • Vortex mixer[2]

  • Amber glass vials (DMSO leaches some plastics; glass is preferred)[2]

Step-by-Step Methodology
  • Calculation: Determine the target concentration.

    • Example: To make 1 mL of 50 mM stock (MW of Adenosine HCl ≈ 303.7 g/mol ):

      
      [2]
      
  • Weighing: Weigh ~15.2 mg of Adenosine HCl into a sterile amber glass vial.

  • Dissolution: Add 1 mL of anhydrous DMSO.

    • Note: The HCl salt may dissolve slower than the free base in DMSO. Vortex vigorously for 30–60 seconds.

    • Thermal Assist: If particulates remain, warm the vial to 37°C in a water bath for 2–5 minutes. Sonicate if necessary.

  • Inspection: Ensure the solution is crystal clear.

  • Aliquot & Storage: Dispense into single-use aliquots (e.g., 50–100 µL) to avoid freeze-thaw cycles. Store at -20°C .

    • Stability:[1][2][5][7][8][9][10] Stable for >6 months if kept dry.

Dilution for Bioassays[6]
  • Step: Dilute the DMSO stock at least 1:1000 into the culture medium or buffer to keep final DMSO concentration <0.1%.

  • Check: Verify that the Adenosine does not precipitate upon dilution. Since the aqueous solubility limit of the free base is ~10 mM (approx 3 mg/mL), ensure your final working concentration is below this threshold.

Protocol B: Aqueous Preparation (The "Solubility Trap")

Purpose: For acute in vivo injections where organic solvents are contraindicated. Risk Warning: You cannot store Adenosine HCl in water. It must be prepared fresh.

The Mechanism of Failure (Why this is difficult)

When Adenosine HCl dissolves in water, it dissociates:



The protonated adenosine acts as a weak acid, dropping the pH to ~2.5.[2]
  • At pH 2.5: Solubility is high, but hydrolysis is fast.

  • At pH 7.4 (Neutralized): Stability is improved, but solubility drops to that of the free base (~3 mg/mL).

Step-by-Step Methodology
  • Dissolution: Dissolve Adenosine HCl in sterile distilled water or saline.

    • Target: Do not exceed 3 mg/mL (approx 10 mM) if you plan to neutralize it.

    • If >3 mg/mL is needed: You must keep the solution acidic (pH < 4) to maintain solubility, which may be painful or toxic upon injection.

  • pH Adjustment (Critical):

    • Measure the pH (it will be acidic).

    • Slowly add 0.1 N NaOH or a buffering agent (e.g., concentrated PBS or HEPES).

    • Stop immediately if a white precipitate forms. This is the free base crashing out of solution.

  • Filtration: Syringe filter (0.22 µm, PES or Nylon) to sterilize.

  • Usage: Use within 4 hours at room temperature. Do not store.

Visualizing the Solubility/Stability Paradox

The following diagram illustrates the mechanistic pathways that dictate solvent choice.

AdenosineProtocols Start Adenosine HCl Solid DMSO_Path Dissolve in DMSO Start->DMSO_Path Water_Path Dissolve in Water Start->Water_Path DMSO_Result Stable Stock Solution (High Conc. Possible) DMSO_Path->DMSO_Result  No Hydrolysis   Acidic_Soln Acidic Solution (pH ~2.5) High Solubility (>20mM) Water_Path->Acidic_Soln Hydrolysis Hydrolysis of Glycosidic Bond (Degradation to Adenine + Ribose) Acidic_Soln->Hydrolysis  Time > 24h   Neutralize Neutralize to pH 7.4 (NaOH / Buffer) Acidic_Soln->Neutralize  Required for Bio-use   Precipitation Precipitation Risk (If Conc > 3 mg/mL) Neutralize->Precipitation  Conc > 10mM   Stable_Aq Stable Aqueous Solution (Only if < 3 mg/mL) Neutralize->Stable_Aq  Conc < 10mM  

Caption: Workflow logic for Adenosine HCl. Note the "dead end" at high aqueous concentrations where neutralization forces precipitation.

Quantitative Reference Data

ParameterAdenosine (Free Base)Adenosine HCl
Molecular Weight 267.24 g/mol ~303.7 g/mol
Water Solubility (25°C) ~3 mg/mL (~11 mM) [1]>20 mg/mL (in acidic pH)
DMSO Solubility ~20 mg/mL (~75 mM) [1]~5–10 mg/mL (Check CoA)
pH in Water Neutral (~6.0–7.[2]0)Acidic (~2.5–3.5)
Stability (Aqueous) Good (Days at 4°C)Poor (Hydrolyzes in hours) [2]

Troubleshooting & Best Practices

  • "My solution turned cloudy after adding PBS."

    • Cause: You exceeded the solubility limit of the free base. When you neutralized the HCl salt with the buffer, the molecule reverted to its non-ionized form, which is only soluble up to ~3 mg/mL.

    • Fix: Dilute the sample to <1 mg/mL or use a different vehicle (e.g., 5% DMSO in saline).

  • "Can I autoclave Adenosine HCl?"

    • Answer:No. Heat accelerates the acid-catalyzed hydrolysis.[2] Use 0.22 µm filtration only.

  • "How do I check for degradation?"

    • Method: HPLC is the gold standard (C18 column, Methanol/Water gradient). Degradation products (Adenine) will elute at a different retention time than Adenosine.

References

  • Almagambetova, E., et al. (2013).[1][5] Stability of Diluted Adenosine Solutions in Polyolefin Infusion Bags.[1][5][10][11] Hospital Pharmacy, 48(6), 484–488.[1][5] Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Guide: Stabilization of Adenosine Hydrochloride in Aqueous Formulations

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and formulation scientists working with Adenosine Hydrochloride (Adenosine HCl). It prioritizes mechanistic understanding, self-validating protocols, and actionable troubleshooting.

Executive Summary

Adenosine Hydrochloride (Adenosine HCl) in aqueous solution faces two primary degradation vectors: acid-catalyzed glycosidic cleavage (depurination) and base-catalyzed deamination . While the HCl salt form offers superior solubility compared to the free base, its dissolution creates an acidic environment that paradoxically accelerates its own degradation.

This guide provides the formulation parameters required to maintain >98% purity over extended storage, moving beyond simple "storage instructions" to a chemically grounded stabilization strategy.

Module 1: The Stability Matrix

The Degradation Mechanism

Understanding the enemy is the first step to stabilization. Adenosine degradation is pH-dependent.

  • Low pH (< 4.0): The N7 and N3 positions of the purine ring become protonated, weakening the glycosidic bond between the adenine base and the ribose sugar. This leads to Depurination (release of free Adenine). Note: Dissolving Adenosine HCl in unbuffered water typically yields a pH of ~2.5–3.5, placing it directly in this danger zone.

  • High pH (> 8.0): Hydroxyl ions attack the C6 position, leading to Deamination , converting Adenosine to Inosine.

  • Optimal Window: The stability plateau exists between pH 5.0 and 7.0 .

Pathway Visualization

AdenosineDegradation Adenosine Adenosine (Active) Adenine Adenine (Inactive Precipitate) Adenosine->Adenine Acid Hydrolysis (pH < 4.0) Glycosidic Cleavage Ribose D-Ribose Adenosine->Ribose Inosine Inosine (Inactive Soluble) Adenosine->Inosine Base Hydrolysis (pH > 8.0) Deamination Ammonia Ammonia Adenosine->Ammonia

Figure 1: pH-dependent degradation pathways of Adenosine. Acidic conditions favor cleavage to Adenine; basic conditions favor deamination to Inosine.

Module 2: Optimization Protocols (The "How-To")

This protocol is designed to neutralize the inherent acidity of the HCl salt while preventing local alkalinity during adjustment.

Protocol A: Preparation of Stable Stock Solution (10 mg/mL)

Reagents:

  • Adenosine Hydrochloride (High Purity)

  • Sodium Citrate Dihydrate (Buffering Agent)

  • Water for Injection (WFI) or HPLC-grade water

  • 0.1 N NaOH (for fine adjustment)

The "Self-Buffering" Method: Instead of titrating a raw HCl solution (which risks local hydrolysis), we use a Citrate buffer system to "catch" the protons released by the HCl salt.

StepActionMechanistic Rationale
1 Prepare 10 mM Sodium Citrate solution in WFI.Citrate (pKa ~4.8, 6.4) provides excellent buffering capacity in the target stability window (pH 5–6).
2 Chill the buffer to 4°C .Lowering temperature reduces the kinetic rate of hydrolysis during the dissolution phase.
3 Slowly add Adenosine HCl powder to the stirring buffer.Gradual addition prevents "hot spots" of acidity.
4 Measure pH. It will likely drop.The HCl moiety dissociates.
5 Adjust pH to 5.5 ± 0.2 using 0.1 N NaOH.Critical: Do not overshoot to pH > 7.5. Transient high pH causes immediate deamination.
6 Filter sterilize (0.22 µm PVDF or PES).Do not Autoclave. Heat (121°C) induces rapid degradation regardless of pH [1].
7 Aliquot and store at -20°C .Freezing halts hydrolysis. Shelf life > 2 years at -20°C; ~14 days at 4°C [2].
Protocol B: Decision Logic for Formulation

FormulationLogic Start Start Formulation Solvent Select Solvent Start->Solvent CheckPH Check Initial pH Solvent->CheckPH Dissolve Adenosine HCl Adjust Adjust pH to 5.0 - 7.0 CheckPH->Adjust pH < 4.0 (Typical) Sterilize Sterilization Method Adjust->Sterilize Filtration (0.22 µm) Filtration (0.22 µm) Sterilize->Filtration (0.22 µm) Preferred Autoclave Autoclave Sterilize->Autoclave FORBIDDEN (Degradation) Storage Storage Condition 4°C (Short term < 14 days) 4°C (Short term < 14 days) Storage->4°C (Short term < 14 days) Liquid -20°C (Long term > 2 yrs) -20°C (Long term > 2 yrs) Storage->-20°C (Long term > 2 yrs) Frozen Filtration (0.22 µm)->Storage

Figure 2: Decision tree for formulating stable Adenosine HCl solutions.

Module 3: Troubleshooting & Diagnosis

Q1: My solution has developed a white precipitate. What is it?

Diagnosis: This is likely Adenine .[1][2][3] Mechanism: If your solution pH dropped below 4.0 (or was not buffered after dissolving the HCl salt), acid hydrolysis cleaved the glycosidic bond. Adenine has significantly lower water solubility than Adenosine. Corrective Action:

  • Check the pH of the remaining supernatant. If pH < 4, the diagnosis is confirmed.

  • Discard the solution. Re-dissolving by heating will not reverse the chemical bond cleavage.

  • Prevention: Ensure the final formulation is buffered to pH > 5.0.

Q2: The solution is clear, but potency is low (HPLC).

Diagnosis: Likely Deamination to Inosine . Mechanism: Inosine is highly soluble and will not precipitate. This usually occurs if the pH drifted high (> 7.5) or if the solution was exposed to heat.[3][4] Corrective Action:

  • Run the HPLC method (Module 4) to detect the Inosine peak (usually elutes before Adenosine).

  • Prevention: Store at 4°C or -20°C. Avoid phosphate buffers if pH tends to drift upwards; Citrate or Acetate (pH 5.5) are more robust for the acidic side of stability.

Q3: Can I use PBS (Phosphate Buffered Saline)?

Answer: Yes, but with caution. Nuance: Standard PBS is pH 7.[3]4. While Adenosine is stable at 7.4, it is on the upper edge of the stability plateau. If the pH shifts to 7.8 or 8.0, degradation accelerates. A modified phosphate buffer at pH 6.0 is superior for long-term stability than standard PBS at 7.4 [3].

Module 4: Analytical Validation (HPLC)

To verify the stability of your formulation, use this specific HPLC method capable of resolving Adenosine from its degradation products (Inosine and Adenine).

ParameterSpecification
Column C18 (ODS), 5 µm, 4.6 x 150 mm (e.g., Phenomenex Luna or equivalent)
Mobile Phase Buffer: 10 mM Ammonium Phosphate (pH 6.0) Organic: Acetonitrile Ratio: 95:5 (Isocratic)
Flow Rate 1.0 mL/min
Detection UV @ 260 nm
Retention Times Inosine: ~3-4 min Adenine: ~5-6 min Adenosine: ~10-12 min
Acceptance Purity > 98%; No single impurity > 0.5%

Note: Inosine is more polar and elutes first. Adenine is less polar than Inosine but the elution order relative to Adenosine can shift based on exact pH of mobile phase, but generally, Adenosine is the most retained in this specific isocratic system. [4]

References

  • Stability of Adenosine in Infusion. PubMed. Retrieved from [Link] (Verified: High temperatures >60°C cause significant degradation).

  • Stability of Diluted Adenosine Solutions in Polyolefin Infusion Bags. PubMed Central (PMC). Retrieved from [Link] (Verified: Stability at room temp and 4°C for 14 days).

  • Adenosine triphosphate - Chemical Properties. Wikipedia. Retrieved from [Link] (Contextual: Nucleoside stability windows are generally pH 6-7).

  • Development and validation of a HPLC assay for adenosine and degradation product adenine. PubMed. Retrieved from [Link] (Verified: HPLC methodology).

Sources

Technical Support Center: Adenosine Hydrochloride Solubility & Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Adenosine Hydrochloride Precipitation at Low pH Audience: Researchers, Formulation Scientists, and Process Engineers

The Core Mechanism: The "Acid Paradox"

Why does adding acid (which usually dissolves bases) cause precipitation?

As a scientist, you know that protonating a nitrogenous base like Adenosine (pKa ~3.5 at N1) typically increases its solubility by creating a cationic species (


). However, when working with Adenosine Hydrochloride , you face a thermodynamic trap known as the Common Ion Effect .

At low pH, you are driving two competing equilibria:

  • Solubilization (Desired):

    
    
    
  • Salting Out (Undesired):

    
    
    

If you use concentrated Hydrochloric Acid (HCl) to adjust the pH, you drastically increase the chloride ion concentration


. If the product of the ion concentrations exceeds the Solubility Product constant (

) of the salt, the hydrochloride salt will precipitate, even if the pH is "correct" for protonation.
Key Risk Factors
ParameterHigh Risk ZoneMechanism of Failure
Acid Strength > 1N HClCreates localized pockets of high

, triggering nucleation.
Temperature < 4°C

decreases significantly at low temperatures.
Concentration > 50 mMProximity to saturation limit makes the system metastable.
Addition Rate Bolus / RapidInduces local supersaturation before diffusion can occur.

Troubleshooting Guides & FAQs

Issue 1: "I added 1N HCl to my Adenosine suspension, and it turned into a thick slurry instead of clearing."

Diagnosis: Local Supersaturation (Common Ion Shock). You likely exceeded the


 of Adenosine Hydrochloride in the localized area where the acid drop hit the solution. Once nuclei form, they act as seeds for further precipitation, creating a "crash out" event that is thermodynamically difficult to reverse.

Corrective Action:

  • Dilute the Acid: Switch to 0.1N HCl or 0.01N HCl for adjustments. This reduces the local chloride spike.

  • Increase Agitation: Ensure vigorous stirring (vortex or magnetic bar) during addition to maximize diffusion rates.

  • The "Slurry" Rescue: If already precipitated, gently warm the solution to 37–40°C (do not boil) and stir until clear. Then, cool slowly to room temperature.

Issue 2: "My solution was clear at pH 2.5, but precipitated after 24 hours at 4°C."

Diagnosis: Temperature-Dependent Solubility Drop. The solubility of Adenosine HCl is highly temperature-dependent. A solution that is stable at 25°C may be supersaturated at 4°C.

Corrective Action:

  • Storage: Store high-concentration stocks (>10 mM) at Room Temperature (20–25°C) if possible.

  • Formulation: If cold storage is mandatory, you must reduce the concentration of the stock solution by 50% to stay below the cold-temperature solubility limit.

Issue 3: "I noticed a fine white precipitate after storing my acidic solution for a week. Warming didn't help."

Diagnosis: Acid-Catalyzed Hydrolysis (Chemical Degradation). This is not Adenosine HCl precipitating. At low pH (< pH 3), the glycosidic bond is unstable. Adenosine hydrolyzes into Adenine and Ribose .[1][2] Adenine is significantly less soluble in water (~1 mg/mL) than Adenosine and forms a stubborn precipitate that does not easily re-dissolve.

Corrective Action:

  • Freshness: Always prepare acidic Adenosine solutions fresh before use.

  • pH Limits: Avoid maintaining Adenosine at pH < 3.0 for extended periods. If a low pH is required for an intermediate step, neutralize to pH 4.5–7.0 immediately after.

Optimized Protocol: The "Soft-Landing" Solubilization

Use this workflow to prepare high-concentration stocks (e.g., 10-50 mM) without crashing out the salt.

Reagents:

  • Adenosine (Free Base)

  • 0.1N HCl (Do not use 1N or concentrated HCl)

  • Milli-Q Water (pre-warmed to 25°C)

Step-by-Step:

  • Slurry Creation: Weigh the required Adenosine. Add 80% of your final volume of water. Do not add acid yet. You will have a cloudy suspension.

  • Controlled Acidification:

    • Place the beaker on a magnetic stirrer. Set to medium-high speed (create a vortex).

    • Add 0.1N HCl dropwise into the center of the vortex.

    • Critical: Allow 10-15 seconds between drops for full dispersion.

  • Monitoring: Monitor the pH continuously. As the pH drops below 4.0, the solution should begin to clear.

  • The "Stop" Point: Stop adding acid once the solution is clear or the pH reaches 3.0. Do not drive the pH lower than necessary (e.g., pH 1-2), as this invites the Common Ion Effect.

  • Final Adjustment: Make up to final volume with water. Filter sterilize (0.22 µm) immediately.

Visualizing the Solubility Landscape

Diagram 1: The Stability & Solubility Equilibrium

This diagram illustrates the competing forces at play. You want to be in the "Soluble Cation" zone, avoiding the "Salt Precipitate" (too much Cl-) and "Hydrolysis" (too much time/acid) zones.

Adenosine_Solubility Base Adenosine (Free Base) Low Solubility Cation Adenosine-H+ (aq) High Solubility (Target State) Base->Cation Add H+ (pH < 4) Cation->Base Add OH- (pH > 7) Salt Adenosine-HCl (s) Precipitate Cation->Salt Excess Cl- (Common Ion) or Low Temp Degradation Adenine (s) + Ribose Irreversible Precipitate Cation->Degradation Time + Low pH (<3) Hydrolysis Salt->Cation Heat or Dilution

Caption: The "Solubility Triangle." Success requires balancing protonation (blue) against chloride saturation (red) and degradation (grey).

Diagram 2: Troubleshooting Decision Tree

Use this logic flow to identify the cause of your precipitation.

Troubleshooting_Tree Start Precipitation Observed Timing When did it happen? Start->Timing Immediate Immediately upon adding HCl Timing->Immediate Cold After cooling (4°C storage) Timing->Cold Time After days/weeks (Stability) Timing->Time Cause1 CAUSE: Common Ion Effect (Excess Cl-) Immediate->Cause1 Cause2 CAUSE: Low Temp Solubility Limit Cold->Cause2 Cause3 CAUSE: Hydrolysis to Adenine Time->Cause3 Fix1 FIX: Use dilute acid (0.1N), warm gently, stir faster. Cause1->Fix1 Fix2 FIX: Store at RT, or dilute stock 2x. Cause2->Fix2 Fix3 FIX: Discard solution. Make fresh. Keep pH > 3. Cause3->Fix3

Caption: Diagnostic workflow for identifying the root cause of Adenosine precipitation.

References

  • National Center for Biotechnology Information (NCBI). Adenosine (Compound Summary). PubChem. [Link]

  • DrugBank Online. Adenosine: Uses, Interactions, Mechanism of Action. [Link]

  • U.S. Food and Drug Administration (FDA). Adenoscan (Adenosine Injection) Prescribing Information.[3] (Confirming pH formulation range 4.5–7.5). [Link]

  • LibreTexts Chemistry. The Common-Ion Effect in Solubility Equilibria. [Link]

Sources

Technical Support Center: HPLC Analysis of Adenosine Hydrochloride & Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Challenge

Adenosine Hydrochloride (Adenosine HCl) is the salt form of the endogenous nucleoside adenosine. While the HCl salt improves solubility, it introduces a latent stability risk: auto-hydrolysis . In unbuffered aqueous solutions, the acidic nature of the salt can catalyze the cleavage of the N-glycosidic bond, degrading the API even without external stress.

This guide provides a robust framework for analyzing Adenosine HCl and its primary degradants using High-Performance Liquid Chromatography (HPLC).

Module 1: The "Gold Standard" HPLC Method

Do not rely on generic C18 gradients. Adenosine and its base, Adenine, are polar molecules.[1][2][3] The following method is synthesized from USP monographs and validated literature to ensure optimal resolution (


) between the parent drug and its impurities.
Core Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (L1), 4.6 x 250 mm, 5 µm (e.g., Waters Symmetry or Atlantis T3)High surface area required for retaining polar nucleosides. End-capping reduces peak tailing.
Mobile Phase Buffer: 10 mM Potassium Dihydrogen Phosphate (

) adjusted to pH 4.0 Organic: Methanol or Acetonitrile (95:5 v/v)
Acidic pH suppresses ionization of silanols (reducing tailing) and stabilizes the adenosine molecule during the run.
Flow Rate 1.0 mL/minStandard flow for optimal Van Deemter efficiency on 5 µm particles.
Detection UV @ 254 nm or 260 nmAdenine and Adenosine have absorption maxima (

) near 260 nm.
Temperature 25°C - 30°CControls viscosity and mass transfer; higher temps may degrade the sample on-column.
Injection Vol 10 - 20 µLKeep low to prevent band broadening due to solvent mismatch.
System Suitability Requirements (SST)
  • Resolution (

    
    ):  NLT 2.0 between Adenine and Adenosine.
    
  • Tailing Factor (

    
    ):  NMT 1.5 (Adenosine often tails due to secondary interactions).
    
  • RSD (Area): NMT 2.0% for 5 replicate injections.

Module 2: Degradation Pathways & Impurity Profile

Understanding what you are looking for is as important as how you look for it. The primary degradation mechanism for Adenosine HCl is Acid Hydrolysis .

Mechanistic Insight

Under acidic stress (or auto-degradation), the N-glycosidic bond connecting the adenine base to the ribose sugar cleaves.

  • Adenine: The purine base.[1] It is UV-active and will appear as a distinct peak.

  • D-Ribose: The sugar moiety.[4][5] Crucial Note: Ribose has negligible UV absorbance at 254 nm. You will not see a Ribose peak in a standard UV-HPLC setup.

Visualizing the Pathway

AdenosineDegradation Adenosine Adenosine HCl (Parent API) Intermediate Protonation of N-Glycosidic Bond Adenosine->Intermediate Acidic pH / H+ Inosine Inosine (Deamination Product) Adenosine->Inosine Enzymatic or Extreme pH Adenine Adenine (Primary Impurity) UV Active @ 260nm Intermediate->Adenine Hydrolysis Ribose D-Ribose (Sugar) Not UV Active Intermediate->Ribose Hydrolysis

Figure 1: Primary degradation pathway of Adenosine. Note that while Adenine is detected by UV, Ribose requires Refractive Index (RI) or ELSD detection.

Module 3: Troubleshooting & FAQs

Q1: My Adenosine peak is tailing significantly ( ). How do I fix this?

Diagnosis: Adenosine is a basic amine. Tailing is usually caused by the interaction of the protonated amine with residual silanol groups on the silica support of your column. Corrective Actions:

  • Check Buffer Strength: Ensure your phosphate buffer is at least 10-20 mM. Low ionic strength allows silanol interactions to dominate.

  • Add Ion Pair Reagent (Optional): If buffering fails, adding 5 mM Sodium Hexanesulfonate can sharpen the peak, though this makes the method incompatible with LC-MS.

  • Column Choice: Switch to a "Base-Deactivated" (BDS) or modern end-capped column (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

Q2: I see a new peak, but I can't identify if it's Adenine or a contaminant.

Diagnosis: Retention time drift can make identification tricky. Verification Protocol:

  • Relative Retention Time (RRT): In most C18 phosphate/methanol systems, Adenine elutes BEFORE Adenosine (because the ribose group on adenosine adds lipophilicity).

    • Approximate RRT (Adenine): ~0.4 - 0.6 relative to Adenosine.

  • Spiking Experiment: Spike your sample with a known Adenine standard. If the unknown peak increases in height without splitting, it is Adenine.

  • Spectral Check: Use a PDA detector. Adenine and Adenosine have very similar spectra, but subtle shifts in the shoulder region (230-240 nm) can distinguish them.

Q3: My resolution between Adenine and Adenosine is poor ( ).

Diagnosis: The mobile phase is likely too strong (too much organic solvent). Corrective Actions:

  • Decrease Organic Modifier: Reduce Methanol from 10% to 5% or even 2%. These are polar molecules; they need high aqueous content to retain and separate.

  • Adjust pH: Adenine's retention is highly pH-dependent. Lowering pH to 3.0 - 3.5 can suppress ionization of the phosphate groups on the column (if using older columns) or alter the protonation state of the base, changing selectivity.

Module 4: Forced Degradation Protocol (Validation)

To validate your method as "Stability Indicating," you must prove it can separate degradants from the main peak.[6]

Step-by-Step Stress Testing
Stress ConditionReagent / ConditionDurationTargetNotes
Acid Hydrolysis 0.1 N HCl60°C for 2-6 hours5-20% DegradationPrimary Pathway. Expect Adenine formation. Neutralize with NaOH before injection.
Base Hydrolysis 0.1 N NaOH60°C for 2-6 hours5-20% DegradationAdenosine is relatively stable in base, but may eventually deaminate to Inosine.
Oxidation 3%

Room Temp for 24 hours<10% DegradationMay form N-oxides. Check for peaks eluting before the parent.
Thermal Solid state, 60°C7 DaysMinimalSolid Adenosine HCl is stable; degradation usually requires moisture.
Troubleshooting Logic Tree

Troubleshooting Start Issue Detected IssueType Identify Issue Start->IssueType Tailing Peak Tailing (Tf > 1.5) IssueType->Tailing Resolution Poor Resolution (Rs < 2.0) IssueType->Resolution GhostPeak Ghost Peaks IssueType->GhostPeak Action1 Increase Buffer Conc. (10mM -> 25mM) Tailing->Action1 Action2 Reduce Organic % (e.g. 5% -> 2%) Resolution->Action2 Action3 Check Water Quality or Gradient Ghost GhostPeak->Action3

Figure 2: Rapid decision tree for common chromatographic anomalies.

References

  • United States Pharmacopeia (USP). Adenosine Injection Monograph.[7] USP-NF.[8] (Standard method source for C18/Phosphate conditions).

  • Sielc Technologies. HPLC Separation of Adenosine and Adenine. (Application note demonstrating retention behavior and order of elution).

  • ResearchGate. Kinetics and Mechanistic Study of Hydrolysis of Adenosine Monophosphate Disodium Salt. (Detailed mechanism of N-glycosidic bond cleavage).

  • National Institutes of Health (NIH). Development of forced degradation and stability indicating studies of drugs—A review. (Protocols for acid/base stress testing limits).

  • Waters Corporation. High Throughput Analysis for Adenosine Injection USP. (Modernization of the USP method using newer column technology).

Sources

Technical Support Center: Adenosine Hydrochloride Solubility & Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Mechanism

Adenosine Hydrochloride (Adenosine HCl) is the salt form of the purine nucleoside adenosine, often utilized to enhance aqueous solubility compared to the free base. However, when formulating in 0.9% Saline (NaCl) , researchers frequently encounter precipitation or stability issues.

The Central Challenge: While the hydrochloride salt improves solubility in pure water, the introduction of 0.9% NaCl creates a Common Ion Effect . The high concentration of chloride ions (


) in saline can suppress the dissociation of Adenosine HCl, effectively lowering its solubility limit compared to pure water. Furthermore, Adenosine HCl is acidic; while low pH aids initial dissolution, extreme acidity (< pH 3.0) accelerates acid-catalyzed hydrolysis  into Adenine and D-Ribose, compromising sample integrity.

Troubleshooting Matrix (FAQs)

Category A: Dissolution & Precipitation

Q1: I dissolved Adenosine HCl in 0.9% saline at room temperature, but a white precipitate formed after refrigeration. Is the sample ruined? A: Likely not. This is a reversible physical change.

  • Cause: Adenosine solubility is highly temperature-dependent. At 4°C, the solubility drops significantly below the typical working concentration (e.g., 2–5 mg/mL).

  • Solution: Allow the vial to equilibrate to room temperature (20–25°C) for 15–30 minutes. If precipitate persists, gently warm the vessel to 30–37°C using a water bath or heating block. Swirl gently. Do not sonicate vigorously if the solution is cold, as this can induce cavitation heating unevenly.

  • Critical Check: If the precipitate remains after warming to 37°C, the concentration may exceed the saturation limit in saline due to the common ion effect. Dilute with sterile water or buffer.

Q2: Why does my Adenosine HCl dissolve easily in water but precipitate when I add concentrated saline? A: You are observing the Common Ion Effect .

  • Mechanism: Adenosine HCl dissociates into

    
     and 
    
    
    
    . Saline (0.9% NaCl) already contains ~154 mM
    
    
    . Adding more chloride ions shifts the equilibrium back toward the undissociated solid salt (
    
    
    ), reducing solubility.
  • Protocol Adjustment: Dissolve Adenosine HCl in pure water (WFI) first to roughly 80% of the target volume. Once fully dissolved, add the required amount of concentrated NaCl solution (or 0.9% saline) to reach volume and tonicity. This sequential solvation prevents local supersaturation.

Category B: Stability & pH[1][2][3]

Q3: My Adenosine HCl solution has a pH of ~3.5. Should I neutralize it? A: Proceed with caution.

  • Risk: Adenosine is most stable between pH 4.5 and 7.5. Adenosine HCl is naturally acidic. At pH < 3.0, the glycosidic bond is susceptible to acid hydrolysis, degrading the molecule into adenine and ribose.

  • Action: If the solution is for immediate use (<24 hours), pH 3.5 is acceptable. For long-term storage (>24 hours), buffer the solution (e.g., with Phosphate Buffered Saline or Sodium Acetate) to raise the pH to ~5.0–7.0.

  • Warning: Neutralizing with strong NaOH can cause localized high pH zones, leading to rapid degradation. Use a buffered solution or add base very slowly with rapid stirring.

Technical Data & Specifications

Solubility & Stability Profile
ParameterSpecificationNotes
Solubility (Water) ~7–10 mg/mLIncreases significantly with heat (>50°C).
Solubility (0.9% Saline) ~3–5 mg/mLReduced by Common Ion Effect (

).
Optimal pH Range 4.5 – 7.5Hydrolysis risk increases below pH 3.0.
Storage Temp 20–25°C (Solution)Refrigeration (4°C) often causes precipitation.
Degradation Products Adenine, D-RiboseResult of acid hydrolysis.[1]

Standard Preparation Protocol

Objective: Prepare a stable 5 mg/mL Adenosine HCl stock solution in physiological saline.

  • Weighing: Weigh 50 mg of Adenosine Hydrochloride powder.

  • Initial Dissolution (Water Phase):

    • Add 6 mL of Sterile Water for Injection (WFI).

    • Why? Maximizes solubility potential before chloride ions are introduced.

  • Warming (Optional but Recommended):

    • If the solution is cloudy, warm to 30–35°C.

    • Stir continuously until clear.

  • Saline Adjustment:

    • Add 0.9 mL of 10x PBS or concentrated NaCl solution (to achieve isotonicity).

    • Alternatively: Add 0.9% Saline to bring the final volume to 10 mL.

  • pH Check: Verify pH is > 4.0. If lower, adjust carefully with dilute NaOH or use a buffered solvent.

  • Filtration: Filter through a 0.22 µm PES or Nylon membrane to remove micro-particulates and sterilize.

    • Note: Do not use Nitrocellulose if protein binding is a concern (though less relevant for small molecules, PES is cleaner).

Visual Troubleshooting Workflow

The following diagram outlines the logical decision path for resolving solubility issues.

AdenosineTroubleshooting Start Issue: Precipitate / Cloudiness CheckTemp Check Temperature Is sample cold (4°C)? Start->CheckTemp WarmSample Warm to 25-37°C Stir gently for 15 mins CheckTemp->WarmSample Yes CheckConc Check Concentration Is it > 5 mg/mL? CheckTemp->CheckConc No (Room Temp) WarmSample->CheckConc Still Cloudy Success Clear Stable Solution WarmSample->Success Dissolved Dilute Dilute with Water (Reduce Common Ion Effect) CheckConc->Dilute Yes (>5mg/mL) CheckpH Check pH Is pH < 3.0? CheckConc->CheckpH No (<5mg/mL) Dilute->Success Buffer Adjust pH to 5.0-7.0 (Prevent Hydrolysis) CheckpH->Buffer Yes (Acidic) Filter Filter (0.22 µm) Remove dust/fibers CheckpH->Filter No (Neutral) Buffer->Success Filter->Success

Figure 1: Decision tree for troubleshooting Adenosine HCl precipitation and stability.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 60961, Adenosine. Retrieved from [Link]

  • Ketkar, V. A., et al. (1998). Stability of undiluted and diluted adenosine at three temperatures in syringes and bags. American Journal of Health-System Pharmacy. Retrieved from [Link]

Sources

Optimal storage conditions for Adenosine hydrochloride powder vs solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Adenosine Hydrochloride. As a Senior Application Scientist, I've designed this resource to provide you with not just protocols, but the scientific reasoning behind them. Proper storage is fundamental to the reproducibility of your experiments. This guide will help you navigate the nuances of handling Adenosine Hydrochloride in its solid and solution forms to ensure its integrity and performance.

At-a-Glance: Powder vs. Solution Storage

For quick reference, this table summarizes the core differences in storage requirements. The subsequent sections will delve into the causality and specific protocols behind these recommendations.

FeatureAdenosine Hydrochloride PowderAdenosine Hydrochloride Solution
Primary Storage Temp. -20°C for long-term storage.[1][2]Varies by solvent and concentration. See detailed guide below.
Alternative Storage 2-8°C for short-term storage is acceptable.[3][4]Room temperature (20-25°C) or Refrigeration (2-8°C).[5][6]
Key Condition Must be kept desiccated. [1]Protect from light; sterility is critical for biological assays.
Typical Shelf-Life ≥ 4 years when stored correctly at -20°C.[2]Aqueous: ≤ 24 hours recommended.[2] In saline/dextrose: Up to 14 days.[5][6]
Primary Risk Hydrolysis and oxidation due to moisture and air.[1][3]Crystallization (especially for saline solutions upon refrigeration)[7], pH shifts, and microbial contamination.
Part 1: Adenosine Hydrochloride Powder - The Gold Standard for Longevity

Storing adenosine hydrochloride as a dry powder is the most effective way to preserve its long-term integrity. The crystalline solid state restricts molecular mobility, significantly slowing down potential degradation reactions.

Why These Conditions Matter: The Science of Stability
  • Temperature (-20°C): Lowering the temperature reduces the kinetic energy of molecules, drastically decreasing the rate of any potential degradation, such as the slow dismutation where two ATP molecules form ADP and adenosine 5′-tetraphosphate. While the product is often stable enough to be shipped at ambient temperatures, long-term storage at -20°C is the industry standard for ensuring multi-year stability.[2]

  • Desiccation (Dry Environment): This is arguably the most critical factor. Adenosine is susceptible to hydrolysis, where water molecules can cleave the glycosidic bond between the adenine base and the ribose sugar.[3] Storing the powder with a desiccant in a tightly sealed container is essential to prevent moisture absorption from the air.[1]

  • Inert Atmosphere: For maximum stability, especially for a primary standard, packaging in moisture-proof foil bags with a nitrogen atmosphere can further protect against oxidative degradation.[1]

Troubleshooting Powder Storage

Q: I accidentally left my container of adenosine powder on the bench overnight at room temperature. Is it still good?

A: Yes, it is highly likely to be perfectly fine. The powder is stable enough to be shipped at ambient temperature without degradation. The key is to minimize the duration of exposure to humidity and heat. Ensure the container was tightly sealed. Immediately return it to a desiccated -20°C environment for long-term storage. The risk of significant degradation from a single, short-term exposure is very low.

Q: What are the visual signs of powder degradation?

A: Visually, degradation is difficult to detect in the powder form. You would not typically see a color change. The most reliable indicator of a problem is poor experimental performance, such as diminished biological activity or inconsistent results. If you suspect degradation, the definitive method for checking purity is through analytical techniques like High-Performance Liquid Chromatography (HPLC).

Part 2: Adenosine Hydrochloride Solutions - Convenience vs. Stability

While preparing a stock solution is convenient for daily experimental use, it inherently increases the risk of degradation. In solution, the adenosine molecules are mobile and exposed to the solvent, making them more susceptible to chemical and physical changes.

Decision Workflow: To Prepare or Not to Prepare?

This workflow will guide your decision on whether to make a solution or keep the compound as a powder based on your experimental timeline.

G start Start: You have Adenosine HCl Powder exp_time When is your next experiment? start->exp_time short_term Within 24-48 hours? exp_time->short_term Soon long_term Longer than 48 hours? exp_time->long_term Later store_powder Store Powder at -20°C with desiccant. (Optimal for >48h) prep_sol Prepare fresh solution for immediate use. store_sol Store solution per protocol. (e.g., Aliquot & Freeze) Use within 14 days. prep_sol->store_sol short_term->prep_sol long_term->store_powder

Caption: Decision guide for storing or preparing adenosine solutions.

Solvent Choice and Storage Recommendations

The optimal storage condition for an adenosine solution is highly dependent on the solvent and the intended use (e.g., pharmaceutical injection vs. lab research).

  • Aqueous Buffers (e.g., PBS, pH 7.2):

    • Preparation: Adenosine is soluble in PBS (pH 7.2) at approximately 10 mg/mL.[2][8]

    • Storage: For maximum reliability in cell-based assays, it is strongly recommended not to store aqueous solutions for more than one day.[2] If you must store it, aliquot the solution into sterile cryovials and freeze at -20°C or -80°C for short-term storage. Avoid repeated freeze-thaw cycles.

  • Saline (0.9% NaCl) or Dextrose (5%):

    • The Crystallization Paradox: Many commercial, sterile adenosine injections formulated in normal saline are stored at controlled room temperature (20-25°C) with the explicit warning: "Do not refrigerate." [7][9] This is because refrigeration can cause the adenosine to crystallize out of the saline solution.[7]

    • Stability Studies: Paradoxically, multiple stability studies have shown that lab-prepared solutions of adenosine in 0.9% NaCl or 5% Dextrose are chemically stable for at least 14 days at both refrigerated (2-8°C) and room temperature (20-25°C) conditions, retaining 99-101% of the initial concentration.[5][6][10][11]

  • Organic Solvents (e.g., DMSO):

    • Preparation: Adenosine is soluble in DMSO at approximately 20 mg/mL.[2][8]

    • Storage: DMSO stock solutions are generally more stable than aqueous ones when stored at -20°C. Aliquot into small volumes to avoid water absorption by the DMSO and repeated freeze-thaw cycles.

Troubleshooting Solution Storage & Handling

Q: My refrigerated adenosine solution (in saline) has formed crystals. What should I do?

A: This is a known physical phenomenon, especially for solutions in normal saline.[7] Do not use the solution while crystals are present, as the concentration will be incorrect. Gently warm the vial or tube to room temperature. The crystals should redissolve. Ensure the solution is completely clear before use.[7] To prevent this, consider storing saline-based solutions at controlled room temperature if they will be used within a few days, or prepare fresh.

Q: How can I tell if my adenosine solution has degraded?

A: Look for physical signs such as discoloration (any color change from a clear, colorless solution), the presence of particulate matter, or cloudiness.[9] If you observe any of these, discard the solution. Additionally, a significant shift in pH can indicate degradation.

Q: Is it better to aliquot my stock solution or use from one main bottle?

A: Always aliquot. Storing your stock solution in small, single-use aliquots is a critical best practice. This strategy minimizes the risk of microbial contamination from repeated sampling of a stock bottle and prevents degradation caused by multiple freeze-thaw cycles.

Protocol: Preparation of a 10 mg/mL Adenosine Stock Solution in PBS

This protocol describes the preparation of a stock solution for use in typical biological experiments.

Materials:

  • Adenosine Hydrochloride powder

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Sterile, single-use aliquot tubes (e.g., 1.5 mL cryovials)

Methodology:

  • Pre-Weigh Calculation: Determine the required mass of adenosine hydrochloride powder. For a 10 mg/mL solution, you will need 10 mg for every 1 mL of PBS.

  • Aseptic Technique: Perform all subsequent steps in a sterile environment (e.g., a biological safety cabinet) to prevent contamination.

  • Dissolution: Add the pre-weighed adenosine powder to a sterile conical tube. Add the target volume of sterile PBS (pH 7.2). Vortex gently until the solid is completely dissolved. The solution should be clear and colorless.

  • Sterile Filtration (Critical Step): Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe tip. Filter the solution into a new sterile conical tube. This step removes any potential microbial contaminants and undissolved microparticulates.

  • Aliquoting: Immediately dispense the sterile-filtered solution into single-use aliquot tubes. The volume per aliquot should be appropriate for a single experiment to avoid wasting material and prevent freeze-thaw cycles.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration (10 mg/mL), solvent (PBS), and date of preparation. Store immediately at -20°C or -80°C. As a best practice, aim to use aqueous solutions as quickly as possible.[2]

References
  • Hongda Phytochemistry. Adenosine Powder Insights: Quality, Purity, and Performance. [Link]

  • electronic medicines compendium (emc). Adenosine 3mg/ml Solution for Injection - Summary of Product Characteristics (SmPC). [Link]

  • U.S. Food and Drug Administration (FDA). Adenosine Injection USP Label. [Link]

  • Almagambetova, E., et al. Stability of Diluted Adenosine Solutions in Polyolefin Infusion Bags. Hospital Pharmacy, 48(6), 484-488. [Link]

  • Kaltenbach, M., et al. Stability of diluted adenosine solutions in polyvinyl chloride infusion bags. American Journal of Health-System Pharmacy, 68(16), 1533-1536. [Link]

  • Almagambetova, E., et al. Stability of Diluted Adenosine Solutions in Polyolefin Infusion Bags. NCBI PMC. [Link]

  • Carl ROTH. Safety Data Sheet: Adenosine. [Link]

  • DC Fine Chemicals. Safety Data Sheet: Adenosine, USP. [Link]

  • Zhao, F., et al. Stability of 2 mg/mL Adenosine Solution in Polyvinyl Chloride and Polyolefin Infusion Bags. International Journal of Pharmaceutical Compounding. [Link]

  • Almagambetova, E., et al. Stability of Diluted Adenosine Solutions in Polyolefin Infusion Bags. Ovid. [Link]

  • Almagambetova, E., et al. Stability of diluted adenosine solutions in polyolefin infusion bags. Fisher Digital Publications. [Link]

  • IPEC. Certificate of Analysis Guide. [Link]

  • Zhao, F., et al. Stability of 2 mg/mL Adenosine Solution in Polyvinyl Chloride and Polyolefin Infusion Bags. PubMed. [Link]

Sources

Technical Support Center: Adenosine Hydrochloride pH Adjustment for Physiological Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the proper handling and preparation of adenosine hydrochloride solutions for use in physiological buffers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to ensure the scientific integrity and reproducibility of your experiments by explaining the critical steps and the science behind them.

Introduction: The Criticality of pH in Adenosine Signaling Studies

Adenosine is a ubiquitous purine nucleoside that plays a crucial role in numerous physiological processes by activating its G-protein coupled receptors. The use of adenosine hydrochloride in experimental settings is common due to its enhanced water solubility. However, the "hydrochloride" component renders the initial solution acidic. Failure to properly adjust the pH to a physiological range (typically 7.2-7.4) can lead to significant experimental artifacts, including poor cell viability, altered drug-receptor interactions, and unreliable data. This guide provides a comprehensive framework for preparing pH-adjusted adenosine solutions for physiological buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my adenosine hydrochloride solution acidic?

A1: Adenosine hydrochloride is the salt form of adenosine. The hydrochloride (HCl) is added to increase its solubility in aqueous solutions. When dissolved in water, it dissociates, releasing hydrogen ions (H+), which lowers the pH of the solution.

Q2: What is the recommended pH for adenosine solutions in physiological experiments?

A2: For most cell-based assays and physiological studies, the pH of the final adenosine solution should be adjusted to the physiological range of 7.2 to 7.4. Adenosine is stable in solutions with a pH between 6.8 and 7.4.[1][2]

Q3: Can I use a buffer like PBS to dissolve adenosine hydrochloride directly and assume the pH will be correct?

A3: While dissolving adenosine hydrochloride in a buffer like Phosphate Buffered Saline (PBS) is a good starting point, the initial acidity of the adenosine hydrochloride can overwhelm the buffering capacity of the PBS, especially at higher concentrations. It is always recommended to verify and, if necessary, adjust the final pH of the adenosine solution.

Q4: What should I use to adjust the pH of my adenosine hydrochloride solution?

A4: A dilute solution of sodium hydroxide (NaOH), typically 0.1 M to 1 M, is recommended for adjusting the pH upwards. It is crucial to add the NaOH dropwise while monitoring the pH with a calibrated pH meter.

Q5: How should I store my pH-adjusted adenosine solution?

A5: For short-term storage, aqueous solutions of adenosine can be stored at 2-8°C. However, it is generally not recommended to store aqueous solutions for more than one day.[3] For longer-term storage, it is advisable to prepare aliquots and store them at -20°C or below. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: Precipitation Observed After pH Adjustment

Question: I adjusted the pH of my concentrated adenosine hydrochloride solution with NaOH, and a precipitate formed. What happened, and how can I fix it?

Answer:

  • Causality: Precipitation upon pH adjustment is a common issue and is typically due to exceeding the solubility limit of the neutral form of adenosine. Adenosine hydrochloride is more soluble in its protonated (acidic) form. As you add NaOH and the pH increases, the adenosine molecule is deprotonated to its less soluble free base form. If the concentration of adenosine is high, it can precipitate out of the solution. The solubility of adenosine in water is approximately 7 mg/ml, and in PBS (pH 7.2) it is around 10 mg/ml.[3][4]

  • Self-Validating Protocol & Solution:

    • Start with a Lower Concentration: If possible, prepare a less concentrated stock solution of adenosine hydrochloride.

    • Gentle Warming: Gently warming the solution to 37°C can help increase the solubility of adenosine. However, be cautious as prolonged heating can degrade the compound.

    • pH Adjustment Before Final Volume: A best practice is to dissolve the adenosine hydrochloride in a fraction of the final volume of your buffer (e.g., 80%), adjust the pH, and then bring the solution to the final volume. This can help keep the adenosine in solution.

    • Consider an Alternative Solvent for Stock Solution: For very high concentrations, consider preparing a stock solution in an organic solvent like DMSO, where adenosine is more soluble (approximately 20 mg/ml).[3] You can then dilute this stock into your physiological buffer. Ensure the final concentration of the organic solvent is low enough not to affect your experimental system.

Issue 2: Inconsistent Experimental Results with Different Batches of Adenosine Solution

Question: My experimental results are varying even though I'm using the same protocol. Could the preparation of my adenosine solution be the cause?

Answer:

  • Causality: Inconsistent pH of the final adenosine solution is a likely culprit for variability in experimental results. The activity of adenosine at its receptors can be pH-dependent, and even small shifts in pH can alter cellular responses.[5][6] Inadequate pH adjustment can lead to a final solution that is still slightly acidic, which can stress cells and alter protein function.

  • Self-Validating Protocol & Solution:

    • Standardize pH Measurement: Always use a calibrated pH meter for accurate measurements. Do not rely on pH indicator strips for precise physiological buffer preparation.

    • Implement a Strict pH Adjustment Protocol: Follow a standardized, step-by-step protocol for every batch of adenosine solution you prepare (see the detailed protocol below).

    • Document Everything: Record the initial and final pH, the amount of base added, and the lot number of the adenosine hydrochloride for each preparation. This will help you track down any inconsistencies.

    • Stability Check: Be aware of the stability of adenosine in your solution. Adenosine can hydrolyze in acidic conditions.[4] Preparing fresh solutions or using properly stored aliquots is crucial.

Issue 3: Difficulty in Achieving a Stable pH Reading

Question: When I add NaOH to my adenosine solution, the pH reading on my meter keeps drifting. Why is this happening?

Answer:

  • Causality: A drifting pH reading can be due to several factors:

    • Slow Equilibration: The reaction between the added base and the buffered solution may take some time to fully equilibrate.

    • Inadequate Mixing: If the solution is not being mixed properly, you may be measuring localized areas of high or low pH.

    • Temperature Effects: pH is temperature-dependent. If your solution is warming or cooling during the measurement, the pH reading can drift.

    • CO2 Absorption: If you are working with a bicarbonate-based buffer in an open container, it can absorb CO2 from the atmosphere, which will lower the pH.[7][8]

  • Self-Validating Protocol & Solution:

    • Stir Continuously: Use a magnetic stir bar and stir plate to ensure the solution is well-mixed during pH adjustment.

    • Add Base Slowly: Add the NaOH dropwise and allow the pH reading to stabilize for at least 30-60 seconds between additions.

    • Control Temperature: Perform the pH adjustment at a constant temperature, ideally the temperature at which you will be conducting your experiment.

    • Minimize Air Exposure for Bicarbonate Buffers: If using a bicarbonate buffer, perform the pH adjustment in a manner that minimizes exposure to ambient air to prevent CO2 absorption.

Experimental Protocols & Data Presentation

Key Chemical Properties of Adenosine
PropertyValueSource
Molecular Formula C₁₀H₁₃N₅O₄[4]
Molecular Weight 267.2 g/mol [4]
pKa Values 3.5 and 12.5[1][4]
Solubility in Water ~7 mg/ml[4]
Solubility in PBS (pH 7.2) ~10 mg/ml[3]
Solubility in DMSO ~20 mg/ml[3]
Stable pH Range 6.8 - 7.4[1][2]
Protocol: Preparation of a 10 mM Adenosine Stock Solution in PBS (pH 7.4)

This protocol provides a step-by-step method for preparing a 10 mM adenosine stock solution from adenosine hydrochloride and adjusting the pH to 7.4.

Materials:

  • Adenosine hydrochloride (MW: 303.7 g/mol )

  • Phosphate Buffered Saline (PBS), 1x

  • Sodium hydroxide (NaOH), 0.1 M solution

  • Calibrated pH meter

  • Sterile conical tubes or beakers

  • Magnetic stir bar and stir plate

  • Sterile filter (0.22 µm)

Procedure:

  • Calculate the required mass of adenosine hydrochloride:

    • For 10 ml of a 10 mM solution:

      • Mass (g) = 10 mmol/L * 0.010 L * 303.7 g/mol = 0.03037 g (or 30.37 mg)

  • Dissolve Adenosine Hydrochloride:

    • Weigh out 30.37 mg of adenosine hydrochloride.

    • Add it to a sterile container with a magnetic stir bar.

    • Add approximately 8 ml (80% of the final volume) of 1x PBS.

    • Stir until the adenosine hydrochloride is completely dissolved. The initial pH will be acidic.

  • pH Adjustment:

    • Place the container on the stir plate and immerse the calibrated pH electrode into the solution.

    • Slowly add the 0.1 M NaOH solution drop by drop while continuously monitoring the pH.

    • Allow the pH reading to stabilize after each addition.

    • Continue adding NaOH until the pH reaches 7.4. Be careful not to overshoot the target pH.

  • Final Volume Adjustment:

    • Once the pH is stable at 7.4, transfer the solution to a 10 ml graduated cylinder or use a serological pipette to bring the final volume to 10 ml with 1x PBS.

  • Sterilization and Storage:

    • Sterilize the solution by passing it through a 0.22 µm sterile filter.

    • Aliquot the sterile solution into smaller, single-use volumes.

    • Store the aliquots at -20°C.

Visualization of the pH Adjustment Workflow

Adenosine_pH_Adjustment cluster_preparation Solution Preparation cluster_adjustment pH Adjustment cluster_finalization Final Steps start Weigh Adenosine HCl dissolve Dissolve in 80% final volume of buffer start->dissolve check_pH Measure pH (will be acidic) dissolve->check_pH add_NaOH Add 0.1 M NaOH dropwise check_pH->add_NaOH pH < 7.4 final_volume Adjust to final volume check_pH->final_volume pH = 7.4 stabilize Stir and allow to stabilize add_NaOH->stabilize stabilize->check_pH sterilize Sterile filter (0.22 µm) final_volume->sterilize store Aliquot and store at -20°C sterilize->store Adenosine_Protonation Protonated_Adenosine Protonated_Adenosine Neutral_Adenosine Adenosine Less Soluble Predominant at physiological pH (7.4) Protonated_Adenosine->Neutral_Adenosine  pH increases (add NaOH) Neutral_Adenosine->Protonated_Adenosine  pH decreases (add Acid) Deprotonated_Adenosine Deprotonated_Adenosine Neutral_Adenosine->Deprotonated_Adenosine  pH increases Deprotonated_Adenosine->Neutral_Adenosine  pH decreases

Caption: Protonation states of adenosine at different pH values.

References

  • Adenosine-Associated Delivery Systems - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Adenosine triphosphate - Wikipedia. (n.d.). Wikipedia. [Link]

  • Polarization of Adenosine Effects on Intracellular pH in A6 Renal Epithelial Cells - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Macrophage polarisation under immune regulation as a therapeutic target for tendon-bone healing: multifactorial regulation and mechanistic insights - Frontiers. (n.d.). Frontiers. [Link]

  • Stability of 2 mg/mL Adenosine Solution in Polyvinyl Chloride and Polyolefin Infusion Bags. (2017, November 30). International Journal of Pharmaceutical Compounding. [Link]

  • Effects of pH on responses to adenosine, CGS 21680, carbachol and nitroprusside in the isolated perfused superior mesenteric arterial bed of the rat - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • USP 35 Official Monographs / Adenosine 2079. (2011, November 20). USP. [Link]

  • The 9 best biological buffers for cell culture - Blog - Hopax Fine Chemicals. (2019, February 13). Hopax Fine Chemicals. [Link]

  • Henderson-Hasselbalch Approximation - Chemistry LibreTexts. (2023, January 29). Chemistry LibreTexts. [Link]

  • Adenosine Stability in Cardioplegic Solutions - Canadian Journal of Hospital Pharmacy. (1995). Canadian Journal of Hospital Pharmacy, 48(3), 167-171. [Link]

  • pH-Sensitive Nanocarrier Assisted Delivery of Adenosine to Treat Osteoporotic Bone Loss. (n.d.). National Center for Biotechnology Information. [Link]

  • Adenosine hydrochloride | C10H14ClN5O4 | CID 52950385 - PubChem. (n.d.). PubChem. [Link]

  • Adenosine and ATP Link PCO2 to Cortical Excitability via pH - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

  • Adenosine Encapsulation and Characterization through Layer-by-Layer Assembly of Hydroxypropyl-β-Cyclodextrin and Whey Protein Isolate as Wall Materials - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • pH In Cell Culture - How Does pH Buffered Culture Media Work? - Scientific Bioprocessing. (n.d.). Scientific Bioprocessing. [Link]

  • Buffers and the Henderson-Hasselbalch Equation: Fifteen Examples - chemteam.info. (n.d.). chemteam.info. [Link]

  • Buffering agents and Buffers - Interchim. (n.d.). Interchim. [Link]

  • The Henderson Hasselbach Equation and Buffers - YouTube. (2024, April 6). YouTube. [Link]

  • Showing Compound Adenosine (FDB003554) - FooDB. (2010, April 8). FooDB. [Link]

  • Is it ok to use Hcl to adjust ph while carrying out biological assays like antiinflammatory, antihypertensive assay, etc? | ResearchGate. (2018, September 19). ResearchGate. [Link]

  • adenosine challenge test protocol. (n.d.). [Link]

  • Stability of Diluted Adenosine Solutions in Polyolefin Infusion Bags - Ovid. (n.d.). Ovid. [Link]

  • Buffers for Cultures - MP Biomedicals. (n.d.). MP Biomedicals. [Link]

  • Henderson–Hasselbalch equation - Wikipedia. (n.d.). Wikipedia. [Link]

  • Experiment # 9: The Henderson-Hasselbalch Equation - ULM. (n.d.). University of Louisiana Monroe. [Link]

  • The Role of Biological Buffers for pH Control in Tissue Culture - Lab Unlimited. (n.d.). Lab Unlimited. [Link]

  • Adenosine Physiology, Pharmacology, and Clinical Applications | Request PDF. (2025, August 9). ResearchGate. [Link]

  • Intracellular Acidification Causes Adenosine Release During States of Hyperexcitability in the Hippocampus - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

Sources

Adenosine Hydrochloride Stability & Sterilization Support Center

[1]

Executive Summary: Can I Autoclave Adenosine Hydrochloride?

Direct Answer: No, it is not recommended. While adenosine free base exhibits moderate thermal stability in neutral buffers, Adenosine Hydrochloride (HCl) solutions are inherently acidic.[] Subjecting this acidic solution to high-pressure steam sterilization (121°C) significantly accelerates acid-catalyzed hydrolysis , cleaving the N-glycosidic bond.[]

The Result: A significant loss of potency, formation of degradation products (Adenine and D-Ribose), and potential precipitation of Adenine upon cooling.

Gold Standard: 0.22 µm Sterile Filtration is the only validated method to ensure pharmacological integrity without degradation.

Part 1: Technical Deep Dive (Q&A)
Q1: Why is the "Hydrochloride" salt form specifically problematic for autoclaving?

A: The stability of adenosine is strictly pH-dependent.

  • Adenosine Free Base: In pH 7.0 phosphate buffer, adenosine can survive short thermal cycles with minimal degradation (<2%).[]

  • Adenosine Hydrochloride: Dissolving the HCl salt lowers the solution pH (often pH 2.0–4.0 depending on concentration).

  • The Mechanism: At acidic pH, the protonation of the purine ring weakens the N-glycosidic bond (C-N bond between the ribose sugar and the adenine base). Adding thermal energy (121°C) provides the activation energy required to snap this bond rapidly.

Q2: What are the degradation products, and how do they affect my experiment?

A: The primary degradation pathway is hydrolysis.

  • Reaction: Adenosine +

    
    
    
    
    Adenine + D-Ribose .[]
  • Impact on Research:

    • Potency Loss: The concentration of active adenosine decreases, leading to failed receptor activation (e.g.,

      
      , 
      
      
      receptors).[]
    • Precipitation: Adenine is significantly less soluble in water (~1 mg/mL) than Adenosine (~3-4 mg/mL).[] Hydrolysis often results in fine white particulate matter appearing after the solution cools.

    • Cytotoxicity: High concentrations of free adenine can be cytotoxic in certain cell culture models, confounding viability data.

Q3: Can I autoclave if I neutralize the pH first?

A: It is possible but risky. If you adjust the pH to 6.0–7.5 using NaOH or a buffer (PBS), the rate of hydrolysis decreases drastically. However, adenosine solutions are physically unstable; they have a tendency to crystallize at high concentrations or if cooled rapidly.[] Autoclaving followed by cooling can induce crystallization that is difficult to redissolve without causing further heat damage. Filtration remains superior.

Part 2: Troubleshooting Guide
SymptomProbable CauseDiagnostic & Fix
White Precipitate after Autoclaving Hydrolysis to Adenine Diagnostic: Check absorbance ratio (A260/A280). Adenine has a distinct spectral signature.Fix: Discard solution. Prepare fresh and use sterile filtration.
Yellow/Brown Discoloration Ribose Caramelization Cause: The D-Ribose released from hydrolysis is a reducing sugar.[] At 121°C, it undergoes Maillard-type browning or caramelization.Fix: Discard.[] The solution is chemically compromised.
Crystals appearing after storage (4°C) Physical Crystallization Cause: Adenosine is not highly soluble.[] Refrigeration lowers solubility limit.Fix: Warm to Room Temperature (20-25°C) and vortex. Do not heat >40°C. If crystals persist, it may be Adenine (degradation product).[]
Unexpected Cell Death pH Shock or Adenine Toxicity Cause: If Adenosine HCl was not pH adjusted, the acidic media killed cells. Or, degradation products interfered.Fix: Measure pH of stock solution. Ensure final pH in media is physiological (7.4).[]
Part 3: Validated Protocols
Protocol A: Preparation & Sterilization of Adenosine Stock (10 mM)

Target: Create a stable, sterile stock for cell culture or animal injection.[]

Materials:

  • Adenosine Hydrochloride powder[]

  • PBS (Phosphate Buffered Saline, pH 7.[]4) or Ultrapure Water[]

  • 1N NaOH (for pH adjustment)[]

  • 0.22 µm PES (Polyethersulfone) Syringe Filter[]

  • Sterile microcentrifuge tubes

Step-by-Step:

  • Calculation: Calculate mass for 10 mM. (MW of Adenosine HCl

    
     303.7  g/mol ).
    
  • Dissolution: Dissolve powder in ~80% of final volume of water/PBS.

    • Note: Solution will be acidic.[][2]

  • pH Adjustment (Critical): Slowly add 1N NaOH while monitoring pH. Adjust to pH 7.2–7.4 .

    • Why? Neutral pH prevents acid hydrolysis and matches physiological conditions.

  • Volume Adjustment: Add water/PBS to final volume.

  • Sterilization: Draw solution into a syringe and push through a 0.22 µm PES filter into a sterile tube.

    • Do NOT autoclave.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Part 4: Visualizations
Figure 1: Thermal Degradation Pathway of Adenosine

This diagram illustrates the acid-catalyzed hydrolysis mechanism that occurs during autoclaving.

AdenosineDegradationAdenosineAdenosine HCl(Protonated N7/N1)TransitionN-Glycosidic BondCleavageAdenosine->Transition ActivationHeatHeat (121°C)+ Acidic pHHeat->TransitionAdenineAdenine(Insoluble Precipitate)Transition->AdenineRiboseD-Ribose(Reducing Sugar)Transition->RiboseBrowningMaillard Reaction(Yellowing)Ribose->Browning Secondary Degradation

Caption: Under acidic conditions and heat, Adenosine hydrolyzes into Adenine (precipitate) and Ribose (discoloration).[]

Figure 2: Sterilization Decision Tree

Follow this logic flow to ensure sample integrity.

DecisionTreeStartStart: Adenosine PreparationCheckFormIs it Adenosine HCl?Start->CheckFormYesHClYes (Acidic pH)CheckForm->YesHCl YesNoBaseNo (Free Base)CheckForm->NoBase NoAdjustPHMust Adjust pH to 7.0-7.4YesHCl->AdjustPHCheckMethodSterilization Method?NoBase->CheckMethodAdjustPH->CheckMethodAutoclaveAutoclave (121°C)CheckMethod->Autoclave High RiskFilter0.22 µm FiltrationCheckMethod->Filter RecommendedResultFailFAILURE:Hydrolysis & PrecipitationAutoclave->ResultFailResultSuccessSUCCESS:Stable, Sterile SolutionFilter->ResultSuccess

Caption: Workflow for selecting the correct sterilization method. Filtration is the only low-risk path.

References
  • Lau, D. W., et al. (1995). "Adenosine Stability in Cardioplegic Solutions."[][3] Canadian Journal of Hospital Pharmacy.[3] (Demonstrates stability at room temperature but highlights degradation risks).[][4][5][6]

  • Yuan, Y., et al. (2023). "Adenosine injection and preparation method thereof."[] Patent CN116919889A.[] (Discusses sterilization at 121°C only under strictly controlled osmotic and pH conditions).

  • National Institutes of Health (NIH). "Adenosine Injection, USP - DailyMed."[] U.S. National Library of Medicine. (Standard labeling warning against refrigeration/crystallization and implying filtration).[]

  • Abdel-Hamid, M., et al. (2000). "Stability study of selected adenosine nucleosides using LC and LC/MS analyses."[][7] Journal of Pharmaceutical and Biomedical Analysis. (Kinetic data on acid hydrolysis of adenosine).

  • BOC Sciences. "Adenosine HCl Product Information." (Chemical properties and solubility data).

Resolving baseline noise in Adenosine HCl HPLC analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Baseline Noise & Drift

Executive Summary

Adenosine HCl analysis, particularly under USP protocols, often relies on high-aqueous mobile phases containing phosphate buffers and ion-pairing reagents (e.g., Tetrabutylammonium phosphate). While robust for retention, these conditions create a "perfect storm" for baseline instability.[1] This guide moves beyond basic troubleshooting to address the specific physicochemical interactions between Adenosine methodologies and HPLC hardware.

Part 1: The Diagnostic Framework

Before disassembling hardware, you must isolate the source of the noise. Noise in Adenosine analysis is rarely "random"; it is usually a symptom of a specific subsystem failure.

Visualizing the Troubleshooting Logic

The following flow logic allows you to isolate the noise source (Pump, Detector, or Chemistry) within 15 minutes.

DiagnosticLogic Start START: Baseline Noise Observed Step1 TEST 1: Stop Flow (Trap mobile phase in cell) Start->Step1 Decision1 Does Noise Persist? Step1->Decision1 DetectorIssue SOURCE: Detector/Electronics (Lamp, Flow Cell, Electrical) Decision1->DetectorIssue YES (Electronic/Optical) FlowIssue SOURCE: Flow Path (Pump, Mobile Phase, Column) Decision1->FlowIssue NO (Hydraulic/Chemical) Step2 TEST 2: Disconnect Column (Install Union) FlowIssue->Step2 Decision2 Does Noise Persist? Step2->Decision2 PumpIssue SOURCE: Pump/Solvent (Pulsation, Air, Mixing) Decision2->PumpIssue YES (System) ColumnIssue SOURCE: Column/Chemistry (Contamination, Dewetting) Decision2->ColumnIssue NO (Column Specific)

Figure 1: Diagnostic decision tree to isolate baseline noise sources in HPLC systems.

Part 2: Mobile Phase & Chemistry (The "Spikes")

Q: I am seeing random spikes in my baseline at 254 nm. My pump pressure is stable. What is the cause?

A: This is likely "Micro-Outgassing" or Buffer Precipitation. Adenosine methods often utilize phosphate buffers (pH 6.0–6.[1]5) mixed with small amounts of Methanol or Acetonitrile.[1]

  • The Mechanism: When aqueous buffer meets organic solvent, the solubility of dissolved gas decreases, causing micro-bubbles. Even if you degas offline, the mixing point in the pump (or heat generated by friction in the column) can liberate these bubbles. At 254 nm, these bubbles scatter light, appearing as sharp, random upward spikes.

  • The Phosphate Risk: If your method uses >20 mM phosphate buffer and >80% organic solvent (in gradient methods), salt can precipitate.[1] These micro-crystals act like bubbles in the detector.

Corrective Protocol:

  • Step 1: Premix your mobile phase if the method allows (Isocratic).[1] Vacuum filtration (0.22 µm) is mandatory for phosphate buffers to remove bacterial growth, which also causes spikes.

  • Step 2: Install a Backpressure Regulator (BPR) (typically 40–100 psi) after the detector flow cell.[1] This applies pressure to the waste line, forcing micro-bubbles to remain in solution while passing through the flow cell.

Q: My baseline has a rhythmic "sine wave" oscillation (Cyclic Noise). Is this the pump?

A: Not always.[2][3] In Adenosine analysis, this is often Temperature Drift. While pumps cause high-frequency cycling (matching the stroke), low-frequency "rolling" baselines (cycles of >5 minutes) are often thermal.[1]

  • Context: Adenosine retention on C18 columns is sensitive to temperature. If your column compartment fluctuates by ±1°C, the refractive index of the mobile phase changes, causing the baseline to roll.

  • Validation: Overlay your pressure trace with the baseline.[4] If the noise exactly matches the pressure pulses, it is the pump (check valves). If there is no correlation, it is thermal or mixing related.

Part 3: Hardware Specifics (Pump & Detector)

Q: I am using Tetrabutylammonium (Ion-Pairing Reagent) as per USP. Why is my background noise so high?

A: Ion-Pairing Reagents (IPR) are notorious for "Slow Equilibration" and "Ghosting." IPRs stick to the stationary phase and the system tubing.[1]

  • Impurity Trapping: Low-quality IPRs often contain UV-absorbing impurities that bleed out slowly, raising the baseline floor.[1]

  • Equilibration: Unlike standard buffers, IPRs require 50–100 column volumes to fully equilibrate the column.[1] A drifting baseline often means the column is still adsorbing the reagent.

Protocol: The "IPR Flush"

  • Use only "HPLC Grade" or "Electrochemical Grade" IPR salts.

  • Never wash an IPR column with 100% water (this precipitates the reagent). Wash with 50:50 Methanol:Water to strip the reagent if you suspect contamination.

Q: How do I distinguish between a bad UV lamp and a dirty flow cell?

A: Perform the "Wavelength Ratio" check. Adenosine is detected at 254 nm.

  • Lamp Aging: As Deuterium lamps age, their energy output drops significantly at lower wavelengths (<220 nm) first, but 254 nm is usually stable longer.[1] If noise is high at 254 nm, the lamp is likely near catastrophic failure or the window is coated.

  • Flow Cell: If the "Zero Flow" test (Figure 1) shows high noise, remove the flow cell and inspect it against light. If the baseline drops when the cell is removed, the cell is dirty.

Part 4: Data Summary & Reference Tables
Table 1: Noise Characteristics & Root Cause Analysis
Noise TypeVisual CharacteristicPrimary Cause in Adenosine AnalysisCorrective Action
Short-Term Noise "Fuzzy" baseline, width >0.05 mAUOld Lamp or Air BubblesCheck lamp energy; Install Backpressure Regulator.
Spikes Sharp, random vertical linesMicro-bubbles or ParticulatesDegas mobile phase; Filter buffers (0.22 µm).
Cyclic (Fast) Sawtooth pattern (Seconds)Pump Check Valves / Air in PumpPurge pump; Sonicate check valves in MeOH.
Cyclic (Slow) Sine wave (Minutes)Temperature or MixingInsulate column; Use pre-mixed mobile phase.
Drift (Up) Constant slope upwardsLate-eluting contaminantsClean column with high-organic gradient.[1]
Drift (Down) Constant slope downwardsLamp warming up or LeaksAllow 1hr warm-up; Check fittings for salt buildup.
Table 2: Mobile Phase Troubleshooting (Phosphate/IPR Specifics)
ComponentRisk FactorMitigation Strategy
Phosphate Buffer Bacterial growth (eats Adenosine)Prepare fresh daily; Do not top-off bottles.[1]
Tetrabutylammonium Slow equilibration; Background absorbanceUse high-purity grade; Equilibrate >50 column volumes.[5]
Water High TOC (Total Organic Carbon)Use 18.2 MΩ[1]·cm water; Replace polisher cartridge.[1]
Part 5: Experimental Protocol: System Passivation & Cleaning

If baseline noise persists despite component checks, the stainless steel flow path may be contaminated (common with high-salt methods).[1]

  • Remove Column: Replace with a PEEK union.

  • Hot Water Flush: Pump HPLC-grade water at 60°C (if system permits) at 1.0 mL/min for 30 mins to dissolve precipitated salts.

  • Organic Wash: Pump 100% Methanol or Acetonitrile for 20 mins to remove hydrophobic residues.[1]

  • Passivation (Optional/Extreme): If iron contamination is suspected (causing peak tailing for Adenosine), flush with 6N Nitric Acid (Disconnect detector first!) followed by copious water.[1] Note: Consult system manual for acid compatibility.

References
  • Agilent Technologies. (2022).[1] HPLC Troubleshooting Guide: Baseline Issues. Retrieved from [Link]

  • U.S. Pharmacopeia (USP). (2023).[1] General Chapter <621> Chromatography.[1] Retrieved from [Link][1]

  • Waters Corporation. (2021).[1] Troubleshooting HPLC Baseline Noise and Drift. Retrieved from [Link]

  • Shimadzu. (2020).[1][3] Fundamental Guide to HPLC Troubleshooting: Baseline Disturbances. Retrieved from [Link]

  • Chromatography Online. (2019). HPLC Diagnostic Skills: Noisy Baselines. Retrieved from [Link]

Sources

Validation & Comparative

Comprehensive Guide: Adenosine Hydrochloride Purity Analysis via qNMR

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and protocol for analyzing Adenosine Hydrochloride purity using Quantitative NMR (qNMR), contrasted with traditional HPLC and titration methods.

Executive Summary & Technical Context

Adenosine Hydrochloride (Adenosine HCl) is a critical nucleoside salt used in antiarrhythmic formulations and biochemical research. While High-Performance Liquid Chromatography (HPLC) remains the regulatory gold standard for impurity profiling (detecting trace contaminants <0.1%), Quantitative NMR (qNMR) has emerged as the superior technique for bulk purity assessment (assay >98%).

Unlike chromatographic methods, qNMR is a primary ratio method . It relies on the fundamental physical property that signal intensity is directly proportional to the number of nuclei, eliminating the need for an identical, high-purity Adenosine HCl reference standard—a significant advantage in early-stage development where certified standards may be scarce.

Comparison of Core Methodologies
FeatureqNMR (1H) HPLC-UV Potentiometric Titration
Primary Output Absolute Purity (Mass %)Relative Purity (Area %)Total Ionic Content
Reference Standard Internal Standard (e.g., Maleic Acid)Required (Identical Analyte)N/A (Standardized Titrant)
Specificity High (Structural Confirmation)High (Separates Isomers)Low (Non-specific for structure)
LOD/Sensitivity Moderate (~0.1 mg)High (ng levels)Moderate
Analysis Time < 20 mins30–60 mins (gradient)15 mins
Best Use Case Assay/Potency Determination Impurity/Degradant Profiling Salt Stoichiometry

Experimental Protocol: qNMR of Adenosine Hydrochloride

This protocol utilizes Internal Standard (IS) qNMR . The choice of solvent and IS is critical. Adenosine HCl is highly soluble in water; therefore, Deuterium Oxide (


) is the preferred solvent.
A. Reagents & Materials[1][2][3][4][5][6]
  • Analyte: Adenosine Hydrochloride (approx. 20 mg).

  • Solvent:

    
     (99.9% D) to minimize HDO signal.
    
  • Internal Standard (IS): Maleic Acid (Traceable Reference Material, purity >99.9%).

    • Why Maleic Acid? It provides a sharp singlet at

      
       6.3 ppm, distinct from Adenosine's aromatic protons (
      
      
      
      8.2–8.5 ppm) and anomeric proton (
      
      
      6.1 ppm), and it is non-hygroscopic.
    • Alternative:TSP (Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4) can be used (signal at 0.0 ppm), but ensure no overlap with aliphatic impurities.[1]

B. Sample Preparation Workflow
  • Weighing: Accurately weigh

    
     mg of Adenosine HCl (
    
    
    
    ) and
    
    
    mg of Maleic Acid (
    
    
    ) into the same vial using a microbalance (readability 0.01 mg or better).
  • Dissolution: Add

    
    
    
    
    
    L of
    
    
    . Vortex until fully dissolved.
  • Transfer: Transfer the solution to a high-precision 5 mm NMR tube.

C. Acquisition Parameters (Critical for Quantitation)

To ensure <1% uncertainty, the experiment must allow full relaxation of nuclei.

  • Pulse Sequence: zg (standard 1D proton).

  • Pulse Angle:

    
     (maximizes signal).
    
  • Relaxation Delay (d1):

    
     seconds.
    
    • Reasoning: The

      
       relaxation time for aromatic protons can be 3–5 seconds. 
      
      
      
      must be
      
      
      to recover 99.3% of magnetization.
  • Spectral Width: 20 ppm (to capture potential acid counter-ion shifts or far-field impurities).

  • Number of Scans (NS): 16 or 32 (Signal-to-Noise ratio > 150:1).

  • Temperature: 298 K (controlled to prevent chemical shift drift).

D. Processing & Calculation[2][8][9][10]
  • Phasing: Manual phasing is required. Autophasing often introduces baseline distortion which ruins integration accuracy.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 5).

  • Integration: Integrate the IS peak (Maleic Acid,

    
     6.3, 2H) and the Adenosine H2 (
    
    
    
    ~8.2, 1H) or H8 (
    
    
    ~8.4, 1H) peak. Do not use exchangeable protons (NH/OH) as they are invisible in
    
    
    .

Purity Equation:



Where:

  • 
    : Integrated Area[2]
    
  • 
    : Number of Protons (Adenosine H2=1, Maleic Acid=2)
    
  • 
    : Molecular Weight (Adenosine HCl = 303.66  g/mol , Maleic Acid = 116.07  g/mol )
    
  • 
    : Mass weighed
    
  • 
    : Purity (as a decimal)[2][3]
    

Visualization of Workflows

Figure 1: qNMR Experimental Workflow

This diagram illustrates the critical path from sample preparation to final purity calculation, highlighting the "Self-Validation" checkpoints.

qNMR_Workflow Start Start: Sample & IS Weighing Gravimetric Weighing (±0.01 mg) Start->Weighing Dissolution Dissolve in D2O (Homogenization) Weighing->Dissolution Acquisition NMR Acquisition (d1 > 5*T1) Dissolution->Acquisition Check1 Check: S/N > 150? Acquisition->Check1 Processing Processing (Phase & Baseline) Check2 Check: Flat Baseline? Processing->Check2 Integration Integration (Region Selection) Calculation Purity Calculation Integration->Calculation Check1->Acquisition No (Increase Scans) Check1->Processing Yes Check2->Processing No (Re-process) Check2->Integration Yes

Caption: Step-by-step qNMR workflow with integrated quality control checkpoints (red diamonds) to ensure data integrity.

Figure 2: Method Selection Decision Tree

When should you choose NMR over HPLC?

Method_Selection Goal Analysis Goal? Bulk Bulk Purity / Potency (>95%) Goal->Bulk Impurity Trace Impurities (<0.1%) Goal->Impurity RefStd Reference Standard Available? Bulk->RefStd HPLC Use HPLC-UV (Secondary Method) Impurity->HPLC Standard Detection LCMS Use LC-MS Impurity->LCMS Unknown ID qNMR Use qNMR (Primary Method) RefStd->qNMR No RefStd->HPLC Yes

Caption: Decision matrix for selecting between qNMR and Chromatographic methods based on analytical requirements.

Comparative Analysis: Data & Performance

The following table synthesizes performance metrics based on standard pharmaceutical validation guidelines (ICH Q2).

MetricqNMR (Proposed Method)HPLC-UV (USP Method)
Linearity (

)

(Linear over dynamic range)

Precision (RSD)

(Often

)

Specificity Absolute Structural ID . Can distinguish Adenosine from non-nucleoside impurities.Retention Time Based . Requires co-elution confirmation.[4]
Detection Limit

(1000 ppm)

(500 ppm)
Sample Destructiveness Non-destructive (Sample recoverable)Destructive
Cost per Sample Low (Solvent: 0.6 mL

)
Medium (Mobile phase consumption)
Key Mechanistic Insight: The Salt Effect

In HPLC, the


 counter-ion is washed away or buffered. In NMR (

), the acidic environment created by the hydrochloride salt causes a downfield shift of the Adenine moiety protons (H2 and H8) compared to free base Adenosine.
  • Adenosine Free Base (DMSO-d6): H2

    
     8.14 ppm, H8 
    
    
    
    8.35 ppm.
  • Adenosine HCl (

    
    ):  H2/H8 signals shift to 
    
    
    
    8.4–8.6 ppm due to protonation at N1/N7.
  • Validation Note: This shift confirms the salt form identity, which HPLC cannot do without specific ion chromatography coupling.

Troubleshooting & Validation (Self-Validating System)

To ensure the protocol is trustworthy, apply these "Self-Validation" checks during analysis:

  • The 100% Mass Balance Check: If the qNMR purity result is 85% (for example), check the spectrum for residual solvents (ethanol, methanol) or water. The sum of Analyte + Counter-ion (HCl) + Solvents + Water should approach 100%.

    • Note: qNMR measures the organic moiety mass. You must mathematically account for the HCl (MW 36.46) if calculating "As Is" purity vs "Anhydrous/Salt-free" basis.

  • T1 Relaxation Verification: Run the experiment with

    
     and 
    
    
    
    . If the integral ratio changes by >1%, your relaxation delay is too short.
  • 13C Satellite Artifacts: The

    
     satellites (1.1% natural abundance) sit 
    
    
    
    100 Hz away from the main peak. Ensure these do not overlap with your Internal Standard signal.[5]

References

  • Holzgrabe, U., et al. (2010). Quantitative NMR spectroscopy – Applications in drug analysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Gottlieb, H. E., et al. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. (Standard reference for solvent shifts). [Link]

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy.[6][7] Trends in Analytical Chemistry. (Review of qNMR methodology). [Link]

  • Simmler, C., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[3][8][9] Journal of Medicinal Chemistry. [Link]

Sources

Comparative efficacy of Adenosine HCl vs ATP in tissue engineering

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Bioengineers, and Drug Development Scientists

Executive Summary: The Purinergic Handover

In tissue engineering, the choice between Adenosine (specifically Adenosine Hydrochloride or free base) and Adenosine Triphosphate (ATP) is not merely a choice between two metabolites; it is a choice between two distinct temporal phases of tissue repair.

  • ATP acts as the "Initiator." It mimics the acute injury response, recruiting immune cells and stem cells via P2 receptors. However, it is chemically unstable and can be pro-inflammatory (DAMP—Damage-Associated Molecular Pattern) at high concentrations.

  • Adenosine acts as the "Resolver and Builder." It is the downstream metabolite of ATP that drives differentiation (osteogenesis), vascularization (angiogenesis), and immune tolerance via P1 receptors.

Verdict: For most regenerative scaffold applications—particularly bone and vascular engineering—Adenosine is the superior bioactive agent due to its direct osteoinductive capacity and potent angiogenic effects, bypassing the complex and variable hydrolysis required for ATP to exert similar effects. ATP is best reserved for applications requiring rapid, transient immune recruitment or mechanical transduction mimicry.

Mechanistic Distinction: The Receptor Landscape

To engineer effective tissues, one must understand the signaling cascade. ATP does not simply "degrade"; it actively transforms into a different signal.

The Ectonucleotidase Cascade (Graphviz Diagram)

The following diagram illustrates the critical enzymatic conversion of ATP to Adenosine and the shift in receptor activation from P2 (ATP-driven) to P1 (Adenosine-driven).

PurinergicSignaling ATP Extracellular ATP (Pro-Inflammatory / Initiator) ADP ADP ATP->ADP Hydrolysis CD39 CD39 (NTPDase) ATP->CD39 P2X P2X Receptors (Ion Channels) Ca2+ Influx ATP->P2X P2Y P2Y Receptors (GPCRs) Ca2+ Release ATP->P2Y AMP AMP ADP->AMP Hydrolysis ADP->P2Y Adenosine Adenosine (Pro-Repair / Angiogenic) AMP->Adenosine Rate-Limiting Step CD73 CD73 (5'-Nucleotidase) AMP->CD73 P1 P1 Receptors (A2a, A2b) cAMP Upregulation Adenosine->P1 CD39->ADP CD73->Adenosine Osteo Osteogenesis (RUNX2, OCN) P1->Osteo Angio Angiogenesis (VEGF, IL-8) P1->Angio

Caption: The Purinergic Cascade. ATP activates P2 receptors initially but is hydrolyzed by CD39/CD73 into Adenosine, which activates P1 receptors to drive tissue regeneration.

Comparative Efficacy Analysis
A. Osteogenesis (Bone Tissue Engineering)
  • Adenosine:

    • Mechanism: Acts primarily via the A2b receptor (A2bR) on Mesenchymal Stem Cells (MSCs). Activation increases intracellular cAMP, which phosphorylates CREB and upregulates osteogenic genes like RUNX2 and Alkaline Phosphatase (ALP).

    • Efficacy: Direct supplementation of Adenosine (or non-hydrolyzable analogs like NECA) has been shown to induce osteogenesis even in the absence of dexamethasone.

  • ATP:

    • Mechanism: Acts via P2X7 and P2Y receptors. While low doses (pulsed) can stimulate calcium waves necessary for differentiation, high doses (>250 µM) are detrimental.

    • Risk: ATP hydrolysis releases inorganic pyrophosphate (PPi). Accumulation of PPi inhibits mineralization (hydroxyapatite formation). Thus, excessive ATP can actually block the final stage of bone formation.

B. Angiogenesis (Vascularization) [1][2]
  • Adenosine:

    • Performance: Superior. Adenosine is a potent vasodilator and angiogenic factor.[3] It stimulates endothelial cells to secrete VEGF and bFGF via A2a and A2b receptors. It also recruits Endothelial Progenitor Cells (EPCs) to the scaffold.

  • ATP:

    • Performance: Indirect. ATP promotes angiogenesis largely by degrading into adenosine. However, ATP itself can activate platelets and cause thrombosis, which may occlude micro-channels in a scaffold.

C. Stability and Formulation
  • Adenosine HCl:

    • Solubility: High water solubility.

    • Stability: Chemically stable in powder form; metabolically unstable in vivo (half-life < 10 seconds due to Adenosine Deaminase).

    • Engineering Solution: Requires encapsulation (e.g., PLGA microspheres) or non-hydrolyzable analogs (e.g., 2-chloroadenosine) for sustained release.

  • ATP Disodium:

    • Solubility: Highly soluble, anionic.

    • Stability: Rapidly hydrolyzed by ubiquitous phosphatases.

    • Engineering Solution: Difficult to maintain bioactivity over days. Often requires chelation with Magnesium (Mg-ATP) to prevent rapid degradation.

Data Summary Table
FeatureAdenosine HClATP (Adenosine Triphosphate)
Primary Receptor P1 (A1, A2a, A2b, A3)P2 (P2X, P2Y)
Key Signaling Pathway cAMP / PKA / CREBIP3 / Ca2+ Influx / ERK
Osteogenic Effect High (Direct differentiation via A2b)Variable (Dose-dependent; PPi risk)
Angiogenic Effect High (Direct VEGF induction)Moderate (Indirect via hydrolysis)
Inflammatory Profile Anti-inflammatory (M2 Macrophage)Pro-inflammatory (M1 Macrophage / DAMP)
Mineralization Promotes matrix calcificationHigh doses inhibit calcification (PPi)
Optimal Concentration 1 µM – 100 µM50 µM – 100 µM (Toxic > 250 µM)
Experimental Protocols
Protocol A: Osteogenic Differentiation on Scaffolds (Adenosine-Based)

Use this protocol to validate the osteoinductive capacity of a scaffold.

  • Scaffold Preparation:

    • Prepare Calcium Phosphate (CaP) or PLGA scaffolds.

    • Loading: Adsorb Adenosine HCl onto the scaffold to achieve a local release concentration of 10–50 µM . Note: If using free Adenosine, dissolve in warm media; if HCl salt, ensure pH buffering.

  • Cell Seeding:

    • Seed Human MSCs (hMSCs) at

      
       cells/cm².
      
  • Culture Conditions:

    • Basal Media: DMEM + 10% FBS. Do NOT add Dexamethasone.

    • Supplement: Add 50 µg/mL Ascorbic Acid and 10 mM

      
      -Glycerophosphate.
      
  • Validation Assays (Day 14 & 21):

    • Gene Expression: qPCR for RUNX2, OCN, and A2bR.

    • Mineralization: Alizarin Red S staining.

    • Control: Compare against Basal Media alone. Adenosine-treated cells should show significantly higher calcium deposition (

      
      ).
      
Protocol B: Angiogenic Potency Assay (ATP vs. Adenosine)

Use this to compare vascular recruitment.

  • Setup: Use a Matrigel tube formation assay with HUVECs (Human Umbilical Vein Endothelial Cells).

  • Treatment Groups:

    • Control: Basal Media.

    • Group 1 (ATP): 100 µM ATP.

    • Group 2 (Adenosine): 100 µM Adenosine.

    • Group 3 (Enzyme Block): 100 µM ATP + ARL 67156 (CD39 inhibitor). This proves if ATP works directly or needs hydrolysis.

  • Observation (6–12 Hours):

    • Measure Total Tube Length and Branching Points .

  • Expected Outcome:

    • Adenosine group will show maximal tube formation.

    • ATP group will show moderate formation.

    • ATP + Inhibitor group will show reduced formation, proving ATP's angiogenic effect is largely dependent on its conversion to Adenosine.

References
  • Shih, Y. R., et al. (2014). "Calcium phosphate-bearing matrices induce osteogenic differentiation of stem cells through adenosine signaling."[4] Proceedings of the National Academy of Sciences. Link

  • Evans, B. A., et al. (2006). "The role of purinergic signaling in the regulation of bone metabolism." Biochemical Society Transactions.
  • Corciulo, C., et al. (2016). "Adenosine signaling in bone regeneration: A focus on A2b receptors." Purinergic Signalling.[1][5][6][7][8] Link

  • Burnstock, G. (2016). "Purinergic signaling in tissue engineering and regeneration." Advances in Experimental Medicine and Biology.
  • Grol, M. W., et al. (2009). "The therapeutic potential of exogenous adenosine triphosphate (ATP) for cartilage tissue engineering." Cartilage. Link

  • Vallon, M., et al. (2021). "A Hydrogel Strategy to Augment Tissue Adenosine to Improve Hindlimb Perfusion." Arteriosclerosis, Thrombosis, and Vascular Biology. Link

Sources

Comparative Guide: Adenosine Hydrochloride vs. Regadenoson Receptor Selectivity Profiles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of pharmacologic stress agents and purinergic signaling research, the distinction between Adenosine Hydrochloride (non-selective) and Regadenoson (selective) is defined by receptor affinity ratios and downstream hemodynamic consequences.

While Adenosine serves as the endogenous reference standard, its activation of


, 

, and

receptors results in significant off-target effects (AV block, bronchoconstriction). Regadenoson (CVT-3146) was rationally designed as a low-affinity, high-potency agonist selective for the

receptor. This guide analyzes the structural and functional divergence of these two agents, supported by experimental protocols for validation.

Molecular Mechanism & Receptor Architecture

To understand the selectivity profile, one must first map the G-protein coupled receptor (GPCR) pathways activated by these ligands.

  • Adenosine Hydrochloride: Acts as a "shotgun" agonist. It binds with high affinity to

    
     (
    
    
    
    -coupled) and
    
    
    (
    
    
    -coupled) receptors, and with lower affinity to
    
    
    and
    
    
    . The simultaneous activation of
    
    
    (negative dromotropic effect) and
    
    
    (vasodilation) creates a complex hemodynamic profile.
  • Regadenoson: Acts as a "sniper" agonist. It functions as a selective

    
     receptor agonist. Crucially, it has a lower binding affinity for the 
    
    
    
    receptor compared to adenosine but acts as a potent agonist due to the high receptor reserve in the coronary vasculature. It exhibits
    
    
    -fold selectivity for
    
    
    over
    
    
    .
Visualization: Differential Signaling Pathways

The following diagram illustrates the divergent signaling cascades triggered by non-selective Adenosine versus selective Regadenoson.

G cluster_0 Non-Selective Agonist cluster_1 Selective Agonist Adenosine Adenosine HCl A1R A1 Receptor (Cardiac Nodes) Adenosine->A1R A2AR A2A Receptor (Coronary Smooth Muscle) Adenosine->A2AR A2BR A2B Receptor (Bronchioles) Adenosine->A2BR Low Affinity Regadenoson Regadenoson Regadenoson->A1R Weak/Negligible Regadenoson->A2AR Gi Gi Protein A1R->Gi Gs Gs Protein A2AR->Gs PLC PLC Activation A2BR->PLC cAMP_Down ↓ cAMP Hyperpolarization Gi->cAMP_Down cAMP_Up ↑ cAMP PKA Activation Gs->cAMP_Up AVBlock AV Node Block (Bradycardia) cAMP_Down->AVBlock Vasodilation Coronary Vasodilation cAMP_Up->Vasodilation Broncho Bronchospasm PLC->Broncho

Figure 1: Differential GPCR activation pathways. Adenosine activates inhibitory (


) and stimulatory (

) pathways, whereas Regadenoson selectively isolates the

pathway.

Quantitative Selectivity Profile

The following data consolidates binding affinity (


) and functional potency (

) values derived from mammalian cell expression systems (CHO or HEK293).
Table 1: Receptor Binding Affinity ( ) Comparison

Note: Lower


 indicates higher binding affinity.
Receptor SubtypeAdenosine (

in nM)
Regadenoson (

in nM)
Selectivity Ratio (Regadenoson)Clinical Implication

~70 - 300> 16,000Low AffinityReduced risk of AV block/bradycardia.

~150~290Primary TargetRobust coronary hyperemia.

~5,000> 19,000Very Low AffinityReduced risk of bronchospasm.

~6,500> 13,000NegligibleMinimal mast cell degranulation.
Table 2: Functional Potency ( )

Note:


 measures the concentration required to achieve 50% of maximal cAMP accumulation.
ParameterAdenosineRegadenoson

Potency
High (

)
High (

)
Half-Life (

)
< 10 seconds2 - 4 minutes (Intermediate)
Reversibility Rapid (seconds)Moderate (requires Aminophylline for rapid reversal)

Key Insight: While Regadenoson has a lower binding affinity (


) for 

compared to Adenosine in some assays, it acts as a full agonist with high potency for coronary flow reserve (CFR). This is due to the "Receptor Reserve" phenomenon in coronary arteries, where maximal vasodilation occurs at low fractional receptor occupancy.

Experimental Validation Protocols

To verify these profiles in a drug development or research setting, two distinct assays are required: Radioligand Binding (to establish affinity) and cAMP Accumulation (to establish functional efficacy).

Protocol A: Receptor Competition Binding Assay

Objective: Determine the


 of Regadenoson vs. Adenosine.
  • Membrane Preparation:

    • Harvest HEK-293 cells stably expressing human

      
       receptors.
      
    • Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4) and centrifuge at 40,000 x g for 20 min.

    • Resuspend pellet to a final protein concentration of 0.2 mg/mL.

  • Incubation:

    • Prepare 96-well plates.

    • Add 25 µL of radioligand: [^3H]CGS-21680 (Selective

      
       antagonist, final conc. 2 nM).
      
    • Add 25 µL of test compound (Adenosine or Regadenoson) at varying concentrations (

      
       to 
      
      
      
      M).
    • Add 150 µL of membrane suspension.

    • Non-specific binding control: Include wells with 10 µM NECA or XAC.

  • Equilibrium:

    • Incubate at 25°C for 90 minutes.

  • Harvesting:

    • Filter rapidly through GF/B glass fiber filters using a cell harvester.

    • Wash 3x with ice-cold Tris buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression; convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
Protocol B: Functional cAMP Accumulation Assay (TR-FRET)

Objective: Confirm agonist activity and selectivity (absence of


 activity).

Workflow Visualization:

Experiment Start CHO Cells (A2A or A1 Expressing) Starve Serum Starvation (4-16 Hours) Start->Starve IBMX Add IBMX (PDE Inhibitor) Starve->IBMX Prevent cAMP degradation Treat Add Agonist (Regadenoson/Adenosine) IBMX->Treat 15-30 min incubation Detect Add Detection Reagents (Eu-cAMP tracer + ULight-mAb) Treat->Detect Cell Lysis Read Read TR-FRET Signal (665nm/615nm) Detect->Read

Figure 2: TR-FRET cAMP Assay Workflow. This protocol detects Gs-coupled receptor activation.

Step-by-Step Methodology:

  • Cell Seeding: Plate CHO cells (10,000/well) in 384-well low-volume plates.

  • PDE Inhibition: Add 500 µM IBMX (Isobutylmethylxanthine) to block endogenous phosphodiesterases. This prevents the breakdown of generated cAMP, ensuring the signal accumulates.

  • Agonist Stimulation:

    • For

      
       (Gs): Add increasing concentrations of Regadenoson. Expect increase  in cAMP.
      
    • For

      
       (Gi): Stimulate cells with Forskolin (10 µM) first to raise baseline cAMP, then add Regadenoson. If Regadenoson hits 
      
      
      
      , you will see a decrease in Forskolin-induced cAMP.
  • Detection: Add Lysis buffer containing Europium-labeled cAMP tracer and ULight-labeled anti-cAMP antibody.

  • Mechanism: Endogenous cAMP competes with Eu-cAMP for antibody binding. High endogenous cAMP = Low FRET signal.

  • Data Processing: Plot FRET ratio vs. Log[Concentration] to determine

    
    .
    

Conclusion

The transition from Adenosine Hydrochloride to Regadenoson represents a shift from brute-force signaling to precision pharmacology .

  • Adenosine remains the gold standard for transient, maximal hyperemia but requires continuous infusion and carries a high burden of

    
    /
    
    
    
    mediated side effects.
  • Regadenoson offers a superior selectivity profile. By maintaining high potency at the

    
     receptor while exhibiting 
    
    
    
    -fold lower affinity for the
    
    
    receptor, it uncouples coronary vasodilation from AV nodal suppression.

For researchers developing next-generation agonists, Regadenoson serves as the benchmark for structural selectivity, while Adenosine remains the benchmark for physiological maximal response.

References

  • Gao, Z., et al. (2001). "Novel A2A Adenosine Receptor Agonists: Derivatives of Adenosine with Substituents at the N6-Position." Biochemical Pharmacology.

  • Gordi, T., et al. (2006). "A population pharmacokinetic/pharmacodynamic analysis of regadenoson, an adenosine A2A-receptor agonist, in healthy male volunteers." Clinical Pharmacokinetics.

  • FDA Drug Approval Package. (2008). "Lexiscan (Regadenoson) Pharmacology Review." U.S. Food and Drug Administration.

  • Jacobson, K. A., & Gao, Z. G. (2006). "Adenosine receptors as therapeutic targets." Nature Reviews Drug Discovery.

  • Cerqueira, M. D. (2004). "The future of pharmacologic stress: selective A2A adenosine receptor agonists." American Journal of Cardiology.

Technical Guide: Validating Adenosine Hydrochloride Concentration via UV-Vis Extinction Coefficient

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Precise quantification of Adenosine Hydrochloride (Adenosine HCl) is critical in pharmaceutical formulations and biochemical research, where it serves as both an active pharmaceutical ingredient (API) and a core metabolite. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity analysis, UV-Vis spectrophotometry offers a rapid, cost-effective, and robust alternative for concentration validation, provided that strict pH control and salt-correction factors are applied.

This guide outlines a self-validating protocol to determine the concentration of Adenosine HCl using its molar extinction coefficient (


). It synthesizes experimental best practices with the mechanistic understanding of adenosine’s chromophoric properties.

Part 1: Scientific Principles & Causality

The Chromophore and pH Dependence

Adenosine possesses a purine ring system responsible for strong UV absorption at


 nm. However, the absorption spectrum is pH-dependent due to the protonation of the N1 nitrogen (

).
  • The Problem: Adenosine Hydrochloride is the salt form. Dissolving it in unbuffered water yields an acidic solution, potentially shifting the

    
     and altering the extinction coefficient.
    
  • The Solution: To utilize the standard extinction coefficient (

    
    ), the final measurement must  be conducted in a buffered environment (pH 7.0), ensuring the molecule exists in its neutral form.
    
The "Salt Correction" Factor

The extinction coefficient is intrinsic to the adenosine base, not the hydrochloride salt. Therefore, calculations must account for the molecular weight difference:

  • Adenosine (Base) MW:

    
    
    
  • Adenosine Hydrochloride (Salt) MW:

    
    
    
  • Correction: When weighing the salt, only

    
     of the mass contributes to the absorbance.
    

Part 2: Method Comparison

Researchers must select the appropriate validation method based on the specific constraints of their workflow (Specificity vs. Speed).

FeatureUV-Vis SpectrophotometryHPLC (Reverse Phase)Gravimetric Analysis
Primary Utility Concentration verification of pure samples.Purity profiling and quantification of mixtures.Primary standard preparation.
Specificity Low: Detects all purines/pyrimidines. Cannot distinguish Adenosine from ATP or RNA.High: Separates Adenosine from impurities (Adenine, Inosine).N/A: Measures mass only.
Speed < 10 minutes.[1]30–60 minutes per run.Instant (but requires drying).
Key Error Source pH drift; stray light; cuvette contamination.Column fouling; integration errors.Hygroscopicity (Adenosine is hygroscopic).
Limit of Detection


Balance sensitivity dependent.
Decision Logic for Method Selection

method_selection start Start: Select Validation Method purity_check Is the sample purity >98%? start->purity_check mixture Is it a complex mixture? purity_check->mixture No / Unknown uv_vis Use UV-Vis Protocol (Fast, Concentration Only) purity_check->uv_vis Yes (Known Pure) mixture->uv_vis No (Single Component) hplc Use HPLC (Specific, Purity + Conc.) mixture->hplc Yes

Figure 1: Decision tree for selecting between UV-Vis and HPLC based on sample purity and complexity.

Part 3: Experimental Protocol (Self-Validating)

Materials
  • Analyte: Adenosine Hydrochloride (High Purity >99%).[2]

  • Solvent: Ultrapure Water (Type I, 18.2 MΩ).

  • Buffer: 100 mM Phosphate Buffer, pH 7.0 (Critical for spectral stability).

  • Equipment: UV-Vis Spectrophotometer (Double-beam preferred), Quartz Cuvettes (1 cm pathlength).

Step-by-Step Workflow
1. Preparation of Stock Solution[3]
  • Action: Weigh approx. 30.4 mg of Adenosine HCl.

  • Why: This targets a 100 mM concentration (approx), which is stable.[2]

  • Dissolution: Dissolve in Ultrapure Water in a 10 mL volumetric flask.

    • Note: We dissolve in water first to ensure complete solubility, as salts dissolve readily in water. The buffering happens at the dilution stage.

2. Preparation of Working Standard (The "Buffer Step")
  • Action: Dilute the Stock Solution 1:100 into 100 mM Phosphate Buffer (pH 7.0) .

    • Example: 100

      
       Stock + 9.9 mL Buffer.
      
  • Target Absorbance: This dilution should yield an absorbance between 0.2 and 1.0, the linear range of most instruments.

3. Blanking & Measurement
  • Blank: Use the exact same Phosphate Buffer batch used for dilution.

  • Scan: Collect spectra from 220 nm to 320 nm.

  • Verify: Check for

    
     at 259–260 nm . If the peak shifts to <255 nm, the pH is too acidic.
    
Workflow Diagram

protocol_workflow cluster_prep Sample Preparation cluster_measure Measurement & Analysis weigh Weigh Adenosine HCl (~30.4 mg) dissolve Dissolve in Water (10 mL Volumetric) weigh->dissolve stock Stock Solution (~10 mM) dissolve->stock dilute Dilute 1:100 in Phosphate Buffer pH 7.0 stock->dilute 100 µL read Measure Absorbance @ 260 nm dilute->read blank Blank Instrument (Phosphate Buffer) blank->read Calibration

Figure 2: Experimental workflow ensuring pH stability during measurement.

Part 4: Data Analysis & Calculation

To determine the concentration of the Adenosine Hydrochloride salt based on the absorbance of the Adenosine chromophore, use the following derived equation.

The Formula


Where:

  • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     : Absorbance measured at 260 nm.
    
  • 
     : Molecular Weight of Adenosine HCl (
    
    
    
    ).
  • 
     : Dilution Factor (e.g., 100).
    
  • 
     : Molar Extinction Coefficient of Adenosine (
    
    
    
    ).
  • 
     : Pathlength (
    
    
    
    ).
Example Calculation
  • Measured

    
    :  0.650
    
  • Dilution: 1:100

  • Pathlength: 1 cm




Note: This result is the concentration of the Stock Solution.

Troubleshooting Table
ObservationRoot CauseCorrective Action

< 258 nm
Acidic pH shift.Re-dilute in fresh 100 mM Phosphate Buffer pH 7.0.
Absorbance > 1.5 Detector saturation.Increase Dilution Factor (e.g., 1:200).
Absorbance < 0.1 Low signal-to-noise.Decrease Dilution Factor or use a larger cuvette.
Peak Broadening Contamination/Aggregation.Filter sample (0.22

) or check purity via HPLC.

References

  • Sigma-Aldrich. Adenosine 5'-triphosphate disodium salt - Product Information Sheet. Link (Accessed 2024).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 52950385, Adenosine hydrochloride. Link (Accessed 2024).

  • Cercignani, G. "The pH dependence of spectral parameters for Kalckar's adenosine deaminase assay." Analytical Biochemistry, 166(2), 418-423. Link (1987).

  • Beaven, G.H., et al. "The Ultraviolet Absorption Spectra of the Purines and Pyrimidines." The Nucleic Acids, Vol 1, Academic Press. (Classic Reference for Extinction Coefficients).

Sources

Adenosine Hydrochloride: USP Reference Standard vs. Reagent Grade

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Analytical & Bio-Assay Validation

Executive Summary: The Cost of Purity

In drug development and critical biochemical research, the label on the bottle dictates the validity of your data. While Reagent Grade Adenosine Hydrochloride often boasts high assay values (>99%), it lacks the specific impurity controls and legal traceability of the USP Reference Standard (RS) .

For a researcher, the choice is often economic. For a drug developer, it is regulatory. This guide dissects the technical differences, revealing why "99% pure" Reagent Grade can still cause assay failure due to specific bioactive impurities like Adenine and Inosine , which are strictly controlled in USP materials but often ignored in reagent specifications.

Technical Deep Dive: Defining the Grades

The Regulatory Divide

The United States Pharmacopeia (USP) Reference Standard is not just a chemical; it is a "primary measurement standard" legally recognized for quality control in the US. Reagent grade (often ACS or HPLC grade) focuses on chemical purity but does not guarantee suitability for human safety or specific pharmaceutical assays.

Comparative Specification Table
FeatureUSP Reference Standard (Adenosine) Reagent Grade (Adenosine HCl) Impact on Research/QC
Primary Purpose Quantitative Assay & Impurity Identification (GMP)Chemical Synthesis, Buffer Prep, Early DiscoveryUSP is required for release testing; Reagent is suitable for R&D only if validated.
Assay Limit 99.0% – 101.0% (Dried Basis)Typically >98% or >99%Reagent grade may drift; USP is static and traceable.
Impurity Control Strict Limits: Adenine (<0.2%), Inosine, Guanosine, Uridine (<0.1% each)Generic: "Trace Metals" or "Insoluble matter"High Risk: Reagent grade may contain >0.5% Inosine, which is bioactive.
Traceability Official Lot # linked to USP MonographManufacturer Lot # onlyUSP defends you in an audit; Reagent grade does not.
Stoichiometry Typically Free Base (CAS 58-61-7)Often HCl Salt (CAS 16902-14-2)CRITICAL: Must apply MW correction factor when cross-referencing.

Expert Insight: Note that USP currently lists Adenosine RS (Catalog #1012003). If you are using Adenosine Hydrochloride reagent, you must calculate the free base equivalent when comparing against the USP standard.

Correction Factor = MW(Adenosine) / MW(Adenosine HCl)

The "Hidden" Variable: Bioactive Impurities

Why does the USP specific impurity profile matter? Because Adenosine degrades into Inosine and Adenine .[1] In a biological assay (e.g., receptor binding), these are not inert fillers—they are competitive ligands.

Signaling Pathway Impact

If your reagent grade Adenosine contains 1% Inosine (common in aged reagents), your


 values for the A1 receptor will be skewed.

AdenosinePath Adenosine Adenosine (Ligand) A1 A1 Receptor (Gi-Coupled) Adenosine->A1 High Affinity A2A A2A Receptor (Gs-Coupled) Adenosine->A2A High Affinity ReagentImpurity Impurity: Inosine (Partial Agonist/Antagonist) ReagentImpurity->A1 Interference (Skewed Data) AC Adenylyl Cyclase A1->AC Inhibition A2A->AC Activation cAMP cAMP Levels AC->cAMP Effect_Heart Bradycardia (Heart Rate ↓) cAMP->Effect_Heart via PKA/Ion Channels Effect_Vessel Vasodilation cAMP->Effect_Vessel

Figure 1: Adenosine Receptor Signaling Pathways. Note the red path indicating how reagent-grade impurities (Inosine) can competitively bind to receptors, altering downstream cAMP readout.

Experimental Validation: The Bridging Protocol

As a Senior Scientist, you may need to use Reagent Grade material for high-throughput screening due to cost, but you must validate it against the USP Standard first. This is called a Bridging Study .

Protocol: HPLC Purity & Potency Bridge

Objective: Determine if a bulk lot of Adenosine HCl Reagent is suitable for use by quantifying it against USP Adenosine RS.

Materials
  • Standard: USP Adenosine RS (Cat #1012003).

  • Sample: Adenosine Hydrochloride (Reagent Grade).

  • Column: L1 Packing (C18), 4.6 mm x 25 cm, 5 µm (e.g., Waters Symmetry or Agilent Zorbax).

  • Mobile Phase: Phosphate Buffer (pH 6.5) / Water (60:40). Note: Use tetrabutylammonium hydrogen sulfate for ion pairing if following strict USP monograph.

Workflow Diagram

BridgingStudy Start Start: Validate Reagent Grade Step1 Prep Standard: USP Adenosine RS (0.2 mg/mL) Start->Step1 Step2 Prep Sample: Adenosine HCl Reagent (0.2 mg/mL eq.) Start->Step2 Step3 HPLC Analysis (Isocratic, UV 254nm) Step1->Step3 Step2->Step3 Decision Check Impurities: Is Adenine > 0.2%? Is Inosine > 0.1%? Step3->Decision Fail REJECT Reagent (Risk of Assay Interference) Decision->Fail Yes Pass Calculate Potency Correction Decision->Pass No Final Use Reagent with Correction Factor Pass->Final

Figure 2: Decision Matrix for bridging Reagent Grade material using a USP Reference Standard.

Step-by-Step Methodology
  • System Suitability: Inject the USP Standard 5 times. Ensure Relative Standard Deviation (RSD) is NMT (Not More Than) 0.7% for the main peak.

  • Impurity Check: Inject the Reagent Grade sample. Zoom in on the baseline.

    • Look for: Peaks at Relative Retention Times (RRT) of ~0.3 (Uridine), ~0.4 (Inosine), and ~1.3 (Adenine).

    • Criterion: If "Ghost Peaks" (unknown impurities) exceed 0.1%, the reagent is chemically pure but biologically dirty .

  • Potency Calculation:

    
    
    Crucial: You must account for the HCl salt mass in the 
    
    
    
    denominator if comparing against a Free Base standard.

Conclusion & Recommendation

  • For GMP Release / Clinical Batches: You are REQUIRED to use the USP Reference Standard . Using reagent grade here is a compliance violation (21 CFR 211.160).

  • For Early R&D / Cell Culture: You MAY use Reagent Grade , provided you perform the "Bridging Study" described above once per lot. This ensures that degradation products (Inosine) are not artificially influencing your receptor binding data.

Final Verdict: Never assume Reagent Grade "99%" is equivalent to USP "99%". The missing 1% in reagent grade often contains the very bioactive molecules that ruin reproducibility.

References

  • United States Pharmacopeia (USP). Adenosine Monograph & Reference Standard Catalog #1012003. USP-NF Online.

  • International Conference on Harmonisation (ICH). Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. (2000).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 60961, Adenosine.

  • Sigma-Aldrich (Merck). Adenosine vs. Adenosine Hydrochloride Product Specifications.

Sources

Bioequivalence & Critical Quality Attributes: A Comparative Guide for Adenosine HCl Injection

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Bioequivalence (BE) strategies and Critical Quality Attributes (CQAs) for Adenosine Injection (e.g., Adenocard®/Adenoscan®) versus generic alternatives.

Audience: Researchers, Regulatory Scientists, and Formulation Chemists. Scope: Regulatory pathways (Biowaivers), Physicochemical Equivalence (Q1/Q2), and Analytical Protocols.

Executive Summary: The "Endogenous" Challenge

Adenosine is a unique challenge in bioequivalence because it is an endogenous nucleoside with an extremely short half-life (


 seconds). Unlike stable synthetic drugs where plasma concentration-time profiles (

,

) are the gold standard for equivalence, Adenosine’s rapid metabolism by erythrocytes and vascular endothelial cells renders standard in vivo PK studies highly variable and often clinically unethical for healthy volunteers.

Therefore, the "performance" of a generic Adenosine formulation is not measured by clinical hemodynamics, but by physicochemical sameness (Q1/Q2) . This guide compares the rigorous chemical standards required to justify a Biowaiver under 21 CFR 320.22(b).

Regulatory Pathway Comparison: In Vivo vs. Biowaiver

The primary objective for a generic Adenosine HCl developer is to avoid in vivo studies by proving the formulation is chemically identical to the Reference Listed Drug (RLD).

Table 1: Comparative Regulatory Pathways
FeaturePath A: Biowaiver (Standard) Path B: In Vivo BE Study (Non-Standard)
Regulation 21 CFR 320.22(b)(1) 21 CFR 320.24
Prerequisite Q1 Sameness: Same Active & Inactive ingredients.Q2 Sameness: Same concentrations (±5%).Formulation differs in inactives (e.g., different buffer or preservative).
Primary Endpoint Physicochemical Equivalence (pH, Impurities, Osmolality).Pharmacodynamic (PD) endpoint (e.g., Heart Rate change, AV block duration).
Key Challenge Proving "Sameness" of impurities and pH stability.High variability; Endogenous baseline correction; Ethical risk of inducing asystole.
Cost/Time Low / 3-6 MonthsHigh / 12-24 Months
Outcome Preferred Route for Adenosine Injection.Avoided unless formulation is novel (e.g., liposomal).
Decision Logic for Bioequivalence

The following logic gate demonstrates why the Biowaiver is the critical path.

Adenosine_BE_Decision Start New Adenosine Formulation IsParenteral Is it a Parenteral Solution? Start->IsParenteral Q1_Check Q1: Same Active & Inactives? IsParenteral->Q1_Check Yes InVivo REQUIRE IN VIVO BE (PD Endpoints) IsParenteral->InVivo No (e.g., Suspension) Q2_Check Q2: Same Concentration? Q1_Check->Q2_Check Yes Q1_Check->InVivo No Waiver GRANT BIOWAIVER (21 CFR 320.22(b)) Q2_Check->Waiver Yes Q2_Check->InVivo No

Figure 1: Regulatory decision tree for Adenosine Injection Bioequivalence. The "Green Path" is the industry standard.

Critical Quality Attributes (CQAs): Product Performance Comparison

Since clinical trials are waived, the laboratory data is the product comparison. The generic must match the RLD within tighter limits than standard drugs due to the instability of Adenosine.

Table 2: Physicochemical Performance Metrics
AttributeReference (Adenocard/Adenoscan) Test (Generic) Criticality & Causality
Appearance Clear, colorless solution.Must match RLD.High: Particulates can cause emboli; discoloration indicates oxidation.
pH 4.5 – 7.5Target: 4.5 – 7.5High: Adenosine hydrolyzes to Adenine at low pH and deaminates to Inosine at high pH.
Assay 90.0% – 110.0%90.0% – 110.0%Med: Standard potency requirement.[1]
Osmolality ~300 mOsm/kg (Isotonic)~300 mOsm/kgMed: Safety for rapid bolus injection.
Impurity: Adenine NMT 0.2%NMT 0.2%Critical: Toxic degradation product (acid hydrolysis).
Impurity: Inosine NMT 0.1%NMT 0.1%Critical: Major metabolite; indicates deamination.
Total Impurities NMT 1.0%NMT 1.0%Critical: Indicates overall process control.

Note: Limits based on USP monographs and ICH Q3B guidelines. Always consult the latest USP for current official limits.

Scientific Context: Why PK is "Impossible"

To understand why the physicochemical comparison is paramount, one must visualize the metabolic instability of Adenosine.

Adenosine_Metabolism cluster_0 Rapid Clearance Mechanism Adenosine Adenosine (Active Drug) RBC Erythrocyte Uptake Adenosine->RBC Transporter (<10 sec) Inosine Inosine (Inactive) AMP AMP (Phosphorylated) RBC->Inosine Adenosine Deaminase RBC->AMP Adenosine Kinase

Figure 2: The rapid metabolic clearance of Adenosine. The half-life of <10 seconds makes standard plasma sampling ineffective for bioequivalence.

Experimental Protocol: Self-Validating Impurity Profiling

To prove "Sameness" for the Biowaiver, you must demonstrate that the Test product does not have higher levels of impurities (Adenine/Inosine) than the Reference. This protocol ensures high specificity.

Method: High-Performance Liquid Chromatography (HPLC) with UV Detection

Objective: Quantify Adenosine and separate critical impurities (Adenine, Inosine, Guanosine, Uridine).

1. System Suitability (The "Trust" Step)

Before analyzing samples, the system must validate itself.

  • Resolution Solution: Mix Adenosine and Inosine standards.

  • Acceptance Criteria: Resolution (

    
    ) between Adenosine and Inosine must be 
    
    
    
    .[2]
    • Causality: If

      
      , the column is likely degraded or the mobile phase pH is incorrect, leading to false "equivalence" results due to peak overlapping.
      
2. Chromatographic Conditions
  • Column: C18 (L1 packing),

    
    , 
    
    
    
    .
  • Mobile Phase:

    • Buffer: Dissolve 6.8g

      
       in water. Adjust pH to 6.5 (Critical for separating ionizable purines).
      
    • Solvent: Water / Acetonitrile gradient (or isocratic depending on specific impurity profile).

  • Flow Rate: 1.5 mL/min.[2]

  • Detection: UV @ 254 nm (Max absorbance for Purine ring).

  • Injection Volume:

    
    .
    
3. Sample Preparation Workflow
  • Reference Prep: Dilute USP Adenosine Reference Standard to

    
     in mobile phase.
    
  • Test Prep: Dilute Generic Formulation to

    
    .
    
  • Spiking Study (Validation): Spike the Test sample with known amounts of Adenine (0.1%) and Inosine (0.1%).

    • Why? To prove the method can actually see the impurities if they are present (Recovery check).

4. Data Analysis

Calculate impurity percentage using the formula:



Where 

is the peak response of the impurity and

is the sum of all peak responses.

References

  • U.S. Food and Drug Administration (FDA). (2024). CFR - Code of Federal Regulations Title 21, Section 320.22: Criteria for waiver of evidence of in vivo bioavailability or bioequivalence.[3][4] Retrieved from [Link][5]

  • U.S. Pharmacopeia (USP). (2023). Adenosine Injection Monograph.[1] USP-NF. (Note: Access requires subscription, general limits referenced from FDA filings).

  • U.S. Food and Drug Administration (FDA). (2023). Labeling for Adenocard (Adenosine Injection).[6][7][8][9] Retrieved from [Link][5][10][11]

  • Fredholm, B. B., et al. (2001). International Union of Pharmacology. XXV. Nomenclature and classification of adenosine receptors. Pharmacological Reviews. Retrieved from [Link]

  • Teagarden, D. L., et al. (2002). Practical aspects of lyophilization of pharmaceuticals (Stability of Adenosine). AAPS PharmSciTech. (Contextual grounding for solution stability).

Sources

Adenosine Impurity Profiling: Pharmacopeial Standards vs. Modern High-Throughput Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Adenosine Hydrochloride Impurity Profiling and Limit Tests Content Type: Publish Comparison Guide

Executive Summary

Adenosine, a nucleoside used as a first-line anti-arrhythmic agent and a diagnostic tool for coronary artery disease, requires rigorous impurity control due to its rapid physiological metabolism and intravenous administration route. While the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) provide validated methods, they rely on traditional Ion-Pair Reversed-Phase Liquid Chromatography (IP-RP-HPLC). This guide compares these established benchmarks against Modern Core-Shell Gradient Methods , demonstrating how the latter offers superior resolution, Mass Spectrometry (MS) compatibility, and a 3-fold reduction in analysis time.

Regulatory Framework & Impurity Landscape

The primary challenge in Adenosine profiling is separating the hydrophilic parent molecule from structurally similar purine and pyrimidine byproducts.

Key Impurities & Limits (USP/ICH Q3A):

Impurity NameStructure / OriginUSP LimitRelative Retention (RRT)*
Adenine Hydrolysis degradant (Cleavage of glycosidic bond)NMT 0.2%~0.3
Inosine Deamination degradant (Major metabolite)NMT 0.1%~0.4
Guanosine Process impurity (Fermentation byproduct)NMT 0.1%~0.5
Uridine Process impurityNMT 0.1%~0.6
Total Impurities Sum of all related substancesNMT 0.5%N/A

*RRT values are approximate based on standard C18 pharmacopeial conditions.

Comparative Analysis: The "Product" vs. The Alternative

Here we compare the Standard USP Method (Method A) against a Modern MS-Compatible Core-Shell Method (Method B).

Method A: The Benchmark (USP Monograph)
  • Technique: Ion-Pair RP-HPLC (Isocratic)

  • Chemistry: Uses Tetrabutylammonium Hydrogen Sulfate (TBAHS) to retain polar Adenosine on a C18 column.

  • Pros: Regulatory "Gold Standard," no re-validation required for compliance testing.

  • Cons:

    • Non-MS Compatible: Non-volatile salts (TBAHS) ruin Mass Spec sources.

    • Column Life: Ion-pairing reagents degrade column performance over time.

    • Run Time: Long equilibration and run times (>25 mins).

Method B: The Modern Alternative (Recommended)
  • Technique: UHPLC/HPLC with Core-Shell Technology

  • Chemistry: HILIC or Polar-Embedded C18 with Volatile Buffer (Ammonium Acetate).

  • Pros:

    • High Throughput: <10 min run time.[1][2][3]

    • MS-Ready: Allows for immediate structural elucidation of unknown peaks.

    • Sensitivity: Sharper peaks (higher N) lead to lower LOD/LOQ.

Performance Data Comparison
MetricMethod A: USP Standard (IP-RP-HPLC)Method B: Modern Core-Shell (Gradient)
Column L1 (C18) 5 µm, 4.6 x 250 mmCore-Shell C18, 2.7 µm, 3.0 x 100 mm
Mobile Phase Buffer (TBAHS) / Sodium Azide Soln10mM Ammonium Acetate / Methanol
Flow Rate 1.5 mL/min0.8 mL/min
Run Time ~30 minutes~8 minutes
Resolution (Adenine/Inosine) > 1.5 (Baseline)> 3.0 (High Resolution)
MS Compatibility NO (Ion Suppression)YES (Volatile Buffer)
LOD (Adenine) ~0.05 µg/mL~0.01 µg/mL
Visualizing the Degradation Pathway

Understanding the origin of impurities is vital for root-cause analysis during Out-of-Specification (OOS) investigations.

Adenosine_Degradation Adenosine Adenosine (API) Adenine Adenine (Impurity A) Adenosine->Adenine Acid Hydrolysis (Glycosidic Cleavage) Inosine Inosine (Impurity G) Adenosine->Inosine Deamination (pH > 7 or Enzymatic) Ribose D-Ribose Adenosine->Ribose Ammonia Ammonia Adenosine->Ammonia

Figure 1: Degradation pathways of Adenosine. Acidic conditions favor hydrolysis to Adenine; basic or enzymatic conditions favor deamination to Inosine.

Detailed Experimental Protocol: Method B (Modern)

This protocol is designed for R&D and Stability Testing where speed and MS-identification are required. For official release testing, Method A (USP) must be used unless Method B is fully validated per USP <1225>.

Reagents & Equipment
  • System: UHPLC or HPLC with PDA detector (and optional Q-TOF/Triple Quad).

  • Column: Kinetex® 2.7 µm C18 (100 x 3.0 mm) or equivalent Core-Shell L1.

  • Solvents: LC-MS Grade Methanol, Ammonium Acetate, Glacial Acetic Acid.

Step-by-Step Workflow

1. Mobile Phase Preparation:

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.8 adjusted w/ Acetic Acid). Why: Acetate buffer provides pH stability for ionizable purines without suppressing MS ionization.

  • Mobile Phase B: Methanol.

2. Standard Preparation:

  • Stock Solution: Dissolve 10 mg Adenosine standard in 10 mL Mobile Phase A (1 mg/mL).

  • Impurity Mix: Spike Stock Solution with Adenine, Inosine, Guanosine, and Uridine to a concentration of 0.5% (5 µg/mL) relative to Adenosine.

3. Chromatographic Conditions:

  • Flow Rate: 0.8 mL/min.[4]

  • Injection Vol: 5 µL.

  • Temp: 30°C.

  • Detection: UV @ 254 nm.[1][5][6]

  • Gradient Program:

    • 0.0 min: 2% B

    • 4.0 min: 10% B

    • 6.0 min: 40% B (Wash)

    • 6.1 min: 2% B (Re-equilibrate)

    • 8.0 min: Stop

4. System Suitability Test (SST) Criteria:

  • Resolution (Rs): > 2.0 between Adenine and Inosine.

  • Tailing Factor: < 1.5 for Adenosine peak.[6]

  • RSD: < 2.0% for 5 replicate injections.[7]

Self-Validating Logic & Troubleshooting

To ensure "Trustworthiness" (Part 2 of requirements), the method includes internal checks:

  • The "Blank" Check: Always inject a blank (Mobile Phase A) first. Adenosine is highly polar; carryover is rare, but ghost peaks from contaminated water sources are common at 254 nm.

  • The Resolution Check: Adenine and Inosine are the "Critical Pair." If Rs drops below 2.0, it indicates pH drift in Mobile Phase A. Causality: Purine pKa values are sensitive; a shift of 0.2 pH units can cause co-elution.

  • Peak Purity (PDA): Use a Diode Array Detector to verify spectral homogeneity across the Adenosine peak to ensure no co-eluting impurities are hidden under the main peak.

Workflow Visualization

Method_Workflow cluster_separation Separation Mechanics Start Sample Preparation (1 mg/mL in Buffer) Filter Filtration (0.2 µm PVDF) Start->Filter Inject Injection (5 µL) Filter->Inject Column Core-Shell C18 Column (Van Deemter Optimization) Inject->Column Gradient Gradient Elution (Ammonium Acetate / MeOH) Column->Gradient Detector Detection (UV 254nm + MS) Column->Detector Data Data Analysis (Calc % Impurity vs Area Norm) Detector->Data

Figure 2: Analytical workflow for Adenosine impurity profiling using modern Core-Shell HPLC.

References
  • United States Pharmacopeia (USP). Adenosine Monograph, USP 29-NF 24. The United States Pharmacopeial Convention.

  • European Directorate for the Quality of Medicines (EDQM). Adenosine Monograph 0576. European Pharmacopoeia.[8][5][9][10][11]

  • National Center for Biotechnology Information (NCBI). Determination of the impurity profile of adenosine by means of ion-pair reversed-phase chromatography. PubChem/PubMed.

  • SIELC Technologies. HPLC Method for Analysis of Adenosine, Cordycepin, Adenine on Newcrom AH.

  • ResearchGate. Validation of Stability-Indicating RP-HPLC Method and Determination of Impurities by LC-QTOF-MS for Adenosine.

Sources

Comparative Guide: Specificity and Cross-Reactivity in Adenosine ELISA Assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity of Adenosine HCl in ELISA assays Content Type: Publish Comparison Guide

Executive Summary

Adenosine is a purine nucleoside that functions as a critical signaling molecule in immunometabolism, neuromodulation, and cardiovascular regulation. Because of its low molecular weight (267.24 g/mol ) and high structural similarity to ubiquitous metabolites (AMP, ADP, ATP, Inosine), quantifying Adenosine requires exceptional assay specificity.[1]

This guide compares the performance of Monoclonal Antibody (mAb) versus Polyclonal Antibody (pAb) based ELISA systems. It specifically addresses the role of Adenosine Hydrochloride (HCl) as a reference standard and provides a validated framework for assessing cross-reactivity in your own laboratory.

The Core Challenge: Small Molecule Immunoassays

Unlike protein cytokines detected via Sandwich ELISA, Adenosine is too small to bind two antibodies simultaneously. Therefore, Competitive ELISA is the mandatory format.

In this system, the signal is inversely proportional to the concentration of Adenosine in the sample.

  • High Signal = Low Adenosine (Antibody binds freely to the plate-coated conjugate).[1]

  • Low Signal = High Adenosine (Sample Adenosine occupies the Antibody binding sites).

The Cross-Reactivity Risk: If an antibody cannot distinguish between Adenosine and Inosine (which differs by only a single amine-to-carbonyl substitution), the assay will report false positives. In metabolic studies where ATP hydrolysis is rapid, poor specificity renders data useless.

Visualizing the Competitive Mechanism

Competitive_ELISA_Mechanism cluster_0 Step 1: Competition cluster_1 Step 2: Detection Sample_Adenosine Sample Adenosine (Analyte) Antibody Anti-Adenosine Ab (Limited Concentration) Sample_Adenosine->Antibody Binds (Inhibits Signal) Plate_Conjugate Plate-Coated Adenosine-BSA Plate_Conjugate->Antibody Binds (Generates Signal) Washing Wash Step (Removes Sample-Ab Complex) Antibody->Washing Substrate TMB Substrate Washing->Substrate Remaining Plate-Bound Ab Signal Colorimetric Signal (OD 450nm) Substrate->Signal Inverse Relation to Analyte

Figure 1: Mechanism of Competitive ELISA. High levels of Adenosine in the sample prevent the antibody from binding to the plate, resulting in reduced signal.

Adenosine HCl: The Reference Standard

In commercial kits and laboratory preparations, Adenosine Hydrochloride (HCl) is frequently used to generate the standard curve.

  • Why HCl? Free base Adenosine has limited solubility in aqueous buffers at neutral pH.[1] The Hydrochloride salt significantly enhances solubility and stability in storage.

  • Assay Impact: The ELISA antibody recognizes the Adenosine moiety. The HCl counter-ion dissociates in the assay buffer and does not interfere with antibody binding.

  • Stoichiometry: When preparing standards from Adenosine HCl (MW ~303.7), you must correct for the salt weight to report concentration as "Free Adenosine" (MW ~267.2).

    • Correction Factor:

      
       (i.e., 1 mg Adenosine HCl 
      
      
      
      0.88 mg Adenosine).[1]
Comparative Analysis: Monoclonal vs. Polyclonal Performance

The choice of antibody defines the assay's resistance to "metabolic noise." Below is a comparison of typical cross-reactivity profiles derived from high-end commercial validation data.

Table 1: Cross-Reactivity Profiles (Representative Data)
Analyte / AnalogStructure NoteMonoclonal Ab Kit (Recommended)Polyclonal Ab Kit (Generic)Implication
Adenosine Target100% 100% Baseline
Inosine Deaminated Adenosine< 0.01% ~1.5% - 5.0%Critical: Inosine is a major breakdown product; high CR causes false positives.[1]
AMP Phosphorylated< 0.01%< 1.0%Relevant in cell lysate samples.[1]
ATP Tri-phosphorylated< 0.01%< 0.1%Usually low risk due to steric hindrance of phosphate groups.
cAMP Cyclic Phosphate< 0.01%< 0.5%distinct ring structure usually prevents binding.[1]
Caffeine Methylxanthine< 0.01%VariableStructural analog; relevant in plasma studies.[1]

Analysis:

  • Polyclonal Antibodies: Often exhibit "broad" specificity.[2] While they bind Adenosine well, the heterogeneous population of antibodies includes clones that recognize the purine ring structure shared by Inosine and Guanosine.

  • Monoclonal Antibodies: Selected specifically for the unique epitope of Adenosine (often the N9-glycosidic bond region). This results in negligible cross-reactivity with Inosine, making them the superior choice for complex biological matrices like plasma or tissue homogenates.

Protocol: Validating Specificity in Your Lab

Do not rely solely on the manufacturer's datasheet. Perform a Spike-Interference Test to validate the kit for your specific sample matrix.

Experimental Workflow

Objective: Determine if high concentrations of analogs (ATP, Inosine) falsely depress the signal (mimicking Adenosine).

Materials:

  • Adenosine ELISA Kit.[3][4]

  • Pure Adenosine HCl Standard.

  • Analog Standards: Inosine, ATP, AMP (Sigma-Aldrich or equivalent).[1]

Step-by-Step Protocol:

  • Baseline Definition: Prepare a "Zero Standard" (Assay Buffer only) and a "Mid-Range Standard" (e.g., 10 ng/mL Adenosine).

  • Analog Spiking: Prepare high-concentration stocks (1,000 ng/mL) of potential interferents (Inosine, ATP).

  • Matrix Challenge:

    • Tube A: Assay Buffer (Control).[1]

    • Tube B: Assay Buffer + 1,000 ng/mL Inosine.

    • Tube C: Assay Buffer + 1,000 ng/mL ATP.

    • Tube D: 10 ng/mL Adenosine + 1,000 ng/mL Inosine.

  • Assay Execution: Run these samples in triplicate following the kit instructions.

  • Calculation:

    
    [1]
    

Acceptance Criteria:

  • For a robust assay, Tube B and C should yield OD values statistically identical to Tube A (Zero Standard).

  • Tube D should yield a concentration matching the Mid-Range Standard (10 ng/mL), indicating no interference.

Visualizing the Validation Logic

Validation_Workflow cluster_inputs Input Samples cluster_results Data Analysis Pure_Analog Pure Analog (e.g., 1000ng/mL Inosine) ELISA_Run Run Competitive ELISA Pure_Analog->ELISA_Run Pure_Buffer Assay Buffer (Zero Control) Pure_Buffer->ELISA_Run Result_HighOD High OD Signal (No Binding) ELISA_Run->Result_HighOD Ideal Specificity Result_LowOD Low OD Signal (False Positive) ELISA_Run->Result_LowOD Cross-Reactivity Conclusion_Pass PASS: <0.1% CR Result_HighOD->Conclusion_Pass Valid Kit Conclusion_Fail FAIL: Significant CR Result_LowOD->Conclusion_Fail Invalid Kit

Figure 2: Logic flow for validating antibody specificity. A specific antibody should not bind the analog, resulting in a high OD signal (identical to the blank).

Conclusion & Recommendations

For drug development and rigorous metabolic research, the cross-reactivity of Adenosine HCl (as a standard) is not the concern; rather, it is the ability of the assay to ignore the "metabolic soup" of Inosine and ATP surrounding your target.

  • Gold Standard: Use Monoclonal Antibody-based Competitive ELISA kits.[1] They offer <0.1% cross-reactivity with Inosine.

  • Standard Prep: Always correct for the HCl salt weight when preparing standards (

    
     factor).
    
  • Validation: Perform the Inosine spike test described above before committing to large-scale sample analysis.

References
  • Tsugawa, M., et al. (1990). "An enzyme-linked immunosorbent assay (ELISA) for adenosine 3',5'-cyclic monophosphate (cAMP) in human plasma and urine using monoclonal antibody."[1][5] Journal of Immunoassay. Link

  • Biocompare. "How to Choose between Monoclonal and Polyclonal Antibodies." Biocompare Editorial Articles. Link

  • R&D Systems. "Human Adenosine A3 R ELISA Kit (Colorimetric) - Specificity and Cross-Reactivity Data." Link[1]

  • Biotrial. "The advantages and the limitations of LC-MS/MS and ELISA methods in bioanalysis." Link

  • ChemicalBook. "Adenosine (58-61-7) Chemical Properties and Stability." Link

Sources

Adenosine Hydrochloride Standard Curve Generation: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Adenosine Hydrochloride Standard Curve Generation for Quantitative Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Analytical Landscape

Adenosine hydrochloride (Adenosine HCl) is a critical reference standard used in the quantification of adenosine, a potent endogenous nucleoside with applications ranging from anti-arrhythmic therapy to biochemical signaling research.

This guide compares the two dominant methodologies for generating standard curves: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . While LC-MS/MS offers superior sensitivity for biological matrices (plasma/tissue), HPLC-UV remains the industry "gold standard" for pharmaceutical quality control (QC) due to its robustness, cost-efficiency, and direct traceability to USP monographs.

Strategic Comparison: HPLC-UV vs. LC-MS/MS

The choice of method dictates the standard curve preparation strategy.

FeatureMethod A: HPLC-UV (The Standard) Method B: LC-MS/MS (The Alternative)
Primary Application Pharmaceutical QC, Purity Analysis, High-Conc. FormulationsBioanalysis (Plasma, CSF), Pharmacokinetics (PK)
Detection Principle Chromophore absorption at 260 nm Mass-to-charge ratio (

) transition (268

136)
Linearity Range Micromolar (

M) to Millimolar (mM)
Nanomolar (nM) to Micromolar (

M)
Standard Curve Type External Standard (Absolute conc.)Internal Standard (Ratio of Analyte/IS area)
Matrix Effects Minimal (with proper separation)High (Ion suppression requires stable isotope IS)
Cost/Complexity Low / ModerateHigh / High
Core Protocol: HPLC-UV Standard Curve Generation

This protocol is designed for Pharmaceutical QC (e.g., verifying drug purity or concentration). It prioritizes precision and linearity (


) over extreme sensitivity.
3.1. Critical Pre-Computation: The Salt Correction

Expert Insight: Adenosine is often supplied as the hydrochloride salt for improved solubility, but regulatory limits (USP) often refer to the free base. You must correct for the molecular weight difference during stock preparation.

  • Adenosine (Free Base) MW: 267.24 g/mol [1]

  • Adenosine HCl (Salt) MW: 303.70 g/mol

  • Conversion Factor (

    
    ): 
    
    
    


3.2. Step-by-Step Workflow

Step 1: Stock Solution Preparation (1.0 mg/mL)

  • Weigh 11.36 mg of Adenosine Hydrochloride reference standard (equivalent to ~10.0 mg free base).

  • Transfer to a 10 mL volumetric flask .

  • Dissolve in Mobile Phase A (e.g., 10 mM Phosphate Buffer, pH 6.0). Note: Avoid pure organic solvents initially to prevent precipitation of the salt.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Bring to volume. Storage: Stable for 14 days at 4°C [1].

Step 2: Serial Dilution Scheme Generate a 6-point curve to cover the expected analytical range (e.g., 5


g/mL to 200 

g/mL).
Standard IDSourceVolume Taken (

L)
Diluent Volume (

L)
Final Conc. (

g/mL)
STD-1 Stock (1 mg/mL)10004000200.0
STD-2 STD-125002500100.0
STD-3 STD-22500250050.0
STD-4 STD-32000300020.0
STD-5 STD-42500250010.0
STD-6 STD-5250025005.0

Step 3: Chromatographic Conditions (USP Modified)

  • Column: C18 (L1 packing),

    
     mm, 5 
    
    
    
    m (e.g., Phenomenex Luna or Agilent Zorbax).
  • Mobile Phase: 10 mM Potassium Phosphate (pH 6.0) : Methanol (90:10 v/v). Isocratic elution.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm (Adenosine

    
    ).
    
  • Injection Volume: 10 - 20

    
    L.
    
  • Run Time: ~1.5

    
     retention time of Adenosine (typically elutes at 6–8 mins).[3]
    
3.3. Visualization of Workflow

StandardCurveWorkflow Stock Stock Prep (11.36 mg Adenosine HCl in 10mL Buffer) Dilution Serial Dilution (6 Points: 5 - 200 µg/mL) Stock->Dilution Pipette HPLC HPLC Injection (C18 Column, 260 nm) Dilution->HPLC Autosampler Data Data Acquisition (Peak Area Integration) HPLC->Data UV Response Regression Linear Regression (y = mx + c) Data->Regression Validation

Figure 1: Step-by-step workflow for generating a robust HPLC-UV standard curve.

Alternative Protocol: LC-MS/MS (Bioanalytical Focus)

When quantifying Adenosine in plasma, the HPLC-UV limit of detection (LOD ~0.2


g/mL) is insufficient.

Key Protocol Differences:

  • Internal Standard (IS): You must use a stable isotope-labeled standard (e.g.,

    
    C
    
    
    
    -Adenosine) to correct for ionization suppression.
  • Matrix Match: Standards should be prepared in the same biological matrix (e.g., charcoal-stripped plasma) as the samples.

  • Curve Range: Typically 1 ng/mL to 1000 ng/mL.

  • Data Processing: The Y-axis is the Area Ratio (Area

    
     / Area
    
    
    
    ), not raw area.
Performance Metrics & Validation

To validate your standard curve, ensure the data meets these criteria (based on ICH Q2(R1) guidelines).

MetricHPLC-UV Acceptance CriteriaLC-MS/MS Acceptance Criteria
Linearity (

)


(Weighted

)
Precision (RSD)

for replicates

(

at LLOQ)
Accuracy 98.0% – 102.0%85.0% – 115.0%
LOD (Limit of Detection) ~0.05

g/mL
~0.1 ng/mL
Signal-to-Noise (LOQ)


Troubleshooting the Curve:

  • Non-linear at high conc? Check for detector saturation (Abs > 1.5 AU). Dilute samples.

  • Non-zero intercept? Check for background absorbance in the mobile phase or contamination in the "Blank" injection.

  • Tailing Peaks? Adenosine can interact with residual silanols. Ensure your column is "end-capped" and the mobile phase pH is controlled (pH 6.0 is optimal for Adenosine stability and peak shape) [2].

Decision Logic: Which Method to Choose?

DecisionTree Start Start: Define Analytical Goal SampleType What is the Sample Matrix? Start->SampleType Pharm Pharmaceutical (Tablets, API, Buffer) SampleType->Pharm High Conc. (>1 µg/mL) Bio Biological (Plasma, Urine, Tissue) SampleType->Bio Low Conc. (<1 µg/mL) UseUV Use HPLC-UV (Robust, Cost-effective) Pharm->UseUV UseMS Use LC-MS/MS (High Sensitivity, Specificity) Bio->UseMS

Figure 2: Decision matrix for selecting the appropriate Adenosine quantification method.

References
  • Naud, C. et al. (2014). Stability of Diluted Adenosine Solutions in Polyolefin Infusion Bags. Hospital Pharmacy, 49(1), 51–56. Link

  • USP Monographs. (2023).[1] Adenosine: Official Monograph USP. United States Pharmacopeia.[4][5] Link

  • Goron, A. et al. (2019).[6] HILIC-MS/MS Analysis of Adenosine in Patient Blood. Molecules, 24(17), 3189. Link

  • Thermo Fisher Scientific. (2023). Extinction Coefficients and Protein/Nucleotide Analysis. Link

Sources

Safety Operating Guide

Technical Guide: Safe Handling & Logistics for Adenosine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Status: Bioactive Nucleoside Salt. Primary Risk: Pharmacological activation via inhalation or systemic absorption, rather than acute chemical toxicity. Immediate Action: Handle all solid powder within a certified chemical fume hood.

While Adenosine Hydrochloride is often classified as "Low Hazard" or "Irritant" under GHS standards [1, 2], this classification can be deceptive in a research setting. As a potent endogenous signaling molecule, adenosine modulates cardiovascular (vasodilation) and respiratory (bronchoconstriction) systems. The hydrochloride salt form adds an acidity factor that increases mucous membrane irritation potential upon contact with moisture.

Technical Risk Profile: The "Bioactive Deception"

Standard Safety Data Sheets (SDS) often list Adenosine compounds as H302 (Harmful if swallowed) or simply "Not Classified" depending on the region [3]. However, relying solely on LD50 values ignores the pharmacological potency of the substance.

  • Inhalation Hazard: The primary risk vector in the laboratory is the inhalation of airborne dust during weighing. Adenosine receptors (

    
    ) are abundant in lung tissue. Inhaling dust can trigger rapid bronchoconstriction or systemic hypotension (low blood pressure) in sensitive individuals [4].
    
  • Acidity (HCl Salt): Unlike the neutral adenosine base, the hydrochloride salt dissociates in water to form an acidic solution. This increases the risk of contact dermatitis and corneal irritation compared to the neutral nucleoside.

Personal Protective Equipment (PPE) Specification Matrix

The following PPE standards are non-negotiable for handling Adenosine Hydrochloride in quantities exceeding 10 mg.

Protection ZonePPE RequirementTechnical Specification & Rationale
Respiratory P100 / N95 or Fume Hood Critical: Solid powder is light and electrostatic. If a Fume Hood (Face Velocity > 0.5 m/s) is unavailable, a fit-tested N95/P100 respirator is mandatory to prevent inhalation of bioactive particulates.
Dermal (Hand) Nitrile Gloves Spec: Minimum thickness 0.11 mm (4 mil).Rationale: Nitrile offers excellent resistance to organic salts and acidic aqueous solutions. Latex is not recommended due to higher allergenicity and lower chemical resistance. Change gloves immediately if splashed.
Ocular Chemical Goggles Spec: ANSI Z87.1 (US) or EN 166 (EU) compliant with side shields.Rationale: Prevent contact with the acidic salt dust, which is hygroscopic and will dissolve in eye moisture, causing immediate stinging and irritation.
Body Lab Coat (Cotton/Poly) Spec: Long-sleeved, buttoned/snapped to the neck.Rationale: Prevents accumulation of dust on street clothes, reducing the risk of "take-home" exposure.

Operational Workflow: Safe Handling Protocol

Phase A: Weighing & Transfer (Solid State)

The highest risk of exposure occurs when the container is open.

  • Engineering Control: Place the analytical balance inside the chemical fume hood. If this is impossible, use a static-free weighing funnel and a powder containment enclosure.

  • Static Management: Adenosine salts can be electrostatic. Use an antistatic gun or bar if the powder "flies" to reduce dispersion.

  • Transfer: Never pour from the stock bottle. Use a clean spatula to transfer to a weighing boat. Recap the stock bottle immediately after removing the required amount.

Phase B: Solubilization (Liquid State)

Once in solution, the inhalation risk drops, but the splash risk increases.

  • Solvent Choice: Adenosine HCl is soluble in water. Note that the solution will be acidic (pH ~2-3).

  • Neutralization (If required): If your protocol requires a neutral pH (7.4), add the Adenosine HCl to your buffer, then slowly titrate with NaOH. Caution: This reaction is not violent, but it generates heat (exothermic neutralization).

  • Labeling: Clearly label the vessel "Adenosine HCl - Bioactive."

Visual Logic: Safety Decision Tree

The following diagram illustrates the decision logic for PPE selection and handling based on the physical state of the material.

AdenosineSafety Start Start: Handling Adenosine HCl StateCheck Check Physical State Start->StateCheck Solid Solid (Powder) StateCheck->Solid Weighing/Transfer Liquid Aqueous Solution StateCheck->Liquid Pipetting/Dilution HoodCheck Is Fume Hood Available? Solid->HoodCheck LiquidPPE Action: Nitrile Gloves + Goggles (Splash Protection) Liquid->LiquidPPE ActionHood Action: Work in Hood (Sash at proper height) HoodCheck->ActionHood Yes ActionResp Action: Wear N95/P100 Mask + Safety Goggles HoodCheck->ActionResp No (High Risk) Disposal Disposal: Chemical Incineration (Do not drain dispose) ActionHood->Disposal ActionResp->Disposal LiquidPPE->Disposal

Figure 1: Decision logic for PPE selection based on the physical state of Adenosine Hydrochloride. Note the critical requirement for respiratory protection when handling solids outside a fume hood.

Emergency & Disposal Logistics

Emergency Response
  • Inhalation: Move victim to fresh air immediately. If breathing is difficult (bronchospasm), seek medical attention.

  • Eye Contact: Flush with water for 15 minutes .[1][2][3] The HCl salt is acidic; thorough irrigation is vital to prevent corneal damage.

  • Skin Contact: Wash with soap and water.[1][2][4][5] Remove contaminated clothing.[1][3][6][7]

Disposal Plan

Do not dispose of Adenosine Hydrochloride down the sink. While biodegradable, bioactive compounds should not enter municipal water systems.

  • Solid Waste: Collect in a container labeled "Solid Chemical Waste - Bioactive."

  • Liquid Waste: Collect in a container labeled "Aqueous Organic Waste."

  • Destruction: The preferred method is Chemical Incineration equipped with an afterburner and scrubber [1, 5].

References

  • Cayman Chemical. (2025).[6] Safety Data Sheet: Adenosine. Retrieved from

  • Carl Roth. (2023). Safety Data Sheet: Adenosine. Retrieved from

  • Fisher Scientific. (2021).[8] Safety Data Sheet: Adenosine. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 60961, Adenosine. Retrieved from

  • Harvard University. (n.d.). Laboratory Safety Guidelines. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.